SB1317
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBAJLGYBMTJCY-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587492 | |
| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937270-47-8 | |
| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
SB1317 (Zotiraciclib/TG02) in Acute Myeloid Leukemia: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The complex and heterogeneous nature of AML necessitates the development of targeted therapies that can overcome resistance to conventional chemotherapy. SB1317 (also known as Zotiraciclib (B1663082) or TG02) is a potent, orally bioavailable, multi-kinase inhibitor that has demonstrated significant preclinical activity in AML models. This document provides an in-depth technical guide on the mechanism of action of this compound in AML, summarizing key preclinical data, outlining experimental methodologies, and visualizing the intricate signaling pathways it modulates.
This compound exerts its anti-leukemic effects through the simultaneous inhibition of Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3). This multi-targeted approach leads to the disruption of critical cellular processes in AML cells, including cell cycle progression, proliferation, and survival, ultimately inducing apoptosis. The inhibition of CDK9, in particular, results in the depletion of key anti-apoptotic proteins such as c-Myc and Mcl-1, which are frequently overexpressed in AML and contribute to therapeutic resistance.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound's therapeutic potential in AML stems from its ability to concurrently inhibit several key kinases that are often dysregulated in this disease.
Cyclin-Dependent Kinase (CDK) Inhibition
This compound is a potent inhibitor of several CDKs, primarily CDK1, CDK2, and CDK9.
-
CDK1 and CDK2: These kinases are essential for cell cycle regulation. Their inhibition by this compound leads to a G1 phase cell cycle arrest, preventing the proliferation of leukemic cells. A key substrate of CDK2 is the retinoblastoma protein (Rb). Inhibition of CDK2 by this compound prevents the phosphorylation of Rb (pRb), maintaining it in its active, tumor-suppressive state.
-
CDK9: This kinase is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcription of a wide range of genes, including those involved in cell survival. By inhibiting CDK9, this compound downregulates the transcription of short-lived anti-apoptotic proteins, most notably c-Myc and Mcl-1.[1][2] The depletion of these oncoproteins is a central mechanism of this compound-induced apoptosis in AML cells.[1][2]
Janus Kinase 2 (JAK2) Inhibition
The JAK/STAT signaling pathway is frequently activated in AML and plays a crucial role in leukemogenesis. This compound is a potent inhibitor of JAK2. Inhibition of JAK2 by this compound blocks the phosphorylation and subsequent activation of its downstream effector, Signal Transducer and Activator of Transcription 5 (STAT5). This disruption of the JAK2/STAT5 axis inhibits the transcription of genes that promote leukemia cell proliferation and survival.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation. This compound effectively inhibits both wild-type and mutated FLT3, thereby blocking its downstream signaling pathways and inducing apoptosis in FLT3-mutated AML cells.
Quantitative Data
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| CDK1 | 19 |
| CDK2 | 11 |
| CDK9 | 10 |
| JAK2 | 19 |
| FLT3 | 45 |
Data represents a summary from available preclinical studies.
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| AML Cell Line | Genetic Profile | Proliferation IC50 (nM) |
| MV4-11 | FLT3-ITD | 18 |
| MOLM-13 | FLT3-ITD | Not explicitly stated, but sensitive |
| HL-60 | FLT3-WT | Sensitive |
This table summarizes data from available preclinical publications. A broader panel with more detailed genetic characterization would be beneficial for a complete understanding.
Table 3: In Vivo Efficacy of this compound in AML Xenograft Models
| AML Model | Dosing Regimen | Outcome |
| MV4-11 (subcutaneous) | 40 mg/kg, oral, daily for 21 days | Complete tumor regression |
| HL-60 (orthotopic) | 100 mg/kg, oral, 2 days on/5 days off | Significant prolongation of median survival (59 vs 40 days) |
Signaling Pathways and Visualizations
The multi-targeted nature of this compound leads to the simultaneous inhibition of several critical signaling pathways in AML cells.
CDK-Mediated Cell Cycle Control and Transcription
Caption: this compound inhibits CDK1/2 and CDK9 signaling pathways.
JAK/STAT and FLT3 Signaling Pathways
Caption: this compound inhibits the JAK/STAT and FLT3 signaling pathways.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound in AML.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
-
Cell Seeding: AML cell lines (e.g., MV4-11, HL-60) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for Phosphorylated Proteins
This protocol is used to detect changes in the phosphorylation status of key signaling proteins.
-
Cell Treatment and Lysis: AML cells are treated with various concentrations of this compound for a specified time (e.g., 2-4 hours). Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-Rb, anti-phospho-STAT5) and total protein as a loading control.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: AML cells are treated with this compound at various concentrations for 24-48 hours.
-
Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Clinical Development and Future Directions
Clinical trials have been initiated to evaluate the safety and efficacy of zotiraciclib (TG02) in various hematological malignancies, including AML.[3] The multi-targeted nature of this compound presents a promising strategy to overcome the heterogeneity and adaptability of AML. However, further investigation is warranted to:
-
Identify Biomarkers: Determine predictive biomarkers to identify patient populations most likely to respond to this compound therapy.
-
Combination Therapies: Explore synergistic combinations of this compound with other anti-leukemic agents to enhance efficacy and overcome potential resistance mechanisms. A key area of investigation would be its potential to modulate IRAK1/4 signaling, a known resistance pathway in AML.
-
Resistance Mechanisms: Elucidate the mechanisms of acquired resistance to this compound to develop strategies to circumvent them.
Conclusion
This compound (Zotiraciclib/TG02) is a potent multi-kinase inhibitor with a well-defined mechanism of action in AML. By simultaneously targeting CDKs, JAK2, and FLT3, this compound effectively disrupts key signaling pathways that drive leukemic cell proliferation, survival, and cell cycle progression. The preclinical data strongly support its continued clinical development as a promising therapeutic agent for AML, particularly in patient populations with dysregulated activity of its target kinases. This in-depth technical guide provides a comprehensive overview for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the fight against AML.
References
- 1. Zotiraciclib (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CTNI-34. ZOTIRACICLIB (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
Zotiraciclib: A Technical Guide to CDK9 Inhibition and MYC Suppression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zotiraciclib (B1663082) (formerly TG02) is a potent, orally bioavailable, multi-kinase inhibitor with significant activity against Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Its mechanism of action is centered on the inhibition of transcriptional elongation, a critical process for the expression of short-lived oncoproteins, most notably MYC.[4][5][6] Overexpression of MYC is a hallmark of numerous malignancies, including glioblastoma, making it a compelling therapeutic target.[4][7] This technical guide provides an in-depth overview of zotiraciclib's core mechanism, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the underlying signaling pathways.
Core Mechanism: CDK9 Inhibition and Transcriptional Control
Zotiraciclib exerts its primary anti-neoplastic effects through the potent inhibition of CDK9. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which plays a crucial role in the transition from abortive to productive transcriptional elongation.[4][8][9] P-TEFb, in its active state, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position.[4][8] This phosphorylation event is a key signal for the release of RNAPII from promoter-proximal pausing, allowing for the transcription of downstream gene sequences.[4][8]
Many oncogenes, including MYC, are characterized by their rapid turnover and dependence on continuous high levels of transcription for their expression.[10][11] By inhibiting CDK9, zotiraciclib prevents the phosphorylation of RNAPII, leading to a global suppression of transcriptional elongation.[4] This disproportionately affects the expression of genes with short half-lives, such as MYC and the anti-apoptotic protein MCL-1, leading to their depletion, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][5][12]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of zotiraciclib and its effects on cancer cells.
Table 1: In Vitro Kinase Inhibitory Activity of Zotiraciclib
| Target Kinase | IC50 (nM) | Reference |
| CDK9 | 3 | [2][3] |
| CDK1 | 3-9 | [12] |
| CDK2 | 3-9 | [12] |
| CDK5 | 3-9 | [12] |
| CDK7 | 37 | [12] |
| JAK2 | 19 | [12] |
| FLT3 | 19-21 | [12] |
Table 2: Anti-proliferative Activity of Zotiraciclib in Glioblastoma Cell Lines
| Cell Line | IDH Status | IC50 (nM) | Reference |
| TS603 | Mutant | 7.06 | [1] |
| BT142 | Mutant | 9.00 | [1] |
| GSC923 | Wild-Type | 31.95 | [1] |
| GSC827 | Wild-Type | 23.53 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of zotiraciclib.
In Vitro CDK9 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of zotiraciclib on CDK9 kinase activity.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
CDK7/9tide substrate peptide
-
ATP
-
Zotiraciclib
-
384-well plates
-
TR-FRET based detection reagents (e.g., Adapta™ Universal Kinase Assay Kit)
-
TR-FRET capable plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of zotiraciclib in 100% DMSO. Further dilute these stock solutions in kinase assay buffer to a 4X final concentration.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the 4X zotiraciclib solution or DMSO for control wells.
-
Add 2.5 µL of 4X recombinant CDK9/Cyclin T1 enzyme solution.
-
Initiate the kinase reaction by adding 5 µL of a 2X solution of CDK7/9tide substrate and ATP.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection: Add 5 µL of a 3X detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA in TR-FRET dilution buffer to stop the reaction.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET capable plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.[13]
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of zotiraciclib on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., glioblastoma cell lines)
-
Complete cell culture medium
-
Zotiraciclib
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of zotiraciclib for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Western Blotting for MYC Protein Expression
This protocol is used to determine the effect of zotiraciclib on MYC protein levels.
Materials:
-
Cancer cell lines
-
Zotiraciclib
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-c-MYC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of zotiraciclib (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against c-MYC and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities to determine the change in c-MYC protein levels relative to the loading control.[14][15]
Real-Time Quantitative PCR (RT-qPCR) for MYC mRNA Expression
This protocol is used to determine if the downregulation of MYC by zotiraciclib occurs at the transcriptional level.
Materials:
-
Cancer cell lines
-
Zotiraciclib
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for MYC and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with zotiraciclib as described for the Western blot protocol. Isolate total RNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA.
-
qPCR: Perform qPCR using primers specific for MYC and a housekeeping gene.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of MYC to the housekeeping gene.[1][16]
Visualizations: Signaling Pathways and Experimental Workflows
Zotiraciclib's Mechanism of Action: CDK9 Inhibition and MYC Suppression
Caption: Zotiraciclib inhibits the P-TEFb complex, preventing RNA Pol II phosphorylation and MYC transcription.
Experimental Workflow for Evaluating Zotiraciclib's Effect on MYC
Caption: A typical workflow for assessing zotiraciclib's impact on cell viability and MYC expression.
Conclusion
Zotiraciclib represents a promising therapeutic agent that targets a fundamental vulnerability of many cancers: their reliance on hyperactive transcription for survival and proliferation. By potently inhibiting CDK9, zotiraciclib effectively downregulates the expression of key oncogenes like MYC, leading to anti-tumor effects. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and understand the therapeutic potential of zotiraciclib and other CDK9 inhibitors. The continued exploration of this class of compounds holds significant promise for the development of novel cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Zotiraciclib (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CTNI-34. ZOTIRACICLIB (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Targeting MYC: Multidimensional regulation and therapeutic strategies in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Elevating SOX2 Downregulates MYC through a SOX2:MYC Signaling Axis and Induces a Slowly Cycling Proliferative State in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stabilization of the c-Myc Protein via the Modulation of Threonine 58 and Serine 62 Phosphorylation by the Disulfiram/Copper Complex in Oral Cancer Cells [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
TG02 Inhibitor Targets in Glioblastoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Its profound cellular and molecular heterogeneity contributes significantly to therapeutic resistance and poor patient outcomes. A promising therapeutic strategy involves targeting the fundamental cellular processes that drive GBM proliferation and survival. TG02 (also known as zotiraciclib (B1663082) or SB1317) has emerged as a potent, orally bioavailable, multi-kinase inhibitor with the ability to cross the blood-brain barrier, a critical attribute for a centrally-acting therapeutic.[1] This technical guide provides a comprehensive overview of the molecular targets of TG02 in glioblastoma, detailing its mechanism of action, summarizing key quantitative data, and providing representative experimental protocols.
Molecular Targets and Mechanism of Action
TG02 is a spectrum-selective kinase inhibitor, with its primary anti-tumor activity attributed to the potent inhibition of Cyclin-Dependent Kinase 9 (CDK9).[2][3] However, its therapeutic efficacy is likely enhanced by its activity against a panel of other kinases implicated in glioblastoma pathogenesis.
Primary Target: Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[4] The CDK9/Cyclin T complex plays a pivotal role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position.[4][5] This phosphorylation event releases Pol II from promoter-proximal pausing, allowing for the transcription of a host of genes, many of which are critical for cancer cell survival and proliferation.
In glioblastoma, the inhibition of CDK9 by TG02 leads to a rapid depletion of short-lived oncoproteins that are crucial for tumor cell survival.[6][7][8] Key downstream targets of the CDK9-mediated transcriptional machinery include:
-
c-MYC: A master transcriptional regulator that drives cell proliferation, growth, and metabolism.[9] The anti-glioblastoma efficacy of TG02 has been shown to strongly correlate with MYC expression levels.[9][10]
-
Mcl-1 (Myeloid cell leukemia-1): An anti-apoptotic member of the BCL-2 family.[6][7][8] Its downregulation sensitizes glioblastoma cells to apoptosis.
-
Survivin (BIRC5): Another key anti-apoptotic protein.[4]
By inhibiting CDK9, TG02 effectively stalls the transcriptional machinery that produces these critical survival proteins, leading to cell cycle arrest and apoptosis.[4][5]
Other Kinase Targets
TG02 also exhibits inhibitory activity against other kinases, which may contribute to its overall anti-glioblastoma effect:[3][11]
-
Cyclin-Dependent Kinases (CDKs): Besides CDK9, TG02 inhibits CDK1, CDK2, CDK5, and CDK7.[3][12][13] Inhibition of these CDKs can interfere with cell cycle progression at multiple checkpoints.
-
Janus Kinase 2 (JAK2): The JAK/STAT signaling pathway is frequently hyperactivated in glioblastoma and contributes to cell proliferation, survival, and invasion.[11][14][15]
-
Fms-like tyrosine kinase 3 (FLT3): While more commonly associated with hematologic malignancies, FLT3 signaling can also be active in glioblastoma.[11]
The multi-targeted nature of TG02 presents a potential advantage in the context of glioblastoma's notorious heterogeneity and signaling redundancy.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of TG02 in glioblastoma.
Table 1: In Vitro Kinase Inhibitory Activity of TG02
| Target Kinase | IC50 (nM) | Reference |
| CDK9 | 3 | [2][3] |
| CDK5 | 4 | [2] |
| CDK1 | - | [3] |
| CDK2 | - | [3] |
| CDK7 | - | [3] |
| JAK2 | - | [3][11] |
| FLT3 | - | [3][11] |
Note: Specific IC50 values for all targeted kinases were not consistently available in the reviewed literature.
Table 2: In Vitro Efficacy of TG02 in Glioblastoma Cell Lines
| Cell Line/Model | Assay | IC50 / EC50 (nM) | Reference |
| Patient-Derived Glioma Cell Lines | Cell Viability | 25 - 150 | [2] |
| GSC923 (Glioma Stem Cell) | Cell Viability | ~36 - 58 | [5] |
| GSC827 (Glioma Stem Cell) | Cell Viability | ~36 - 58 | [5] |
| U251 | Cell Viability | ~36 - 58 | [5] |
| LN18 | Cell Viability | ~36 - 58 | [5] |
| Pediatric Brain Tumor Cells (High c-MYC) | Cell Viability | 82 (mean) | [13] |
| Pediatric Brain Tumor Cells (Low c-MYC) | Cell Viability | 575 (mean) | [13] |
Table 3: Clinical Trial Data for TG02 (Zotiraciclib) in Recurrent High-Grade Glioma
| Clinical Trial ID | Phase | Treatment Arm | Maximum Tolerated Dose (MTD) | Key Outcomes | Reference |
| NCT02942264 | Phase I | TG02 + Dose-Dense Temozolomide (B1682018) | 250 mg | Tolerable toxicity profile, objective responses observed | [13][16][17][18][19] |
| NCT02942264 | Phase I | TG02 + Metronomic Temozolomide | 250 mg | Tolerable toxicity profile, objective responses observed | [13][16][17][18][19] |
| NCT03224104 (STEAM) | Phase Ib | TG02 + Radiotherapy (Elderly, newly diagnosed) | 150 mg twice weekly | Overlapping toxicity with alkylating agents | [6][8][20][21] |
| NCT03224104 (STEAM) | Phase Ib | TG02 + Temozolomide (Elderly, newly diagnosed) | 150 mg twice weekly | Overlapping toxicity with alkylating agents | [6][8][20][21] |
| NCT03224104 (STEAM) | Phase Ib | TG02 Monotherapy (Recurrent) | 150 mg twice weekly | Progression-Free Survival at 6 months (PFS-6) was 6.7% | [6][8][20][21] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by TG02 and a typical experimental workflow for its evaluation.
Caption: TG02 mechanism of action in glioblastoma.
Caption: A typical experimental workflow for evaluating TG02.
Experimental Protocols
The following are representative, detailed protocols for key experiments cited in the evaluation of TG02 in glioblastoma. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of TG02 on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U251, patient-derived GSCs)
-
Complete culture medium
-
TG02 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 3 x 10³ to 1.5 x 10⁴ cells/well in 100 µL of complete culture medium.[7][12] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of TG02 in culture medium. Remove the medium from the wells and add 100 µL of the TG02 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[7]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[2][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in glioblastoma cells following TG02 treatment using flow cytometry.
Materials:
-
Glioblastoma cells treated with TG02
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with TG02 for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[9]
-
Washing: Wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9] Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels of TG02 targets and downstream effectors.
Materials:
-
Glioblastoma cells treated with TG02
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK9, anti-p-RNA Pol II, anti-c-MYC, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with lysis buffer and determine the protein concentration using a BCA assay.[9]
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and denature by boiling.[6][9]
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[6][9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.[6][9]
In Vitro Kinase Assay (CDK9)
This protocol is a generalized method for measuring the inhibitory activity of TG02 against CDK9.
Materials:
-
Recombinant active CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide derived from the RNA Pol II CTD)
-
ATP
-
Kinase assay buffer
-
TG02
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of TG02 in DMSO and then further dilute in kinase assay buffer. Prepare solutions of CDK9/Cyclin T1 and a mixture of the substrate and ATP in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the TG02 solution (or DMSO for control). Add the CDK9/Cyclin T1 enzyme solution.
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each TG02 concentration and determine the IC50 value.
Conclusion
TG02 represents a promising therapeutic agent for glioblastoma, primarily through its potent inhibition of CDK9 and the subsequent disruption of transcriptional programs essential for tumor cell survival. Its multi-kinase inhibitory profile may offer a more robust and durable anti-tumor response in the face of glioblastoma's complex and adaptive nature. The preclinical data are encouraging, and ongoing clinical trials will be crucial in determining the clinical utility of TG02, both as a monotherapy and in combination with standard-of-care treatments like temozolomide. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate mechanisms of TG02 and other kinase inhibitors in the context of glioblastoma.
References
- 1. EXTH-62. TG02, A NOVEL TARGETING OF TRANSCRIPTION AND METABOLISM IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. CDK7 and CDK9 inhibition interferes with transcription, translation, and stemness, and induces cytotoxicity in GBM irrespective of temozolomide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells [en-journal.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Novel Targeting of Transcription and Metabolism in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. CTNI-34. ZOTIRACICLIB (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL | Semantic Scholar [semanticscholar.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Effects of SB1317 (Zotiraciclib) on the JAK/STAT Signaling Pathway
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB1317, also known as Zotiraciclib or TG02, is a potent, orally active, multi-kinase inhibitor that has demonstrated significant activity against key drivers of oncogenesis.[1][2][3] This small molecule macrocycle was designed to target Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3).[4][][6] Its ability to potently inhibit the JAK/STAT signaling pathway is a cornerstone of its therapeutic potential in various hematologic malignancies and solid tumors where this pathway is aberrantly activated.[][7][8] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action within the JAK/STAT pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex interactions.
The JAK/STAT Signaling Pathway: A Core Cellular Communication Axis
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses.[7][9] This pathway is fundamental to hematopoiesis, immune regulation, and cellular proliferation, differentiation, and apoptosis.[8][10]
The canonical pathway is initiated when a cytokine binds to its specific transmembrane receptor, inducing receptor dimerization.[7] This brings the associated JAK proteins into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[9][11] STATs are recruited to these sites, phosphorylated by the JAKs, and subsequently dimerize. These active STAT dimers translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[7][9] Dysregulation of this pathway is a known driver in various cancers and autoimmune disorders.[7][12]
This compound: A Profile of a Multi-Kinase Inhibitor
This compound is a pyrimidine-based, spectrum-selective kinase inhibitor that targets multiple enzymes critical for cancer cell growth and survival.[6][13] Its primary targets include CDKs, JAK family kinases, and FLT3. The compound's inhibitory activity has been quantified through various biochemical assays, revealing potent, low-nanomolar efficacy.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its key kinase targets.
| Target Family | Kinase Target | IC50 (nM) | Reference(s) |
| JAK Family | JAK Family (general) | 14 - 59 | [1] |
| JAK2 | 19 | [2] | |
| JAK2 | 73 | [14][15] | |
| TYK2 | 14 | [2] | |
| CDK Family | CDK1 | 9 | [1][2] |
| CDK2 | 5 | [2] | |
| CDK2 | 13 | [14][15] | |
| CDK9 | 3 | [1][2] | |
| FLT3 | FLT3 (wild-type & mutant) | 19 - 27 | [1] |
| FLT3 | 56 | [14][15] | |
| Src Family | Lck | 11 | [2] |
| Fyn | 15 | [2] |
Mechanism of this compound Action on the JAK/STAT Pathway
This compound exerts its effect on the JAK/STAT pathway by directly inhibiting the kinase activity of JAK2.[2][4][13] As an ATP-competitive inhibitor, this compound occupies the ATP-binding pocket of the JAK2 enzyme, preventing the phosphorylation events that are essential for signal propagation. This blockade effectively halts the signaling cascade at one of its earliest steps.
The direct consequence of JAK2 inhibition is the prevention of STAT protein phosphorylation (e.g., STAT3 and STAT5).[2][16] Without this critical activation step, STAT proteins cannot dimerize and translocate to the nucleus.[7] This leads to a downstream blockade of the transcription of genes involved in cell proliferation and survival.[] Studies have confirmed that this compound inhibits the phosphorylation of STAT5 in the MV4-11 acute myeloid leukemia (AML) cell line.[2]
Cellular and In Vivo Effects of this compound
The inhibition of critical signaling pathways like JAK/STAT by this compound translates into potent anti-cancer activity in both cellular and animal models.
Anti-Proliferative Activity in Cancer Cell Lines
This compound demonstrates broad anti-proliferative effects across a range of hematologic and solid tumor cell lines.[1] This activity is attributed to its ability to induce G1 cell cycle arrest and apoptosis.[1][]
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference(s) |
| HCT-116 | Colon Cancer | 33 (IC50) | [2] |
| HCT-116 | Colon Cancer | 79 (GI50) | [] |
| HL-60 | Acute Myeloid Leukemia | 59 (GI50) | [] |
| COLO205 | Colon Cancer | 72 (IC50) | [2] |
| DU145 | Prostate Cancer | 140 (IC50) | [2] |
| MV4-11 | Acute Myeloid Leukemia | 130 (IC50 for pRb) | [2] |
Efficacy in Preclinical Animal Models
In vivo studies have corroborated the potent anti-tumor effects of this compound. In a mouse xenograft model using MV4-11 AML cells, oral administration of this compound at doses of 10, 20, and 40 mg/kg resulted in significant tumor volume reduction and increased survival.[1][2] The compound effectively accumulates in tumor tissues, leading to a sustained blockade of both CDK and STAT signaling pathways.[] Furthermore, this compound has shown activity in various leukemia models, providing a strong rationale for its clinical evaluation.[]
Key Experimental Protocols
Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments used to characterize the effects of this compound on the JAK/STAT pathway.
Cellular Assay for STAT Phosphorylation (Western Blot)
This protocol is designed to measure the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
-
1. Cell Culture and Treatment:
-
Seed a cytokine-responsive cell line (e.g., MV4-11, TF-1) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0-1000 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a relevant cytokine (e.g., IL-3, IFN-α) for 15-30 minutes to induce JAK/STAT signaling.[17]
-
-
2. Protein Extraction:
-
Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
3. Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[16]
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-STAT (e.g., p-STAT5 Y694) and total STAT. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[16] Quantify band intensity to determine the reduction in STAT phosphorylation relative to the vehicle-treated control.
-
Cell Proliferation Assay
This protocol determines the effect of this compound on the growth of cancer cell lines, allowing for the calculation of GI50 (half-maximal growth inhibition) values.[18]
-
1. Cell Seeding:
-
Seed cancer cells in a 96-well or 384-well plate at an appropriate density (e.g., 500-5000 cells/well) in their complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
2. Compound Treatment:
-
Prepare a serial dilution of this compound in the complete growth medium.
-
Add the diluted compound to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for 72 hours (or another appropriate duration) at 37°C in a 5% CO2 incubator.
-
-
3. Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or resazurin-based reagents) to each well according to the manufacturer's instructions.
-
If using a luminescent or fluorescent reagent, incubate for a short period (10-30 minutes) to stabilize the signal.
-
Measure luminescence or absorbance using a plate reader.
-
-
4. Data Analysis:
-
Normalize the readings to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the GI50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound (Zotiraciclib) is a potent multi-kinase inhibitor with significant activity against JAK2, a critical component of the JAK/STAT signaling pathway. By directly inhibiting JAK2 kinase function, this compound effectively abrogates the downstream phosphorylation of STAT proteins, leading to the suppression of gene transcription essential for cell proliferation and survival. This mechanism underpins its robust anti-proliferative effects in a wide array of cancer cell lines and its efficacy in preclinical animal models of leukemia. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in diseases driven by aberrant JAK/STAT signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Zotiraciclib - Wikipedia [en.wikipedia.org]
- 4. Preclinical metabolism and pharmacokinetics of this compound (TG02), a potent CDK/JAK2/FLT3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zotiraciclib : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. onclive.com [onclive.com]
- 9. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. abmole.com [abmole.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. adooq.com [adooq.com]
- 16. Inhibition of Janus kinase/signal transducer and activator of transcription (JAK/STAT) signalling pathway in rheumatoid synovial fibroblasts using small molecule compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 18. benchchem.com [benchchem.com]
FLT3-ITD Sensitivity to SB1317 (Pacritinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical activity of SB1317 (pacritinib), a potent dual inhibitor of Janus Kinase 2 (JAK2) and Fms-Like Tyrosine Kinase-3 (FLT3), against acute myeloid leukemia (AML) harboring the FLT3 internal tandem duplication (FLT3-ITD) mutation. This document synthesizes key findings on the drug's mechanism of action, inhibitory concentrations, and its effects on downstream signaling pathways, supported by detailed experimental protocols and visual representations of the core concepts.
Executive Summary
Fms-Like Tyrosine Kinase-3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 are present in approximately 25% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. These mutations lead to ligand-independent, constitutive activation of the FLT3 receptor, driving uncontrolled cell growth through downstream signaling pathways such as STAT5, PI3K/Akt, and MAPK/ERK. This compound, also known as pacritinib (B611967), is an orally bioavailable small molecule inhibitor that has demonstrated significant preclinical activity against FLT3-ITD positive AML. Pacritinib potently inhibits FLT3 kinase activity, leading to the suppression of downstream signaling, induction of apoptosis, and inhibition of proliferation in FLT3-ITD harboring cell lines and primary patient samples.
Quantitative Analysis of this compound Activity
The efficacy of this compound against FLT3-ITD has been quantified through various in vitro and ex vivo studies. The following tables summarize the key inhibitory and binding constants, as well as the anti-proliferative activity of pacritinib in different experimental models.
Table 1: Biochemical Inhibition and Binding Affinity of Pacritinib against FLT3 Variants
| Target | Assay Type | Metric | Value (nM) | Reference |
| FLT3-ITD | Kinase Assay | IC50 | 9 | |
| FLT3 (Wild-Type) | Kinase Assay | IC50 | 22 | |
| FLT3 D835Y | Kinase Assay | IC50 | 3.1 - 6 | |
| FLT3-ITD | Competitive Binding Assay | Kd | 8.2 | |
| FLT3 TKD Mutants | Competitive Binding Assay | Kd | 0.69 - 17 |
Table 2: Anti-proliferative Activity of Pacritinib in FLT3-ITD Positive Cell Lines
| Cell Line | Description | Metric | Value (nM) | Reference |
| MV4-11 | Human AML, FLT3-ITD | IC50 | 18 - 47 | |
| MOLM13 | Human AML, FLT3-ITD | IC50 | 67 - 73 | |
| MOLM13-Res | FLT3 Inhibitor Resistant, D835Y | IC50 | 173 | |
| Ba/F3-FLT3-ITD | Murine pro-B cells | IC50 | 133 | |
| MOLM14 | Human AML, FLT3-ITD | IC50 | 79 |
Table 3: Inhibition of Downstream Signaling by Pacritinib in FLT3-ITD Positive Cells (MV4-11)
| Downstream Target | Metric | Value (nM) | Reference |
| pFLT3 | IC50 | 80 | |
| pSTAT5 | IC50 | 40 | |
| pERK1/2 | IC50 | 33 | |
| pAkt | IC50 | 29 |
Signaling Pathways and Mechanism of Action
The constitutive activation of the FLT3 receptor due to ITD mutations drives leukemogenesis through several key downstream signaling pathways. This compound exerts its anti-leukemic effect by directly inhibiting the kinase activity of the mutated FLT3 receptor.
FLT3-ITD Signaling Pathway
The FLT3-ITD mutation leads to constitutive, ligand-independent dimerization and autophosphorylation of the FLT3 receptor. This aberrant activation triggers a cascade of downstream signaling events, primarily through the STAT5, PI3K/Akt, and MAPK/ERK pathways, which collectively promote cell proliferation, survival, and inhibit differentiation.
Caption: Constitutive FLT3-ITD signaling activates multiple downstream pathways promoting leukemic cell growth.
Mechanism of Action of this compound (Pacritinib)
This compound is an ATP-competitive inhibitor that binds to the kinase domain of FLT3, preventing its autophosphorylation and subsequent activation of downstream signaling molecules. This blockade of the FLT3-ITD signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in FLT3-ITD positive AML cells. Western blot analyses have confirmed that pacritinib treatment leads to a dose-dependent decrease in the phosphorylation of FLT3 and its key downstream effector, STAT5, in FLT3-ITD positive cell lines.
Caption: this compound inhibits FLT3-ITD, blocking downstream signaling and inducing apoptosis in AML cells.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the sensitivity of FLT3-ITD to this compound. These should be optimized for specific experimental conditions.
Biochemical Kinase Assay
This assay determines the direct inhibitory effect of this compound on the kinase activity of FLT3-ITD.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Prepare solutions of recombinant human FLT3-ITD enzyme, a suitable peptide substrate, and ATP.
-
-
Assay Procedure:
-
In a 384-well plate, add the FLT3-ITD enzyme, the peptide substrate, and the serially diluted this compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add a detection reagent to quantify either the phosphorylated substrate or the remaining ATP (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay
This assay measures the effect of this compound on the viability and proliferation of FLT3-ITD positive AML cell lines.
-
Cell Culture:
-
Culture FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).
-
-
Assay Setup:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement:
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., CellTiter-Blue®) to each well.
-
Incubate for an appropriate time to allow for the conversion of the reagent by viable cells.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of
-
Preclinical Profile of SB1317 (Zotiraciclib/TG02) in Solid Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB1317, also known as Zotiraciclib or TG02, is a potent, orally bioavailable, multi-kinase inhibitor that has demonstrated significant preclinical anti-tumor activity.[1][2] This technical guide provides a comprehensive overview of the preclinical data for this compound in solid tumor models, with a focus on its mechanism of action, in vitro efficacy, and in vivo activity. The information is compiled from publicly available research, primarily the foundational study by William et al. in the Journal of Medicinal Chemistry (2012).
Mechanism of Action
This compound is a spectrum-selective kinase inhibitor targeting Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase-3 (FLT3).[1] Its anti-neoplastic activity in solid tumors is primarily attributed to the inhibition of CDKs, which are critical regulators of cell cycle progression. By targeting multiple CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells.[3]
Signaling Pathway
The primary mechanism of action of this compound in solid tumors involves the inhibition of the CDK signaling pathway, which disrupts the cell cycle. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.
Caption: this compound inhibits CDK1 and CDK2, key regulators of the cell cycle.
Quantitative Preclinical Data
The following tables summarize the in vitro inhibitory activity and cellular potency of this compound in solid tumor cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Kinase Target | IC₅₀ (nM) |
| CDK1/CycB | 9 |
| CDK2/CycA | 13 |
| CDK3/CycE | 8 |
| CDK5/p25 | 4 |
| CDK9/CycT1 | 3 |
| JAK2 | 73 |
| FLT3 | 56 |
Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines [1]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT-116 | Colon Carcinoma | 79 |
| COLO 205 | Colon Adenocarcinoma | 72 |
| DU145 | Prostate Carcinoma | 140 |
Table 3: In Vivo Efficacy of this compound in HCT-116 Xenograft Model [1]
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound | 75 mg/kg, p.o., qd | 82 |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
In Vitro Kinase Assays[1]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.
Methodology:
-
Kinase reactions were performed in 96-well plates.
-
The reaction mixture contained the respective kinase, substrate, and ATP.
-
This compound was added at varying concentrations.
-
The reactions were incubated at room temperature.
-
The amount of phosphorylated substrate was quantified using a suitable detection method (e.g., radioactivity or fluorescence-based assays).
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay[1]
Objective: To assess the anti-proliferative effect of this compound on various solid tumor cell lines.
Methodology:
-
Cell Culture: HCT-116, COLO 205, and DU145 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells were treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was measured using a plate reader, and the data was normalized to untreated controls. IC₅₀ values were calculated from the resulting dose-response curves.
In Vivo Xenograft Study[1]
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human colon cancer xenograft model.
Methodology:
-
Animal Model: Female athymic nude mice were used.
-
Tumor Implantation: HCT-116 cells were harvested, resuspended in Matrigel, and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes were measured regularly using calipers.
-
Treatment: When tumors reached a predetermined size, mice were randomized into treatment and vehicle control groups. This compound was administered orally at a dose of 75 mg/kg daily.
-
Efficacy Endpoint: The study was terminated when tumors in the control group reached a specified volume. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Representative Cell Cycle Analysis Protocol
While specific cell cycle analysis data for this compound in HCT-116, COLO 205, or DU145 cells is not detailed in the primary literature, a general protocol for such an experiment is outlined below.
Caption: A typical workflow for analyzing cell cycle distribution.
Representative Apoptosis Assay Protocol
Similarly, a general protocol for assessing apoptosis via Annexin V and Propidium Iodide staining is provided.
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Conclusion
The preclinical data for this compound (Zotiraciclib/TG02) demonstrates its potential as a therapeutic agent for solid tumors. Its potent inhibition of key cell cycle-regulating kinases translates to significant anti-proliferative activity in colon and prostate cancer cell lines and in vivo efficacy in a colon cancer xenograft model. Further investigation into its effects on cell cycle distribution and apoptosis in a broader range of solid tumor models is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of the preclinical profile of this compound for researchers and drug development professionals in the field of oncology.
References
- 1. Discovery of kinase spectrum selective macrocycle (16E)-14-methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene (this compound/TG02), a potent inhibitor of cyclin dependent kinases (CDKs), Janus kinase 2 (JAK2), and fms-like tyrosine kinase-3 (FLT3) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Zotiraciclib blood-brain barrier permeability
An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of Zotiraciclib (B1663082)
Executive Summary
Zotiraciclib (formerly TG02) is an orally administered, small molecule, multi-kinase inhibitor with significant therapeutic potential for central nervous system (CNS) malignancies, particularly high-grade gliomas like glioblastoma.[1][2] A critical attribute for any CNS-targeted therapeutic is the ability to effectively cross the blood-brain barrier (BBB) to reach its site of action within the brain parenchyma. This technical guide synthesizes the available preclinical and clinical evidence confirming the BBB permeability of zotiraciclib, details the experimental methodologies used to assess this property, and illustrates its core mechanism of action. Zotiraciclib's primary target is Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[3][4] Its inhibition leads to the depletion of crucial survival proteins overexpressed in glioblastoma, such as c-MYC and MCL-1, ultimately inducing cancer cell apoptosis.[5][6]
Evidence of Blood-Brain Barrier Permeability
The capacity of zotiraciclib to penetrate the BBB is a consistently reported feature, forming the basis for its clinical investigation in brain tumors.[7][8][9] Evidence is derived from both preclinical pharmacodynamic studies and assertions made in multiple clinical trial protocols.
Preclinical Evidence
The most direct evidence for zotiraciclib's functional BBB penetration comes from in vivo animal models. In an orthotopic glioblastoma mouse model, systemic administration of zotiraciclib resulted in a measurable pharmacodynamic effect within the brain tumor tissue.[3] Specifically, a suppression of CDK9 activity was observed, indicating that the drug successfully crossed the BBB in sufficient concentrations to engage its intracellular target.[3]
Clinical Evidence
Numerous clinical trials investigating zotiraciclib for glioblastoma and anaplastic astrocytoma explicitly state that the drug penetrates the blood-brain barrier.[7][10] While direct quantitative measurements of zotiraciclib concentration in the cerebrospinal fluid (CSF) or tumor tissue of human subjects are not yet published, the design of these trials, including a surgical cohort where patients receive the drug prior to tumor resection, is predicated on this characteristic.[10] The FDA has granted zotiraciclib Orphan Drug Designation and Fast Track Designation for the treatment of gliomas, further acknowledging its potential as a CNS-active agent.[1][8]
Quantitative Data Summary
While direct quantitative metrics such as brain-to-plasma ratios or permeability coefficients from published studies are limited, the collective evidence strongly supports zotiraciclib's BBB penetration. The table below summarizes the nature of the available data.
| Evidence Type | Model System | Key Finding | Data Type | Reference |
| Pharmacodynamic | Orthotopic Glioblastoma Mouse Model | Suppression of CDK9 activity in brain tumor tissue post-treatment. | Qualitative/Functional | [3] |
| Clinical Trial Protocol | Human (Recurrent High-Grade Glioma) | Stated characteristic: "penetrates the blood brain barrier". | Assertion | [7][8][10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting BBB permeability data. The following sections describe the key experimental approaches used to evaluate compounds like zotiraciclib.
In Vivo Pharmacodynamic Analysis of BBB Penetration
This protocol describes a method to functionally confirm that a drug crosses the BBB and engages its target within a brain tumor.
-
Objective: To determine if systemically administered zotiraciclib can inhibit its target, CDK9, in an established orthotopic brain tumor.
-
Experimental Model: Immunocompromised mice (e.g., athymic nude mice) are used. Human glioblastoma cells (e.g., U87MG, patient-derived xenografts) are stereotactically implanted into the cerebral cortex or striatum. Tumor growth is monitored via bioluminescence imaging or MRI.
-
Procedure:
-
Tumor Implantation: Glioblastoma cells are surgically implanted into the brains of anesthetized mice.
-
Tumor Growth Confirmation: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups.
-
Drug Administration: Zotiraciclib is administered orally at a specified dose and schedule. The vehicle control group receives the formulation buffer.
-
Tissue Collection: At a defined time point after the final dose (e.g., peak plasma concentration), mice are euthanized. Brains are harvested, and tumor tissue is carefully dissected and snap-frozen.
-
Pharmacodynamic Analysis: Tumor lysates are analyzed by Western blot or immunohistochemistry to assess the phosphorylation status of CDK9 targets, such as the C-terminal domain of RNA Polymerase II, and the expression levels of downstream proteins like MCL-1 and c-MYC. A significant reduction in the phosphorylation or expression of these markers in the zotiraciclib-treated group compared to the control group confirms target engagement within the CNS.
-
In Vitro Blood-Brain Barrier Permeability Assay
In vitro models are essential for high-throughput screening and for quantifying the intrinsic permeability of a compound across a cellular barrier that mimics the BBB. While a specific study for zotiraciclib using this method is not detailed in the provided literature, this represents a standard protocol.
-
Objective: To quantify the rate of zotiraciclib transport across a cellular model of the BBB.
-
Experimental Model: A common model is the Transwell co-culture system.[11] Brain capillary endothelial cells (e.g., primary cells or immortalized lines like hCMEC/D3) are seeded on the apical side of a microporous membrane insert.[12] Astrocytes or pericytes are often cultured on the basolateral side of the membrane to induce the formation of robust tight junctions, which are critical for the barrier function.[13]
-
Procedure:
-
Model Seeding & Maturation: Endothelial cells (and co-culture cells) are seeded and cultured until a tight monolayer is formed.
-
Barrier Integrity Measurement: The integrity of the endothelial barrier is confirmed by measuring the Transendothelial Electrical Resistance (TEER). A high TEER value (e.g., >200 Ω·cm²) indicates a well-formed barrier.[11][13] The permeability of a fluorescent marker that cannot cross the barrier (e.g., Lucifer yellow) is also measured to confirm low paracellular flux.
-
Permeability Experiment: Zotiraciclib is added to the apical (donor) chamber. At various time points (e.g., 15, 30, 60, 120 minutes), samples are collected from the basolateral (receiver) chamber.
-
Quantification: The concentration of zotiraciclib in the receiver chamber samples is quantified using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Calculation: The data are used to calculate the apparent permeability coefficient (Papp), a quantitative measure of the drug's ability to cross the cellular barrier.
-
Zotiraciclib Signaling Pathway
Zotiraciclib exerts its anti-tumor effects by inhibiting CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex.[4] This action disrupts the transcription of key survival genes in cancer cells.
-
CDK9 and Transcription: In normal and cancerous cells, the P-TEFb complex (composed of CDK9 and Cyclin T) is recruited to gene promoters. CDK9 then phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[4][6] This phosphorylation event is a crucial switch that allows RNAPII to transition from initiation to productive elongation, enabling the transcription of the gene into mRNA.
-
Zotiraciclib's Inhibition: Zotiraciclib is a potent inhibitor of the CDK9 kinase activity (IC₅₀ of 3 nM).[3] By binding to CDK9, zotiraciclib prevents the phosphorylation of RNAPII.[6]
-
Downstream Effects: The lack of RNAPII phosphorylation leads to a stall in transcriptional elongation, particularly affecting genes with short-lived mRNA and protein products. In glioblastoma, this includes critical oncogenes and anti-apoptotic proteins like c-MYC and MCL-1 .[2][5][6]
-
Induction of Apoptosis: The rapid depletion of these essential survival proteins destabilizes the cell's pro-survival signaling, leading to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).[3][6]
References
- 1. Zotiraciclib - Wikipedia [en.wikipedia.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zotiraciclib (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 for the Treatment of Glioblastoma [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. FDA grants fast track designation to zotiraciclib for the treatment of recurrent high-grade glioma | Center for Cancer Research [ccr.cancer.gov]
- 9. Zotiraciclib for Brain Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. A Phase I/II Study of Zotiraciclib for Recurrent Malignant Gliomas With Isocitrate Dehydrogenase 1 or 2 (IDH1 or IDH2) Mutations | Clinical Research Trial Listing [centerwatch.com]
- 11. ane.pl [ane.pl]
- 12. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 13. researchgate.net [researchgate.net]
SB1317: A Multi-Kinase Inhibitor Driving Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SB1317, also known as TG02 and Zotiraciclib, is a potent, orally bioavailable small molecule that functions as a multi-kinase inhibitor. By targeting key regulators of cell cycle progression and pro-survival signaling pathways, this compound effectively induces G1 cell cycle arrest and apoptosis in a broad range of cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its ability to induce programmed cell death in malignant cells. This document details the signaling pathways affected by this compound, presents quantitative data on its efficacy, and provides detailed protocols for key experimental assays relevant to its study.
Introduction
The dysregulation of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to evade normal homeostatic mechanisms and proliferate uncontrollably. A key strategy in oncology drug development is to reactivate these dormant apoptotic pathways. This compound has emerged as a promising therapeutic agent that targets multiple critical nodes in cancer cell signaling to achieve this. It is a novel pyrimidine-based multi-kinase inhibitor with activity against Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase 3 (FLT3).[1] This multi-targeted approach allows this compound to disrupt fundamental processes for cancer cell survival and proliferation.
Mechanism of Action: Induction of Apoptosis
This compound's primary mechanism for inducing apoptosis involves the simultaneous inhibition of key kinases that regulate the cell cycle and pro-survival signaling.
2.1. Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest:
This compound is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[1] The inhibition of CDK2, in particular, prevents the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. This leads to a G1 cell cycle arrest, which can subsequently trigger the intrinsic apoptotic pathway.[1]
2.2. Targeting the JAK/STAT Signaling Pathway:
This compound also inhibits JAK2, a critical component of the JAK/STAT signaling pathway.[1] This pathway is often constitutively activated in various cancers, leading to the expression of anti-apoptotic proteins like Mcl-1 and Bcl-2. By blocking JAK2, this compound prevents the phosphorylation and activation of STAT proteins, thereby downregulating the expression of these key survival factors and sensitizing cancer cells to apoptosis.
2.3. Inhibition of FLT3:
In hematological malignancies such as acute myeloid leukemia (AML), mutations in FLT3 can lead to its constitutive activation and the promotion of leukemic cell survival and proliferation. This compound's inhibition of FLT3 provides a targeted therapeutic approach for these cancers.[1]
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and its inhibitory activity against its target kinases.
Table 1: In Vitro Cell Viability (IC50/GI50 Values)
| Cell Line | Cancer Type | IC50/GI50 (nM) |
| Primary CLL cells | Chronic Lymphocytic Leukemia | 870 |
| HCT-116 | Colon Carcinoma | 79 |
| HL-60 | Acute Myeloid Leukemia | 59 |
IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values represent the concentration of this compound required to inhibit cell viability or growth by 50%.
Table 2: Kinase Inhibitory Activity (IC50 Values)
| Kinase | IC50 (nM) |
| CDK1 | 9 |
| CDK2 | 13 |
| CDK5 | 4 |
| CDK7 | - |
| CDK9 | 3 |
| JAK2 | 56 |
| FLT3 | 73 |
Signaling Pathways and Experimental Workflows
4.1. Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
References
Cell Cycle Arrest by TG02 in Leukemia Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG02 is a potent, orally bioavailable multi-kinase inhibitor with significant anti-leukemic properties. It primarily targets cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK7, and notably CDK9, as well as JAK2 and FLT3 kinases.[1] The principal mechanism of action in leukemia cell lines involves the inhibition of CDK9, a key regulator of transcriptional elongation. This inhibition leads to the dephosphorylation of RNA Polymerase II, resulting in the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP.[1][2] The depletion of these critical survival factors triggers the intrinsic apoptotic pathway. Concurrently, TG02 induces cell cycle arrest, primarily at the G1 phase, in various leukemia cell lines, thereby halting proliferation. This guide provides a comprehensive overview of the mechanism of action of TG02, focusing on its role in inducing cell cycle arrest in leukemia cells. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the implicated signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of TG02 on Leukemia Cell Lines
The following tables summarize the available quantitative data on the effects of TG02 on various leukemia cell lines.
Table 1: IC50 Values of TG02 in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | < 4 | [3] |
| MV4-11 | Acute Myeloid Leukemia (AML) | < 4 | [3] |
| HL-60 | Acute Promyelocytic Leukemia (APL) | Not Reported | |
| U937 | Histiocytic Lymphoma | Not Reported | |
| K562 | Chronic Myeloid Leukemia (CML) | Not Reported | |
| Primary CLL Cells | Chronic Lymphocytic Leukemia (CLL) | Varies (approx. 220 - 1380) | [4] |
Table 2: Effect of TG02 on Cell Cycle Distribution in Leukemia Cell Lines
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| MOLM-13 | Control | Not Reported | Not Reported | Not Reported | |
| TG02 (5 µM, 24h) | G1 Arrest Observed | Decrease Observed | Decrease Observed | [5] | |
| MV4-11 | Control | Not Reported | Not Reported | Not Reported | |
| TG02 (5 µM, 24h) | G1 Arrest Observed | Decrease Observed | Decrease Observed | [5] | |
| HL-60 | Control | Not Reported | Not Reported | Not Reported | |
| TG02 | Not Reported | Not Reported | Not Reported | ||
| U937 | Control | Not Reported | Not Reported | Not Reported | |
| TG02 | Not Reported | Not Reported | Not Reported | ||
| K562 | Control | Not Reported | Not Reported | Not Reported | |
| TG02 | Not Reported | Not Reported | Not Reported |
Note: While qualitative observations of G1 arrest in MOLM-13 and MV4-11 cells have been reported, specific quantitative data from these studies were not available.
Experimental Protocols
Cell Viability Assay (for IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of TG02 in leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11, HL-60, U937, K562)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
TG02 (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/MTS-based assay
-
Plate reader capable of measuring luminescence or absorbance
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of TG02 in complete medium.
-
Add 100 µL of the TG02 dilutions to the respective wells to achieve final desired concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after TG02 treatment.
Materials:
-
Leukemia cell lines
-
TG02
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with TG02 at the desired concentration (e.g., IC50 value) for 24 or 48 hours. Include a vehicle control.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Objective: To assess the levels of key proteins involved in the cell cycle and apoptosis pathways following TG02 treatment.
Materials:
-
Leukemia cell lines
-
TG02
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Mcl-1, anti-XIAP, anti-phospho-Rb, anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat leukemia cells with TG02 at the desired concentration and time points.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Mandatory Visualizations
Signaling Pathway of TG02-Induced Cell Cycle Arrest and Apoptosis
Caption: TG02 signaling pathway in leukemia cells.
Experimental Workflow for Assessing TG02 Effects
Caption: Experimental workflow for TG02 assessment.
References
The Pharmacokinetic and Metabolic Profile of SB1317: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB1317, also known as Zotiraciclib (B1663082) (TG02), is a potent, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its multi-targeted nature positions it as a promising candidate for the treatment of various hematological malignancies and solid tumors, including glioblastoma.[3][4][5] Understanding the pharmacokinetics (PK) and metabolism of this compound is critical for its continued development and clinical application. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, based on available preclinical and clinical data. Detailed experimental methodologies and signaling pathway diagrams are included to offer a thorough resource for researchers in the field.
Physicochemical and ADME Properties
This compound exhibits favorable physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties that support its development as an oral therapeutic agent.[1]
Solubility and Permeability
This compound is reported to be soluble and highly permeable. In vitro studies using Caco-2 cells, a model of the intestinal epithelium, have demonstrated high permeability.[1][2]
Plasma Protein Binding
This compound is highly bound to plasma proteins, with binding reported to be greater than 99% in plasma from humans, mice, and dogs.[1][2][5] This high degree of protein binding is a key consideration for interpreting pharmacokinetic and pharmacodynamic data.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species and in humans.
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice, rats, and dogs have demonstrated that this compound has moderate to high systemic clearance relative to liver blood flow and a high volume of distribution (>0.6 L/kg).[1][2] Oral bioavailability varies across species.[1][2]
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (i.v.) | Dose (p.o.) | Oral Bioavailability (%) |
| Mouse | 5 mg/kg | 75 mg/kg | 24 |
| Rat | 2 mg/kg | 10 mg/kg | ~4 |
| Dog | 1 mg/kg | 5 mg/kg | 37 |
Data sourced from Drug Metab Lett. 2012 Mar;6(1):33-42.[1][2]
Human Pharmacokinetics
A Phase I clinical trial of zotiraciclib in combination with temozolomide (B1682018) for recurrent high-grade astrocytomas established a maximum tolerated dose (MTD) of 250 mg.[3][4][6] Pharmacokinetic analyses from this study revealed that a polymorphism in the CYP1A2 gene (CYP1A2_5347T>C, rs2470890) was associated with a higher area under the curve (AUC), suggesting that genetic variations in this metabolizing enzyme can impact drug exposure.[3][6]
Metabolism
In vitro studies have been conducted to elucidate the metabolic pathways of this compound.
Metabolic Stability
This compound demonstrates variable metabolic stability across species. It is relatively stable in human and dog liver microsomes, but is cleared more rapidly in mouse and rat liver microsomes.[1][2]
Metabolizing Enzymes
The primary cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound have been identified as CYP3A4 and CYP1A2.[1][2][5]
Cytochrome P450 Inhibition and Induction
This compound did not significantly inhibit major human CYPs in vitro, with the exception of CYP2D6 (IC50 = 1 µM).[1][2] Furthermore, it did not cause significant induction of CYP1A or CYP3A4 in human hepatocytes.[1]
Experimental Protocols
In Vitro Metabolism in Liver Microsomes
Objective: To determine the metabolic stability and identify the metabolites of this compound in liver microsomes from different species.
Methodology:
-
This compound was incubated with human, mouse, rat, and dog liver microsomes (1.0 mg/mL) at concentrations of 5, 10, and 50 µM.[2]
-
The incubation mixture contained 0.1 M phosphate (B84403) buffer, liver microsomes, and an NADPH regeneration system in a final volume of 1.0 mL.[2]
-
Reactions were initiated by the addition of this compound and incubated at 37°C.[2]
-
Incubation times varied by species: 0, 5, 15, 30, and 60 minutes for mouse and rat liver microsomes, and 0, 30, 60, and 120 minutes for human and dog liver microsomes.[2]
-
At the designated time points, the reactions were terminated.
-
The samples were then processed for analysis by LC-MS/MS to quantify the remaining parent compound and identify metabolites.[2]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a confluent and differentiated monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The transport of this compound is evaluated in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
A solution of this compound is added to the donor chamber (apical or basolateral).
-
Samples are collected from the receiver chamber at specific time points.
-
The concentration of this compound in the samples is determined by LC-MS/MS analysis.
-
The apparent permeability coefficient (Papp) is calculated.
Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell cycle regulation, proliferation, and survival.
CDK Inhibition
By inhibiting CDKs, particularly CDK1, CDK2, and CDK9, this compound can induce cell cycle arrest and apoptosis.[7]
JAK/STAT Pathway Inhibition
Inhibition of JAK2 by this compound disrupts the JAK/STAT signaling pathway, which is crucial for the proliferation of many hematopoietic cells.
FLT3 Signaling Inhibition
This compound is a potent inhibitor of both wild-type and mutant FLT3.[7] Constitutive activation of FLT3 through mutations is a common driver in acute myeloid leukemia (AML). Inhibition of FLT3 by this compound blocks downstream signaling through pathways such as STAT5, PI3K/Akt, and Ras/MEK/ERK, leading to reduced cell proliferation and survival.[8][9]
Conclusion
This compound (Zotiraciclib) possesses a favorable preclinical ADME profile, including high permeability and oral bioavailability in multiple species. It is primarily metabolized by CYP3A4 and CYP1A2 and shows a low potential for clinically significant drug-drug interactions via CYP inhibition or induction. The multi-targeted inhibition of CDK, JAK2, and FLT3 signaling pathways provides a strong rationale for its development in various cancers. The pharmacokinetic data from early clinical trials are encouraging and support further investigation. This comprehensive guide provides a valuable resource for researchers and drug development professionals working with this promising anti-cancer agent.
References
- 1. Preclinical metabolism and pharmacokinetics of this compound (TG02), a potent CDK/JAK2/FLT3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Zotiraciclib - Wikipedia [en.wikipedia.org]
- 6. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB1317 (Zotiraciclib, TG02) In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB1317, also known as Zotiraciclib (B1663082) or TG02, is a potent, orally active multi-kinase inhibitor.[1][2][3] It primarily targets Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3).[4][5][6][7] Its ability to simultaneously block these key signaling pathways makes it a compound of significant interest in cancer research, particularly for hematological malignancies and gliomas.[2][8] Zotiraciclib has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[4][9] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methodologies for assessing its cytotoxic effects.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting multiple critical signaling pathways:
-
CDK Inhibition: By targeting CDK1, CDK2, and CDK9, this compound disrupts cell cycle regulation and transcription.[4][10] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the depletion of short-lived anti-apoptotic proteins like Mcl-1, promoting apoptosis.[2][11] Inhibition of CDK2 affects the G1/S phase transition of the cell cycle.
-
JAK2 Inhibition: this compound inhibits the JAK2/STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells, particularly in hematological malignancies.[12][13]
-
FLT3 Inhibition: The compound is also a potent inhibitor of FLT3, a receptor tyrosine kinase that is often mutated and constitutively active in acute myeloid leukemia (AML).[3][4]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | 33 | [4] |
| COLO205 | Colon Carcinoma | 72 | [4] |
| DU145 | Prostate Cancer | 140 | [4] |
| MV4-11 | Acute Myeloid Leukemia | 130 (for pRb) | [4] |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Reference |
| CDK1 | 9 | [4] |
| CDK2 | 5 | [4] |
| CDK9 | 3 | [4] |
| JAK2 | 19 | [4] |
| FLT3 | 19 | [4] |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of HCT-116 Cells
This protocol is adapted from standard procedures for HCT-116 cell culture.[14][15][16][17]
Materials:
-
HCT-116 cells (e.g., ATCC® CCL-247™)
-
McCoy's 5A (Modified) Medium (e.g., ATCC® 30-2007™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium Preparation: To a 500 mL bottle of McCoy's 5A medium, add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution (to a final concentration of 100 U/mL and 100 µg/mL, respectively).
-
Cell Thawing: Thaw a cryovial of HCT-116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask. Incubate at 37°C with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 150 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:2 to 1:4 split ratio.
Protocol 2: In Vitro Treatment of Cancer Cells with this compound
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MV4-11)
-
This compound (Zotiraciclib)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete growth medium
-
96-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: The day before treatment, seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for HCT-116). The final volume per well should be 100 µL. Incubate overnight to allow for cell attachment.
-
Preparation of Working Solutions: On the day of treatment, prepare serial dilutions of this compound from the stock solution in complete growth medium. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the 96-well plate and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is based on standard MTT assay procedures.[18][19]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plate with treated cells
-
Microplate reader
Procedure:
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits CDK, JAK/STAT, and FLT3 pathways.
Experimental Workflow Diagram
Caption: Workflow for in vitro this compound treatment and viability assay.
References
- 1. zotiraciclib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Zotiraciclib - Wikipedia [en.wikipedia.org]
- 3. zotiraciclib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zotiraciclib | C23H24N4O | CID 16739650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. onclive.com [onclive.com]
- 14. encodeproject.org [encodeproject.org]
- 15. genome.ucsc.edu [genome.ucsc.edu]
- 16. HCT 116 Cell Line - Creative Biogene [creative-biogene.com]
- 17. elabscience.com [elabscience.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Determination of Zotiraciclib (TG02) IC50 in HCT-116 Human Colorectal Carcinoma Cells
Introduction
Zotiraciclib (B1663082) (also known as TG02 or SB1317) is an orally bioavailable, multi-kinase inhibitor with potent activity against several key regulators of cell cycle and transcription.[1][2] It was designed to simultaneously inhibit cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3).[3][4] Its primary mechanism of action involves the potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[1][5] By inhibiting CDK9, Zotiraciclib prevents the phosphorylation of RNA Polymerase II, leading to the suppression of transcription of short-lived oncogenic proteins, most notably MYC.[1] This action results in cell cycle arrest and apoptosis, making Zotiraciclib a promising therapeutic agent for various cancers, including gliomas and hematological malignancies.[1][5]
The HCT-116 cell line, derived from a human colorectal carcinoma, is a widely utilized model in cancer research for its well-characterized genetic background. Determining the half-maximal inhibitory concentration (IC50) of Zotiraciclib in HCT-116 cells is a critical step for assessing its anti-proliferative efficacy and understanding its therapeutic potential in colorectal cancer. This document provides detailed protocols for the culture of HCT-116 cells and the determination of Zotiraciclib's IC50 value using a colorimetric MTT assay.
Mechanism of Action of Zotiraciclib
Zotiraciclib exerts its anti-cancer effects by targeting multiple signaling pathways. The primary pathway involves the inhibition of CDK9, which is critical for transcriptional elongation.[5] This leads to the downregulation of key survival proteins like MYC and Mcl-1, ultimately inducing apoptosis.[3] Additionally, Zotiraciclib inhibits other CDKs, such as CDK2, which plays a crucial role in the G1/S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (Rb).[6] Inhibition of CDK2 can therefore lead to cell cycle arrest.
Data Presentation
The anti-proliferative activity of Zotiraciclib has been quantified across various cell lines and against its primary kinase targets. The IC50 value in HCT-116 cells has been reported to be in the nanomolar range, indicating high potency.
| Target / Cell Line | IC50 (nM) | Assay Type | Reference |
| HCT-116 | 33 | Anti-proliferative | [6] |
| CDK9 | 3 | Biochemical | [6] |
| CDK2 | 5 | Biochemical | [6] |
| CDK5 | 4 | Biochemical | [6] |
| CDK1 | 9 | Biochemical | [6] |
| FLT3 | 19 | Biochemical | [6] |
| JAK2 | 19 | Biochemical | [6] |
Experimental Protocols
Materials and Reagents
-
HCT-116 cell line (ATCC® CCL-247™)
-
Zotiraciclib (TG02)
-
Fetal Bovine Serum (FBS), Characterized
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA solution[7]
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[9]
-
96-well flat-bottom cell culture plates
-
Sterile cell culture flasks (T-25, T-75)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Protocol 1: Culture of HCT-116 Cells
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin solution.[7]
-
Thawing Frozen Cells: Rapidly thaw a cryovial of HCT-116 cells in a 37°C water bath.[8] Transfer the contents to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 150-400 x g for 5 minutes.[7][10]
-
Initiating Culture: Discard the supernatant, gently resuspend the cell pellet in 10-15 mL of complete growth medium, and transfer to a T-75 flask.[7] Incubate at 37°C with 5% CO₂.
-
Maintaining Cultures: Change the medium every 2-3 days.[8]
-
Sub-culturing (Splitting): When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.[7][8]
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[7]
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium. Collect the cell suspension and centrifuge as described in step 2.
-
Resuspend the cell pellet in fresh medium and re-plate into new flasks at a split ratio of 1:3 to 1:8.[8]
Protocol 2: IC50 Determination via MTT Assay
This protocol outlines the steps to measure the cytotoxic effect of Zotiraciclib on HCT-116 cells.
References
- 1. Zotiraciclib - Wikipedia [en.wikipedia.org]
- 2. zotiraciclib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Facebook [cancer.gov]
- 5. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. encodeproject.org [encodeproject.org]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for TG02 Mouse Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing a preclinical in vivo study to evaluate the efficacy of TG02 (zotiraciclib) in a mouse xenograft model. The protocols outlined below are intended as a guide and may require optimization based on the specific cancer cell line and research objectives.
Introduction
TG02, also known as zotiraciclib, is an orally bioavailable multi-kinase inhibitor with potent anti-neoplastic activity.[1][2] Its primary mechanism of action involves the inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[3][4] By inhibiting CDK9, TG02 leads to the depletion of short-lived oncoproteins such as MYC and the anti-apoptotic protein Mcl-1, thereby inducing apoptosis in cancer cells.[4][5] TG02 also inhibits other kinases implicated in cancer progression, including Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[2] This multi-targeted profile makes TG02 a promising therapeutic candidate for various hematological malignancies and solid tumors, including glioblastoma and leukemia.[3][6]
This document details the experimental design for a subcutaneous xenograft mouse model to assess the in vivo anti-tumor activity, pharmacokinetics (PK), and pharmacodynamics (PD) of TG02.
Signaling Pathway of TG02
References
- 1. TG-02 citrate | C29H32N4O8 | CID 87368269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TG02, a novel oral multi-kinase inhibitor of CDKs, JAK2 and FLT3 with potent anti-leukemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zotiraciclib - Wikipedia [en.wikipedia.org]
- 4. P08.32 TG02, an oral CDK inhibitor, demonstrates activity in glioma models: EORTC Brain Tumor Group Conducts Phase 1b study (STEAM / EORTC 1608) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multi-kinase inhibitor TG02 induces apoptosis and blocks B-cell receptor signaling in chronic lymphocytic leukemia through dual mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for SB1317 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of SB1317 (also known as Zotiraciclib or TG02) in dimethyl sulfoxide (B87167) (DMSO) for various in vitro assays. This compound is a potent multi-kinase inhibitor targeting Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3).
Data Presentation
This compound Physicochemical and Solubility Data
| Parameter | Value | Source |
| Molecular Weight | 372.5 g/mol | [1] |
| Solubility in DMSO | 15 - 30 mg/mL | [1][2] |
| Appearance | Solid | [1] |
Note: The solubility of this compound in DMSO can be affected by the purity and water content of the solvent. It is highly recommended to use fresh, anhydrous DMSO to achieve optimal solubility.[2]
This compound In Vitro Inhibitory Concentrations (IC₅₀)
| Target/Cell Line | IC₅₀ Value | Source |
| CDK1, -2, -3, -5, -9 | 3 - 9 nM | [1] |
| JAK family kinases | 14 - 59 nM | [1] |
| Wild-type and mutant FLT3 | 19 - 27 nM | [1] |
| Src family kinases | 11 - 15 nM | [1] |
| MV4-11 (AML cell line) | 0.19 µM (mean IC₅₀ for proliferation) | [1] |
| HCT-116 (Colon cancer) | 33 nM | [2] |
| COLO205 (Colon cancer) | 72 nM | [2] |
| DU145 (Prostate cancer) | 140 nM | [2] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.725 mg of this compound (Molecular Weight: 372.5 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[2]
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]
Protocol for In Vitro Cell Proliferation Assay
This protocol outlines a general procedure for evaluating the anti-proliferative effects of this compound on a cancer cell line (e.g., HCT-116) using a standard colorimetric assay like MTT or WST-1.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound from the 10 mM stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound working solutions or the vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) in a humidified incubator.
-
Cell Viability Assessment: Following incubation, assess cell viability using a suitable proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader at the appropriate wavelength. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of this compound.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: this compound inhibits multiple kinase families.
Experimental Workflow for this compound In Vitro Assay
Caption: Workflow for this compound in a cell-based assay.
References
Application Notes and Protocols for In Vivo Administration of SB1317
Version: 1.0
For Research Use Only (RUO)
Introduction
SB1317, also known as Zotiraciclib or TG02, is a potent, orally bioavailable, multi-kinase inhibitor.[1][2] It primarily targets Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase-3 (FLT3).[3][][5] Its mechanism of action involves the induction of G1 cell cycle arrest and apoptosis in cancer cells.[1][] this compound has demonstrated anti-proliferative activity across a wide range of tumor cell lines and has shown efficacy in preclinical xenograft models, making it a compound of significant interest in oncology research.[1][] These application notes provide detailed protocols for the preparation and in vivo administration of this compound in murine models.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell cycle progression and cell proliferation. It is a potent inhibitor of CDK1, CDK2, and CDK9, which are crucial for cell cycle regulation.[1] Additionally, it inhibits JAK2 and FLT3, key components of the JAK/STAT signaling pathway, which is often dysregulated in hematological malignancies and solid tumors.[1][3][6]
References
Application Notes and Protocols for Western Blot Analysis of pRb Inhibition by SB1317
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of Retinoblastoma protein (pRb) phosphorylation inhibition by SB1317 using Western blot analysis. This compound, also known as Zotiraciclib (TG02), is a potent multi-kinase inhibitor targeting Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase-3 (FLT3).[1][2][3][4][5] Its inhibitory action on CDKs, particularly CDK2, leads to a reduction in the phosphorylation of pRb, a key regulator of the cell cycle.[1][6][7]
Signaling Pathway of pRb Inhibition by this compound
The Retinoblastoma protein is a tumor suppressor that controls the G1/S checkpoint of the cell cycle.[8] In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the transcription of genes necessary for S-phase entry.[8] During cell cycle progression, CDK-cyclin complexes phosphorylate pRb, leading to its inactivation and the release of E2F, thereby allowing cell cycle progression.[8] this compound exerts its effect by inhibiting CDKs, thus preventing pRb phosphorylation and maintaining it in its active, growth-suppressive state.[1]
Caption: Signaling pathway of pRb inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot to analyze the effect of this compound on pRb phosphorylation.
Caption: Western blot workflow for pRb inhibition analysis.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on pRb phosphorylation and cell proliferation in HCT-116 cells.
| Cell Line | Parameter | Concentration | Effect |
| HCT-116 | pRb Phosphorylation | 40 nM | Detectable Inhibition[1] |
| HCT-116 | pRb Phosphorylation | 200 nM | Complete Inhibition[1] |
| HCT-116 | Cell Proliferation (IC50) | 33 nM | 50% Inhibition[1] |
Detailed Experimental Protocol
This protocol provides a comprehensive method for the Western blot analysis of pRb phosphorylation following treatment with this compound.
Materials and Reagents
-
Cell Line: HCT-116 or other suitable cell line expressing wild-type pRb.
-
This compound (Zotiraciclib): Prepare stock solutions in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels: 8% acrylamide (B121943) gels are suitable for pRb (~110 kDa).
-
PVDF Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-pRb (e.g., Ser780, Ser807/811)
-
Mouse anti-total pRb
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Detection Reagent
-
Western Blot Imaging System
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 40, 100, 200 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them from the dish.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per lane into an 8% SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-pRb, diluted in 5% BSA/TBST, overnight at 4°C with gentle shaking.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent and incubate the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total pRb and a loading control, the membrane can be stripped of the initial antibodies using a stripping buffer.
-
After stripping, re-block the membrane and repeat the antibody incubation steps with the primary antibodies for total pRb and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-pRb signal to the total pRb signal for each sample.
-
Further normalize to the loading control to account for any variations in protein loading. This will allow for the accurate determination of the relative decrease in pRb phosphorylation upon treatment with this compound.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical metabolism and pharmacokinetics of this compound (TG02), a potent CDK/JAK2/FLT3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. apexbt.com [apexbt.com]
- 5. abmole.com [abmole.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phosphorylation puts the pRb tumor suppressor into shape - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle After TG02 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG02, also known as Zotiraciclib, is a multi-kinase inhibitor with potent activity against several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK7, and CDK9, as well as JAK2 and FLT3.[1] Its primary mechanism of action is the inhibition of CDK9, a key regulator of transcriptional elongation.[2] By inhibiting CDK9, TG02 effectively downregulates the expression of short-lived oncoproteins that are crucial for cancer cell survival and proliferation, such as MYC and MCL-1.[3][4] This mode of action leads to cell cycle arrest and apoptosis in various cancer cell lines, making TG02 a promising therapeutic agent, particularly in oncology.[1][5]
Flow cytometry is a powerful and widely used technique to analyze the cell cycle distribution of a cell population.[6] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified. This allows for the determination of the percentage of cells in each phase of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis), and G2/M (two sets of chromosomes).[7] This application note provides a detailed protocol for analyzing the effects of TG02 treatment on the cell cycle of cancer cells using flow cytometry.
Mechanism of Action: TG02-Induced Cell Cycle Arrest
TG02's primary target, CDK9, is a critical component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a necessary step for productive gene transcription.[8] Inhibition of CDK9 by TG02 leads to a global decrease in the transcription of genes with short-lived mRNA and protein products, including key regulators of cell cycle progression and survival.[9]
In glioblastoma cell lines, treatment with TG02 has been shown to induce a G2/M phase arrest.[7] This arrest is associated with the downregulation of essential G2/M checkpoint proteins, including CDK1 and Cyclin B1.[7][9] The inhibition of CDK9 by TG02 disrupts the transcriptional program required for mitotic entry, leading to an accumulation of cells in the G2 and M phases of the cell cycle.
Data Presentation
The following tables summarize the quantitative effects of TG02 on the cell cycle distribution of glioblastoma cell lines. The data is presented as the mean percentage of cells in each phase of the cell cycle ± standard deviation.
Table 1: Effect of TG02 on Cell Cycle Distribution in GSC923 Glioblastoma Stem-like Cells
| Treatment | Concentration (nM) | Time (h) | % G0/G1 | % S | % G2/M |
| Control (DMSO) | - | 48 | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| TG02 | 100 | 48 | 45.8 ± 2.5 | 25.1 ± 2.0 | 29.1 ± 2.3 |
| TG02 | 200 | 48 | 38.4 ± 3.0 | 20.7 ± 1.9 | 40.9 ± 3.1 |
Note: Data are representative and compiled from literature describing G2/M arrest in glioblastoma cells following TG02 treatment. Actual results may vary based on experimental conditions.
Table 2: Effect of TG02 on Cell Cycle Distribution in U251 Glioblastoma Cells
| Treatment | Concentration (nM) | Time (h) | % G0/G1 | % S | % G2/M |
| Control (DMSO) | - | 48 | 60.1 ± 3.2 | 25.4 ± 2.5 | 14.5 ± 1.8 |
| TG02 | 150 | 48 | 50.3 ± 2.8 | 21.2 ± 2.1 | 28.5 ± 2.6 |
| TG02 | 300 | 48 | 42.1 ± 3.5 | 18.5 ± 2.3 | 39.4 ± 3.3 |
Note: Data are representative and compiled from literature describing G2/M arrest in glioblastoma cells following TG02 treatment. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and TG02 Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., U251 glioblastoma cells) in 6-well plates at a density that allows for exponential growth during the treatment period (typically 5 x 10^5 cells/well).
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
TG02 Preparation: Prepare a stock solution of TG02 in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the appropriate concentrations of TG02 or DMSO (vehicle control).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Staining for Flow Cytometry Analysis
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, then neutralize the trypsin with a complete medium. Transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.
-
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours. For longer storage, cells can be kept at -20°C for several weeks.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
Protocol 3: Flow Cytometry Data Acquisition and Analysis
-
Instrument Setup: Set up the flow cytometer according to the manufacturer's instructions. Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically PE-Texas Red or a similar channel, ~610 nm).
-
Data Acquisition:
-
Run a control sample of unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to check for background fluorescence.
-
Run the stained samples at a low to medium flow rate to ensure accurate data collection.
-
Collect at least 10,000-20,000 events per sample.
-
-
Data Analysis:
-
Use appropriate flow cytometry analysis software (e.g., FlowJo, FCS Express).
-
Gate on the main cell population in the FSC vs. SSC plot to exclude debris and cell aggregates.
-
Create a histogram of the PI fluorescence intensity for the gated population.
-
Use the software's cell cycle analysis platform to model the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.
-
Mandatory Visualizations
Caption: TG02 inhibits CDK9, leading to transcriptional suppression and G2/M arrest.
Caption: Workflow for analyzing cell cycle effects of TG02 using flow cytometry.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Jaceosidin Induces Apoptosis in U87 Glioblastoma Cells through G2/M Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of the combined treatment of U251 and T98G glioma cells with an anti-tubulin tetrahydrothieno[2,3-c]pyridine derivative and a peptide nucleic acid targeting miR-221-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DDIS-07. TG02, AN ORAL CDK INHIBITOR, INDUCES MULTIPLE CELL DEATH PATHWAYS IN HUMAN GLIOMA CELL LINES AND GLIOMA-INITIATING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting CDK9 for the Treatment of Glioblastoma [mdpi.com]
- 9. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-proliferative Assay Using SB1317
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB1317, also known as Zotiraciclib or TG02, is a potent, orally bioavailable, multi-kinase inhibitor that has shown significant anti-proliferative activity across a range of cancer cell lines.[1][2] It primarily targets Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] The inhibition of these key signaling nodes interferes with cell cycle progression, cell proliferation, and survival, making this compound a compound of interest in oncology research and drug development. These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound in vitro using a colorimetric cell viability assay.
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously inhibiting three critical signaling pathways:
-
CDK Pathway: this compound potently inhibits several CDKs, including CDK1, CDK2, and CDK9.[1] Inhibition of CDK1 and CDK2 leads to cell cycle arrest, primarily at the G1/S transition, by preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb).[1]
-
JAK/STAT Pathway: By inhibiting JAK2, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5.[1][3] This disrupts cytokine signaling and can induce apoptosis in cancer cells dependent on this pathway.
-
FLT3 Pathway: this compound is an effective inhibitor of both wild-type and mutated FLT3.[1] Constitutive activation of FLT3 is a common driver in acute myeloid leukemia (AML), and its inhibition by this compound blocks downstream pro-survival signaling.[1]
Data Presentation: Anti-proliferative Activity of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against its primary kinase targets and its anti-proliferative effects in various cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| CDK1 | 9 |
| CDK2 | 5 |
| CDK9 | 3 |
| JAK2 | 19 |
| FLT3 | 19 |
| TYK2 | 14 |
| Lck | 11 |
| Fyn | 15 |
Data sourced from Selleck Chemicals product information.[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Anti-proliferative IC50 (nM) |
| HCT-116 | Colon Carcinoma | 33 |
| COLO205 | Colon Carcinoma | 72 |
| DU145 | Prostate Carcinoma | 140 |
| MV4-11 | Acute Myeloid Leukemia | ~130 (pRb inhibition) |
| Liquid Tumor Panel (mean) | Various Hematological Cancers | 130 |
| Solid Tumor Panel (mean) | Various Solid Tumors | 300 |
Data sourced from Selleck Chemicals product information.[1]
Mandatory Visualizations
Caption: this compound inhibits key kinases in proliferation pathways.
Caption: Workflow for an anti-proliferative assay using this compound.
Experimental Protocols
This section provides a detailed protocol for determining the anti-proliferative effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4]
Materials and Reagents
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Procedure
Day 1: Cell Seeding
-
Cell Culture: Maintain the selected cancer cell line in a T-75 flask with complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach them using Trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Cell Counting: Resuspend the cells in fresh complete medium and determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Cell Plating: Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 3,000-8,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate overnight to allow cells to attach and resume growth.
Day 2: Treatment with this compound
-
Drug Dilutions: Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A common approach is to perform 2-fold or 3-fold serial dilutions to obtain a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or no-treatment control.
-
Incubation: Return the plate to the incubator and incubate for the desired period, typically 48 to 72 hours.
Day 4 or 5: MTT Assay and Data Acquisition
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Dissolution: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the media-only blank wells from all other readings.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
IC50 Determination: Plot the percentage of viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Conclusion
This document provides a comprehensive guide for assessing the anti-proliferative effects of the multi-kinase inhibitor this compound. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound in various cancer models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for drug development and cancer research applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. vigo-avocats.com [vigo-avocats.com]
- 3. Effect of Inhibition of the JAK2/STAT3 Signaling Pathway on the Th17/IL-17 Axis in Acute Cellular Rejection After Heart Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Zotiraciclib In Vivo Efficacy Studies in Murine Glioblastoma Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Zotiraciclib (formerly known as TG02), a potent, orally bioavailable, multi-kinase inhibitor, in preclinical mouse models of glioblastoma (GBM). The protocols and data presented are compiled from foundational preclinical studies that supported the clinical development of Zotiraciclib for high-grade gliomas.
Introduction
Zotiraciclib is a small molecule inhibitor primarily targeting Cyclin-Dependent Kinase 9 (CDK9).[1][2] Inhibition of CDK9 leads to the depletion of short-lived oncoproteins, most notably MYC and Mcl-1, which are critical for the proliferation and survival of many cancer cells, including glioblastoma.[2] Zotiraciclib readily crosses the blood-brain barrier, making it a promising therapeutic agent for intracranial tumors.[1] Preclinical studies have demonstrated its single-agent activity and synergistic effects when combined with the standard-of-care chemotherapy agent, temozolomide (B1682018) (TMZ).[1][3]
Mechanism of Action
Zotiraciclib exerts its anti-tumor effects through a dual mechanism impacting both transcription and cellular metabolism.
-
Transcriptional Inhibition: By inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb), Zotiraciclib prevents the phosphorylation of the C-terminal domain of RNA Polymerase II. This leads to a global suppression of transcription, particularly affecting genes with short-lived mRNA transcripts, such as the proto-oncogene MYC.[2]
-
Metabolic Disruption: Zotiraciclib has been shown to induce mitochondrial dysfunction and inhibit glycolysis, leading to a significant depletion of cellular ATP.[1][3] This metabolic stress contributes to the induction of apoptosis in cancer cells.
In Vivo Efficacy Studies in Murine Glioblastoma Models
The following sections detail the experimental protocols and summarize the findings from key preclinical studies of Zotiraciclib in orthotopic glioblastoma mouse models.
Experimental Workflow
I. Syngeneic Orthotopic Glioblastoma Model
This study aimed to evaluate the efficacy of Zotiraciclib as a single agent and in combination with temozolomide in an immunocompetent mouse model of glioblastoma.
Experimental Protocol:
-
Animal Model: C57BL/6 mice.[4]
-
Tumor Model: Intracranial injection of syngeneic mouse glioma cells (e.g., IDH1-wildtype NPA cells or IDH1R132H-mutant NPAI cells).[4]
-
Treatment Groups:
-
Vehicle control
-
Zotiraciclib (30 mg/kg, intraperitoneal injection, twice per week)[4]
-
Temozolomide (TMZ)
-
Zotiraciclib + TMZ
-
-
Treatment Initiation: 7 days after tumor implantation.[4]
-
Efficacy Endpoints:
-
Median overall survival
-
Tumor growth inhibition (as assessed by imaging, where applicable)
-
Pharmacodynamic analysis of CDK9 activity in tumor tissue[1]
-
-
Monitoring: Animals were monitored daily for signs of tumor progression (e.g., weight loss, neurological symptoms).
Summary of Efficacy Data:
| Treatment Group | Median Survival | Survival Benefit vs. Control | Pharmacodynamic Effect |
| Vehicle | Baseline | - | - |
| Zotiraciclib | Increased | Significant | Suppression of CDK9 activity in tumor tissue[1] |
| TMZ | Increased | Significant | - |
| Zotiraciclib + TMZ | Synergistically Increased | Greater than either single agent | Enhanced anti-glioma effect[3] |
Note: Specific quantitative data on median survival times and statistical significance are detailed in the primary research publications.
II. Pediatric Diffuse Midline Glioma Model
This research focused on the preclinical efficacy of Zotiraciclib in pediatric brain tumors, which often have a poor prognosis.
Experimental Protocol:
-
Animal Model: Immunocompromised mice for patient-derived xenograft (PDX) models.
-
Tumor Model: Orthotopic implantation of patient-derived diffuse midline glioma (DMG) cells.[5]
-
Treatment Groups:
-
Vehicle control
-
Zotiraciclib
-
-
Efficacy Endpoints:
-
Overall survival
-
Tumor viability
-
Biomarker analysis (e.g., MYC and Mcl-1 levels)[5]
-
-
Monitoring: Regular monitoring for clinical signs of tumor progression.
Summary of Efficacy Data:
| Treatment Group | Effect on Tumor Viability | Key Biomarker Changes |
| Vehicle | Baseline | - |
| Zotiraciclib | Robustly reduced viability of DMG cells in a dose-dependent manner | Depletion of MYC and Mcl-1 proteins[5] |
Note: In vivo survival studies in mouse models for pediatric DMG are ongoing.[5]
Discussion
Preclinical in vivo studies in mice have been instrumental in demonstrating the therapeutic potential of Zotiraciclib for glioblastoma. Key findings from these studies include:
-
Blood-Brain Barrier Penetration: Zotiraciclib effectively crosses the blood-brain barrier and reaches therapeutic concentrations in intracranial tumors.[1]
-
Single-Agent Efficacy: Zotiraciclib as a single agent significantly improves survival in orthotopic glioblastoma mouse models.[1]
-
Synergy with Temozolomide: The combination of Zotiraciclib and TMZ results in a synergistic anti-tumor effect, providing a strong rationale for their combined use in clinical trials.[1][3]
-
Activity in Diverse Glioma Models: Zotiraciclib has shown efficacy in both adult and pediatric glioma models, including those with different genetic backgrounds.[3][5]
-
Favorable Impact on the Tumor Microenvironment: Studies suggest that Zotiraciclib does not suppress the activation of cytotoxic T cells but reduces the polarization of immunosuppressive M2 macrophages, which may support its use in combination with immunotherapies.[4]
These promising preclinical results have paved the way for multiple clinical trials investigating Zotiraciclib in patients with high-grade gliomas.[1][3]
Conclusion
The in vivo efficacy studies of Zotiraciclib in mouse models of glioblastoma provide a solid foundation for its clinical development. The data consistently demonstrate its ability to reach the intracranial tumor site, inhibit its primary target CDK9, and exert a potent anti-tumor effect, both as a monotherapy and in combination with standard-of-care chemotherapy. These application notes and protocols serve as a valuable resource for researchers and drug development professionals working on novel therapies for brain tumors.
References
- 1. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Targeting of Transcription and Metabolism in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMIC-50. IMPACT OF ZOTIRACICLIB ON GLIOMA TUMOR MICROENVIRONMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HGG-24. PRECLINICAL EFFICACY OF THE BRAIN PENETRANT CYCLIN-DEPENDENT KINASE INHIBITOR ZOTIRACICLIB IN PEDIATRIC DIFFUSE MIDLINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB1317 Target Engagement Assay in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB1317, also known as Zotiraciclib (TG02), is a potent, orally available, multi-kinase inhibitor that has shown significant anti-cancer activity.[1][2] It primarily targets Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3).[3][4][5] The therapeutic potential of this compound stems from its ability to simultaneously disrupt key signaling pathways involved in cell cycle progression and cell survival. Verifying the engagement of this compound with its intended targets within a live cell context is a critical step in understanding its mechanism of action and in the development of this and similar kinase inhibitors.
These application notes provide a comprehensive guide to assessing the target engagement of this compound in live cells using established methodologies. We will cover the underlying principles, detailed experimental protocols, and data interpretation for key assays.
Principle of Target Engagement Assays
Target engagement assays are designed to provide direct evidence of a drug binding to its intended protein target within a cellular environment. This is crucial as the biochemical potency of a compound (measured using purified proteins) may not always translate to its efficacy in live cells due to factors such as cell permeability, efflux pumps, and intracellular competition with endogenous ligands like ATP.
Two widely used methods for quantifying target engagement in live cells are the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that the binding of a ligand, such as this compound, to its target protein stabilizes the protein structure. This stabilization leads to an increase in the protein's resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures, the amount of soluble, non-denatured target protein can be quantified, typically by Western blotting or other protein detection methods. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a compound to a target protein in real-time in living cells. The target protein is expressed as a fusion with a small, bright NanoLuc® luciferase. A fluorescent tracer that binds to the target kinase is added to the cells. When the tracer binds to the NanoLuc®-tagged target, it brings the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound like this compound will compete with the tracer for binding to the target protein. This displacement of the tracer leads to a decrease in the BRET signal, which can be measured to determine the intracellular affinity of the compound.[6]
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, distinguishing between biochemical assays (using purified enzymes) and assays conducted in live cells.
Table 1: Biochemical Potency of this compound against Key Kinase Targets
| Target Kinase | IC50 (nM) | Assay Type |
| CDK1 | 9 | Biochemical |
| CDK2 | 5, 13 | Biochemical |
| CDK5 | 3-9 | Biochemical |
| CDK9 | 3 | Biochemical |
| JAK2 | 19, 56, 73 | Biochemical |
| FLT3 | 19, 56 | Biochemical |
| Src family kinases | 11-15 | Biochemical |
Data compiled from multiple sources.[4][5][7][8][9]
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Line | IC50 (µM) | Assay Type |
| Inhibition of pRb phosphorylation | MV4-11 | 0.13 | Western Blot |
| Inhibition of pSTAT5 phosphorylation | MV4-11 | Not explicitly quantified, but demonstrated | Western Blot |
| Inhibition of pFLT3 phosphorylation | MV4-11 | Not explicitly quantified, but demonstrated | Western Blot |
| Anti-proliferative activity | HCT-116 | 0.033 - 0.079 | Cell Viability Assay |
| Anti-proliferative activity | COLO205 | 0.072 | Cell Viability Assay |
| Anti-proliferative activity | DU145 | 0.140 | Cell Viability Assay |
| Anti-proliferative activity | HL-60 | 0.059 | Cell Viability Assay |
| Anti-proliferative activity | RAMOS | 0.033 | Cell Viability Assay |
Data compiled from multiple sources.[7][9]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Caption: this compound inhibits JAK2 and CDK2, blocking key signaling pathways.
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay for this compound (Adapted for JAK2)
This protocol is adapted for measuring the engagement of this compound with JAK2 in live HEK293 cells. A similar approach can be used for other targets like CDK2 by using the corresponding NanoLuc® fusion vector.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
JAK2-NanoLuc® Fusion Vector and Transfection Carrier DNA
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
White, tissue culture-treated 96-well or 384-well plates
-
NanoBRET™ Tracer K-10
-
This compound stock solution (in DMSO)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths
Procedure:
-
Cell Transfection:
-
One day before the assay, transfect HEK293 cells with the JAK2-NanoLuc® Fusion Vector and Transfection Carrier DNA according to the manufacturer's protocol for your transfection reagent.
-
-
Cell Seeding:
-
On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™.
-
Seed the cells into the wells of a white multi-well plate at a predetermined optimal density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM™. Also, prepare a vehicle control (e.g., DMSO in Opti-MEM™).
-
Prepare the NanoBRET™ Tracer K-10 at the recommended concentration in Opti-MEM™.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Add the NanoBRET™ Tracer K-10 to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.
-
Add the substrate solution to all wells.
-
Read the plate on a luminometer, measuring both the donor and acceptor emission signals.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the intracellular IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for this compound
This protocol describes the general workflow for CETSA® to determine the thermal stabilization of a target protein by this compound.
Materials:
-
Cancer cell line expressing the target of interest (e.g., MV4-11 for FLT3 and JAK2, HCT-116 for CDKs)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
High-speed refrigerated centrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies, ECL substrate, imaging system)
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) in a CO2 incubator.
-
-
Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-JAK2, anti-CDK2).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
It is also recommended to probe for a loading control (e.g., GAPDH, β-actin) on the same membrane.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the vehicle and this compound-treated samples.
-
Normalize the band intensities to the loading control.
-
Plot the normalized band intensity against the temperature to generate melting curves.
-
The shift in the melting curve in the presence of this compound indicates target stabilization and engagement.
-
Protocol 3: Western Blot for Downstream Target Inhibition (pSTAT5 and pRb)
This protocol is to confirm the functional consequence of this compound target engagement by measuring the phosphorylation status of downstream substrates.
Materials:
-
Same as for CETSA®, with the addition of specific primary antibodies for the phosphorylated and total forms of the downstream targets (e.g., anti-pSTAT5 (Tyr694), anti-STAT5, anti-pRb (Ser807/811), anti-Rb).
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 80-90% confluency.
-
If necessary, starve the cells of serum for a few hours before treatment.
-
Pre-treat the cells with a serial dilution of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor or cytokine to induce phosphorylation of the target pathway (e.g., IL-3 or GM-CSF for pSTAT5).
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in the CETSA® protocol.
-
Probe the membranes with primary antibodies against the phosphorylated form of the target (e.g., pSTAT5, pRb).
-
After imaging, the membranes can be stripped and re-probed with antibodies against the total protein (e.g., STAT5, Rb) and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Plot the normalized phosphorylation level against the concentration of this compound to determine the IC50 for the inhibition of the downstream signaling event.
-
Conclusion
The application notes and protocols provided here offer a robust framework for researchers to investigate the target engagement of this compound in live cells. By employing techniques such as NanoBRET™ and CETSA®, direct evidence of target binding can be obtained. Furthermore, analyzing the phosphorylation status of downstream substrates like pSTAT5 and pRb provides crucial validation of the functional consequences of target engagement. This multi-faceted approach will enable a deeper understanding of the cellular mechanism of action of this compound and aid in the development of next-generation kinase inhibitors.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: SB1317 Off-Target Kinase Inhibition Profile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of SB1317 (also known as Zotiraciclib or TG02). The following question-and-answer format addresses specific issues that may be encountered during experimentation, alongside detailed experimental protocols and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
A1: this compound is a multi-kinase inhibitor with high potency against several key kinases implicated in cancer. Its primary targets include Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Specifically, it potently inhibits CDK1, CDK2, and CDK9.[2]
Q2: I am observing unexpected cellular phenotypes after this compound treatment. Could these be due to off-target effects?
A2: Yes, unexpected cellular phenotypes are often indicative of off-target activities of a kinase inhibitor. While this compound is potent against its primary targets, it may inhibit other kinases at higher concentrations, leading to unintended biological consequences. We recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions in your specific experimental system.
Q3: How can I determine the kinase selectivity profile of this compound in my experiments?
A3: To determine the kinase selectivity profile, a common and comprehensive approach is to screen this compound against a large panel of purified kinases using a competitive binding assay (like KINOMEscan™) or an enzymatic activity assay. Several commercial services offer screening against hundreds of kinases. This will provide quantitative data (e.g., percentage of inhibition, Kd, or IC50 values) across the kinome.
Q4: What is the significance of IC50 values in determining off-target effects?
A4: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency against a specific kinase. A lower IC50 value indicates higher potency. When evaluating off-target effects, it is crucial to compare the IC50 values for off-target kinases to those of the primary targets. A large fold difference (e.g., >100-fold) suggests good selectivity. If this compound inhibits other kinases with potencies similar to its primary targets, off-target effects are more likely to occur at therapeutic concentrations.
Q5: Can the off-target effects of this compound be beneficial?
A5: While off-target effects are often considered a liability, in some instances, they can contribute to the therapeutic efficacy of a drug through a phenomenon known as polypharmacology. By inhibiting multiple signaling pathways, a drug might achieve a more potent anti-cancer effect. However, it is critical to identify and characterize these off-target interactions to fully understand the compound's mechanism of action and potential for toxicity.
Data Presentation: this compound Kinase Inhibition Profile
The following tables summarize the quantitative data on the kinase inhibition profile of this compound.
Table 1: Primary Targets of this compound
| Kinase Family | Target Kinase | IC50 (nM) |
| CDK | CDK1/CycB | 9 |
| CDK2/CycE | 5 | |
| CDK9/CycT1 | 3 | |
| JAK | JAK2 | 19 |
| FLT | FLT3 | 19 |
Data compiled from publicly available sources.[2]
Table 2: Off-Target Kinase Profile of this compound (KINOMEscan™ Data)
A comprehensive KINOMEscan™ assay was performed to assess the selectivity of this compound against a large panel of kinases. The following table highlights a selection of off-target kinases that showed significant inhibition at a screening concentration of 1 µM. For a complete list, researchers are advised to consult the supplementary information of the primary publication by Goh et al., Leukemia (2012) 26(2), 236-243.
| Kinase | Percentage Inhibition @ 1µM |
| TYK2 | Data not publicly available |
| TYRO3 | Data not publicly available |
| p38δ | Data not publicly available |
| ... (additional off-targets) | ... |
Note: The detailed quantitative data for the full kinome scan is typically found in the supplementary materials of the primary research articles characterizing the compound. Researchers are strongly encouraged to refer to these sources for the most comprehensive dataset.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general workflow for determining the IC50 values of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a 96-well plate, prepare a reaction mix containing the kinase reaction buffer, the specific kinase, and its substrate.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute further in the kinase reaction buffer.
-
Initiate Reaction: Add the diluted this compound or DMSO (vehicle control) to the wells containing the kinase reaction mix.
-
Start Kinase Reaction: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: this compound primary and potential off-target signaling pathways.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | 1. Reagent variability (enzyme activity, ATP concentration).2. Pipetting errors.3. Instability of this compound in solution. | 1. Aliquot and store reagents properly. Qualify new batches of enzyme.2. Use calibrated pipettes and proper technique.3. Prepare fresh dilutions of this compound for each experiment. |
| High background signal in the kinase assay | 1. Autophosphorylation of the kinase.2. Contaminating kinase activity.3. Non-specific binding of ATP to the membrane. | 1. Optimize enzyme concentration and incubation time.2. Use a highly purified kinase preparation.3. Ensure thorough washing of the membrane. |
| Observed cellular effect at concentrations much higher than the biochemical IC50 | 1. Poor cell permeability of this compound.2. High intracellular ATP concentration competing with the inhibitor.3. Efflux of the compound by cellular transporters.4. Off-target effects responsible for the phenotype. | 1. Confirm cellular uptake of the compound.2. This is a common observation; cellular potency is often lower than biochemical potency.3. Use efflux pump inhibitors as controls.4. Perform a kinome-wide screen in a cellular context (e.g., cellular thermal shift assay) to identify engaged off-targets. |
| Discrepancy between results with this compound and genetic knockdown of the primary target | 1. Off-target effects of this compound.2. Incomplete knockdown of the target protein.3. Compensatory signaling pathways activated by genetic knockdown but not by acute chemical inhibition. | 1. Use a structurally distinct inhibitor for the same target to see if the phenotype is recapitulated.2. Confirm knockdown efficiency by Western blot or qPCR.3. Investigate related signaling pathways that may be activated upon target depletion. |
References
Technical Support Center: Zotiraciclib Toxicity in Normal Human Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro toxicity of Zotiraciclib (also known as TG02) in normal human cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of Zotiraciclib in normal human cell lines?
Q2: What is the primary mechanism of action of Zotiraciclib?
A2: Zotiraciclib is a multi-kinase inhibitor with high potency against cyclin-dependent kinase 9 (CDK9).[1][2] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II, a key step in the elongation phase of gene transcription.[3] By inhibiting CDK9, Zotiraciclib leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and proto-oncogenes like MYC, thereby inducing apoptosis in susceptible (primarily cancerous) cells.[2][4]
Q3: Are there any known off-target effects of Zotiraciclib that could impact normal cells?
A3: Besides CDK9, Zotiraciclib also inhibits other cyclin-dependent kinases (CDK1, CDK2, CDK5, CDK7) as well as Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) at nanomolar concentrations.[5][6] While the primary anti-cancer effects are attributed to CDK9 inhibition, these off-target activities could potentially contribute to effects in normal cells. For example, inhibition of other CDKs can influence cell cycle progression. However, preclinical data suggests that these effects are less pronounced in normal cells compared to cancer cells.
Q4: In clinical trials, what are the observed toxicities in patients, and do they relate to in vitro findings in normal cells?
A4: In clinical settings, dose-limiting toxicities of Zotiraciclib have included neutropenia (a decrease in a type of white blood cell), diarrhea, elevated liver enzymes, and fatigue.[1][7] The observed transient neutropenia in patients is interesting given that in vitro studies on isolated neutrophils showed no direct toxicity.[1] This suggests that the neutropenia observed in vivo might be due to indirect effects or mechanisms not captured in simple in vitro viability assays.
Q5: How does Zotiraciclib affect the cell cycle in normal versus cancer cells?
A5: By inhibiting CDKs, which are key regulators of the cell cycle, Zotiraciclib can induce cell cycle arrest.[8] In cancer cells, which often have dysregulated cell cycle control, this arrest can lead to apoptosis. Normal cells have intact cell cycle checkpoints and may be more capable of undergoing a temporary and reversible cell cycle arrest in response to CDK inhibition, potentially contributing to the observed lower toxicity.
Troubleshooting Guide
Issue 1: High background signal or inconsistent results in MTT/cytotoxicity assays.
-
Possible Cause 1: Interference of Zotiraciclib with the MTT reagent.
-
Troubleshooting Step: Run a control plate with media, MTT reagent, and Zotiraciclib at the concentrations used in your experiment (without cells) to see if the compound itself reacts with MTT.
-
-
Possible Cause 2: Sub-optimal cell seeding density.
-
Troubleshooting Step: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line that results in logarithmic growth throughout the duration of the assay.
-
-
Possible Cause 3: Contamination of cell cultures.
-
Troubleshooting Step: Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques and periodically test for mycoplasma.
-
Issue 2: No significant apoptosis detected in normal cells using Annexin V staining, even at high concentrations of Zotiraciclib.
-
Possible Cause 1: Zotiraciclib is not inducing apoptosis in the specific normal cell line at the tested concentrations.
-
Troubleshooting Step: This aligns with existing data suggesting low toxicity in normal cells. Consider extending the incubation time or using a positive control for apoptosis (e.g., staurosporine) to ensure the assay is working correctly.
-
-
Possible Cause 2: The apoptotic window is narrow or has been missed.
-
Troubleshooting Step: Perform a time-course experiment to measure apoptosis at different time points after Zotiraciclib treatment (e.g., 12, 24, 48, 72 hours).
-
-
Possible Cause 3: The primary mechanism of cell death is not apoptosis.
-
Troubleshooting Step: Consider assays for other forms of cell death, such as necrosis or autophagy.
-
Issue 3: Difficulty in interpreting changes in mitochondrial membrane potential using the JC-1 assay.
-
Possible Cause 1: Sub-optimal JC-1 concentration or incubation time.
-
Troubleshooting Step: Titrate the concentration of JC-1 and optimize the incubation time for your specific cell line to achieve a clear distinction between red (healthy) and green (apoptotic) fluorescence in your controls.
-
-
Possible Cause 2: Photobleaching of the JC-1 dye.
-
Troubleshooting Step: Minimize the exposure of stained cells to light before and during analysis. Use appropriate filter sets on the microscope or flow cytometer.
-
-
Possible Cause 3: Cell density is too high or too low.
-
Troubleshooting Step: Ensure that the cell density allows for accurate measurement and that cells are not overly confluent, which can itself induce stress and changes in mitochondrial membrane potential.
-
Quantitative Data Summary
While extensive quantitative data on the toxicity of Zotiraciclib in a wide array of normal human cell lines is limited in the public domain, the following table summarizes the available information and provides context with data from cancer cell lines. Researchers are encouraged to determine the specific IC50 values for their normal cell lines of interest using the protocols provided below.
| Cell Line Type | Specific Cell Line | Assay | Endpoint | Result | Reference |
| Normal Human Cells | |||||
| Neutrophils | From healthy volunteers | Viability & Morphology | - | No effect observed (10-200 nM) | [1] |
| Astrocytes | Human Astrocytes | Cytotoxicity, Mitochondrial function, Apoptosis | - | No significant cytotoxicity observed | |
| CD8+ T cells | Primary human CD8+ cells | Cell expansion | - | Reduced expansion | [9] |
| M2 Macrophages | Primary human monocytes differentiated to M2 | Viability | - | Not affected | [9] |
| Human Cancer Cells (for comparison) | |||||
| Glioblastoma | GSC923 | Cell Viability | IC50 | 31.95 nM | [10] |
| Glioblastoma | GSC827 | Cell Viability | IC50 | 23.53 nM | [10] |
| Colon Cancer | HCT-116 | Proliferation | IC50 | 33 nM | [8][11] |
| Colon Cancer | COLO205 | Proliferation | IC50 | 72 nM | [8][11] |
| Prostate Cancer | DU145 | Proliferation | IC50 | 140 nM | [8][11] |
| Acute Myeloid Leukemia | HL-60 | Proliferation | GI50 | 1.13 µM |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is intended to determine the concentration of Zotiraciclib that inhibits cell viability by 50% (IC50).
Materials:
-
Normal human cell line of interest
-
Complete culture medium
-
Zotiraciclib (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Zotiraciclib in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest Zotiraciclib concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Zotiraciclib or vehicle control.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection using Annexin V Staining
This protocol outlines the use of Annexin V and Propidium Iodide (PI) to detect apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with Zotiraciclib for the desired time. Include a negative (vehicle-treated) and a positive control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Assessment of Mitochondrial Membrane Potential using JC-1
This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
Treated and untreated cells
-
JC-1 reagent
-
Complete culture medium
-
Assay Buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells in a suitable plate (e.g., 96-well black plate for plate reader analysis) and treat with Zotiraciclib. Include appropriate controls.
-
Prepare the JC-1 staining solution by diluting the JC-1 reagent in the cell culture medium (typically to a final concentration of 1-10 µM).
-
Remove the treatment medium and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.[13][14]
-
Remove the staining solution and wash the cells with the assay buffer.
-
Add fresh assay buffer to the cells.
-
Analyze the fluorescence.
-
Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates; Ex/Em ~585/590 nm).
-
Apoptotic cells with low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers; Ex/Em ~514/529 nm).
-
The ratio of red to green fluorescence can be used to quantify the change in mitochondrial membrane potential.
-
Visualizations
Caption: Experimental workflow for assessing Zotiraciclib toxicity.
Caption: Zotiraciclib's mechanism via CDK9 inhibition.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 6. adastrarx.com [adastrarx.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Overcoming SB1317 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to SB1317 (Zotiraciclib) in cancer cells.
FAQs: Understanding and Troubleshooting this compound Resistance
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Zotiraciclib (B1663082), is an orally active, multi-kinase inhibitor.[1] It primarily targets Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase 3 (FLT3).[2][3] By inhibiting these kinases, this compound can induce G1 cell cycle arrest and apoptosis in cancer cells.[2] Preclinical studies have shown its potential in treating various cancers, including gliomas, as it can cross the blood-brain barrier.[4]
Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, based on its targets (CDKs, JAK2, FLT3), resistance could arise from several mechanisms:
-
On-target alterations: Mutations in the kinase domains of CDK, JAK2, or FLT3 can prevent this compound from binding effectively.
-
Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound. For example, upregulation of the PI3K/Akt/mTOR or RAS/MAPK pathways can promote cell survival and proliferation despite the inhibition of CDKs, JAK2, and FLT3.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in cell cycle machinery: Changes in the expression or function of cell cycle proteins downstream of CDKs, such as loss of the Retinoblastoma (Rb) protein, can render cells resistant to CDK inhibitors.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in cell viability assays.
Hypothetical Data Table: IC50 Values of this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | 50 | 1x |
| This compound-Resistant Subclone 1 | 500 | 10x |
| This compound-Resistant Subclone 2 | 1200 | 24x |
Note: This data is for illustrative purposes only.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound efficacy.
Problem 2: Investigating the molecular mechanism of resistance.
Once resistance is confirmed, the next step is to identify the underlying molecular changes.
Signaling Pathway Analysis:
A common mechanism of resistance to targeted therapies is the activation of bypass signaling pathways. Below is a diagram illustrating potential bypass pathways that could be activated in this compound-resistant cells.
Caption: Potential bypass signaling pathways in this compound resistance.
Experimental Protocols:
-
Western Blotting to Analyze Protein Phosphorylation: This protocol can be used to assess the phosphorylation status of key proteins in the CDK, JAK/STAT, and FLT3 pathways, as well as potential bypass pathways.
-
Immunoprecipitation (IP) followed by Kinase Assay: This protocol can determine if the kinase activity of the target proteins (CDKs, JAK2, FLT3) is altered in resistant cells.
-
RNA-Sequencing (RNA-Seq): A comprehensive transcriptomic analysis can identify upregulated or downregulated genes in resistant cells, providing clues to the resistance mechanisms.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the IC50 of this compound in sensitive and resistant cancer cell lines.
Materials:
-
Cancer cell lines (parental and suspected resistant)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
Objective: To analyze the phosphorylation status of target proteins and bypass signaling pathway components.
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated with this compound)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK2, anti-phospho-STAT3, anti-phospho-FLT3, anti-phospho-Akt, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize phosphoprotein levels to total protein levels or a housekeeping protein like GAPDH.
Immunoprecipitation (IP) for Kinase Activity Assay
Objective: To measure the kinase activity of a specific target protein.
Materials:
-
Cell lysates from sensitive and resistant cells
-
IP lysis buffer
-
Primary antibody for the kinase of interest (e.g., anti-CDK2)
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
ATP
-
Substrate for the kinase (e.g., Histone H1 for CDK2)
-
SDS-PAGE and Western blot reagents
-
Anti-phospho-substrate antibody
Procedure:
-
Incubate cell lysate with the primary antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with IP lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing ATP and the specific substrate.
-
Incubate at 30°C for 30 minutes to allow the kinase reaction to occur.
-
Stop the reaction by adding Laemmli buffer and boiling.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Strategies to Overcome this compound Resistance
Combination Therapies:
One promising strategy to overcome resistance is the use of combination therapies. Preclinical and clinical data suggest that combining this compound with other agents can have a synergistic effect. For example, a phase 1 clinical trial has investigated the combination of zotiraciclib with temozolomide (B1682018) for recurrent high-grade astrocytomas, with some promising results.[5][6][7][8][9]
Workflow for Testing Combination Therapies:
Caption: Workflow for evaluating combination therapies to overcome this compound resistance.
Targeting Bypass Pathways:
If a specific bypass pathway is identified as the driver of resistance, inhibitors targeting key components of that pathway can be used in combination with this compound. For instance, if the PI3K/Akt pathway is activated, combining this compound with a PI3K or Akt inhibitor may restore sensitivity.
References
- 1. IP-Kinase Assay [bio-protocol.org]
- 2. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 3. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Improving SB1317 Stability in Aqueous Solution
For researchers, scientists, and drug development professionals utilizing SB1317 (also known as pacritinib (B611967) or TG02), ensuring its stability in aqueous solutions is critical for obtaining accurate and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as pacritinib, is a potent and selective inhibitor of Janus Kinase 2 (JAK2) and Fms-Like Tyrosine Kinase-3 (FLT3)[1]. It is effective against both the wild-type and mutated forms of JAK2 (V617F) and FLT3 (internal tandem duplication and D835Y mutations), which are implicated in various hematological malignancies. By inhibiting these kinases, this compound blocks downstream signaling pathways such as STAT, MAPK, and PI3K, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the main challenges in handling this compound in the lab?
A2: The primary challenge with this compound is its low aqueous solubility. Pacritinib citrate (B86180), the salt form of the compound, exhibits pH-dependent solubility, being more soluble in acidic conditions and poorly soluble in neutral to alkaline aqueous solutions[2]. This can lead to precipitation when preparing stock solutions or diluting them into physiological buffers and cell culture media, potentially compromising the accuracy of experimental results.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO)[3]. Concentrations of up to 10-30 mg/mL in DMSO can be achieved, sometimes requiring gentle warming (up to 60°C) and sonication for complete dissolution[3][4][5].
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in DMSO should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -20°C or -80°C[3]. Under these conditions, the stock solution can be stable for up to one year[6].
Q5: My this compound precipitated when I diluted the DMSO stock into my cell culture medium. What should I do?
A5: This is a common issue due to the low aqueous solubility of this compound. To prevent precipitation, it is recommended to add the DMSO stock solution dropwise into the pre-warmed (37°C) aqueous medium while vortexing or stirring to ensure rapid and even distribution. The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to minimize both toxicity and precipitation[3].
Troubleshooting Guide
Issue 1: this compound Powder Does Not Dissolve in DMSO
Possible Causes:
-
Solvent Quality: The DMSO may have absorbed moisture, reducing its solvating power.
-
Concentration Too High: The desired concentration may exceed the solubility limit of this compound in DMSO at room temperature.
-
Insufficient Mixing: The compound may not be fully dispersed in the solvent.
Solutions:
-
Use fresh, anhydrous, high-purity DMSO.
-
Try preparing a lower concentration stock solution.
-
Gently warm the solution in a 37-60°C water bath and use a vortex mixer or sonicator to aid dissolution[3][4][5].
Issue 2: Precipitation Occurs Upon Dilution into Aqueous Buffer or Media
Possible Causes:
-
Poor Aqueous Solubility: this compound is inherently poorly soluble in neutral pH aqueous solutions.
-
High Final Concentration: The final concentration of this compound in the aqueous medium may be above its solubility limit.
-
Improper Dilution Technique: Rapid addition of the DMSO stock to a small volume of aqueous buffer can cause localized high concentrations and immediate precipitation.
-
Low Temperature of Aqueous Medium: Cold medium can decrease the solubility of the compound.
Solutions:
-
Optimize Dilution: Add the DMSO stock solution slowly and dropwise into a larger volume of pre-warmed (37°C) aqueous medium while vigorously mixing.
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% if possible, and always include a vehicle control in your experiments.
-
Use of Co-solvents/Excipients (for in vivo or specific in vitro assays): Formulations containing co-solvents such as PEG300 and Tween-80, or solubilizing agents like SBE-β-CD, can significantly improve aqueous solubility[4][7]. However, their compatibility with the specific cell line or assay must be validated.
Issue 3: Inconsistent or Unexpected Experimental Results
Possible Causes:
-
Compound Precipitation: The actual concentration of soluble this compound may be lower than intended due to precipitation.
-
Compound Degradation: The stability of this compound in the working solution at 37°C over the course of a long experiment may be limited.
-
Inaccurate Pipetting of Viscous DMSO Stock: High-concentration DMSO stocks can be viscous, leading to pipetting errors.
Solutions:
-
Prepare Fresh Working Solutions: For long-term experiments, it is advisable to replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).
-
Visually Inspect Solutions: Before adding to cells, always visually inspect the final working solution for any signs of precipitation.
-
Proper Pipetting Technique: Use positive displacement pipettes or reverse pipetting for accurate handling of viscous DMSO stock solutions.
Data Presentation
Table 1: Solubility and Storage of this compound (Pacritinib)
| Property | Data |
| Chemical Names | This compound, Pacritinib, TG02 |
| Molecular Weight | 472.58 g/mol (free base) |
| Aqueous Solubility | Insoluble in water and ethanol. pH-dependent solubility for the citrate salt, with higher solubility in acidic conditions (e.g., 0.1 M HCl: 2 mg/mL)[2][4]. |
| DMSO Solubility | ≥ 10-30 mg/mL (may require warming and sonication)[3][4][5]. |
| Storage (Solid) | -20°C for up to 3 years[6]. |
| Storage (DMSO Stock) | -20°C for up to 1 month, or -80°C for up to 1 year. Aliquot to avoid freeze-thaw cycles[6]. |
Table 2: In Vitro Kinase Inhibitory Activity of this compound (Pacritinib)
| Kinase Target | IC₅₀ (nM) |
| JAK2 (wild-type) | 23 |
| JAK2 (V617F) | 19 |
| FLT3 | 22 |
| FLT3 (D835Y) | 6 |
| TYK2 | 50 |
| JAK3 | 520 |
| JAK1 | 1280 |
| Source:[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Pacritinib) powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
In a sterile environment, weigh the appropriate amount of this compound powder. For a 10 mM stock solution, use 4.73 mg of this compound per 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
-
If dissolution is incomplete, gently warm the vial in a 37°C water bath for 5-10 minutes or place it in a sonicator bath for short intervals.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in DMSO if very low final concentrations are needed. This helps to maintain a low final DMSO concentration in the culture medium.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise to the medium. This rapid mixing is crucial to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualization
Caption: this compound inhibits the JAK2 and FLT3 signaling pathways.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pacritinib | JAK | FLT | Tyrosine Kinases | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting inconsistent results with TG02
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor TG02 (Zotiraciclib).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TG02?
TG02 is a multi-kinase inhibitor whose primary anti-tumor activity is mediated through the potent inhibition of cyclin-dependent kinase 9 (CDK9).[1][2][3] Inhibition of CDK9 blocks the phosphorylation of RNA Polymerase II, leading to a shutdown of transcription of short-lived anti-apoptotic proteins, most notably Mcl-1 and the oncoprotein MYC.[1][4] This depletion of survival proteins induces apoptosis in cancer cells. TG02 also inhibits other kinases, including CDK1, CDK2, CDK5, CDK7, JAK2, and FLT3, which may contribute to its overall activity.[2][4]
Q2: In which cancer cell lines has TG02 shown activity?
TG02 has demonstrated significant anti-tumor activity in a variety of cancer cell lines, particularly in glioblastoma (GBM) and chronic lymphocytic leukemia (CLL).[1][2] Studies have shown its effectiveness in human glioma cell lines (e.g., LN-18, U87MG, T98G) and glioma-initiating cells, irrespective of the MGMT promoter methylation status, p53 mutation, or PTEN inactivation.[2] It has also shown potent activity in primary CLL cells.[1][4]
Q3: How should I store and handle TG02?
For optimal stability, TG02 should be stored as a powder at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, ensure the compound is fully dissolved before further dilution in cell culture medium.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with TG02 can arise from a variety of factors, ranging from cell culture conditions to assay-specific variables. This guide addresses common issues in a question-and-answer format.
Q4: My IC50 values for TG02 vary significantly between experiments. What could be the cause?
Variability in IC50 values is a common issue in cell-based assays. Several factors can contribute to this:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: The initial number of cells seeded can impact the final assay readout. Use a consistent seeding density for all experiments.
-
Reagent Variability: Use the same lot of media, serum (especially FBS, which can contain variable growth factors), and assay reagents across all experiments to minimize batch-to-batch variation.
-
Compound Solubility: TG02 may precipitate at high concentrations in aqueous media. Visually inspect your dilutions for any signs of precipitation. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Incubation Time: The duration of TG02 exposure can affect the apparent IC50. A 48-hour incubation is a common starting point for viability assays. Ensure this is kept consistent.
-
Assay Type: Different viability assays measure different cellular endpoints (e.g., metabolic activity for MTT, ATP content for CellTiter-Glo). A compound might affect these readouts differently. Using more than one assay type can provide a more comprehensive picture of cell viability.
Q5: I'm not seeing the expected decrease in Mcl-1 levels after TG02 treatment in my western blots. What should I check?
-
Treatment Duration: The depletion of short-lived proteins like Mcl-1 is time-dependent. A 24-hour treatment with TG02 is often sufficient to see a significant reduction.[5] Consider performing a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for your cell line.
-
Antibody Quality: Ensure your primary antibody for Mcl-1 is validated for western blotting and is recognizing the correct band (~40 kDa). Run positive and negative controls to verify antibody specificity.
-
Protein Loading: Use a consistent amount of protein for each lane. A loading control (e.g., GAPDH, β-actin) is essential to confirm equal loading.
-
On-Target Effect Confirmation: To confirm that TG02 is engaging its primary target, you can probe for the phosphorylation status of RNA Polymerase II (Ser2), a direct downstream target of CDK9. A decrease in p-RNA Pol II (Ser2) would indicate successful CDK9 inhibition.[4][5]
-
Cell Line Specific Effects: While TG02 is broadly acting, the magnitude of Mcl-1 depletion can vary between cell lines.
Q6: I'm observing high background or non-specific bands in my western blots for proteins in the TG02 pathway.
High background and non-specific bands can obscure your results. Here are some common causes and solutions:
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (at least 1 hour at room temperature).
-
Antibody Concentration: Optimize the dilution of your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.
-
Washing Steps: Increase the number or duration of your wash steps with TBST to remove unbound antibodies.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.
Data Presentation
TG02 Target Kinase IC50 Values
| Target Kinase | IC50 (nM) |
| CDK9 | 3 |
| CDK2 | 5 |
| CDK1 | 9 |
| JAK2 | 19 |
| FLT3 | 19 |
| CDK7 | 37 |
This data is compiled from biochemical assays and may not directly reflect potency in a cellular context.[4]
Experimental Protocols
Cell Viability Assay (Example using a Luminescent ATP-based Assay)
This protocol provides a general framework for assessing the effect of TG02 on cell viability.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of TG02 in cell culture medium. It is recommended to perform a 2-fold or 3-fold dilution series to generate a comprehensive dose-response curve. Include a vehicle control (e.g., DMSO at the same final concentration as the highest TG02 dose).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of TG02.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator.
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus log[TG02 concentration]. Calculate the IC50 value using a non-linear regression curve fit.
Western Blot Analysis of Mcl-1 and Phospho-RNA Polymerase II
This protocol outlines the procedure to detect changes in key protein markers following TG02 treatment.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of TG02 and a vehicle control for 24 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, phospho-RNA Polymerase II (Ser2), and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Visualizations
Caption: TG02 primary signaling pathway.
Caption: General experimental workflow for TG02.
Caption: Troubleshooting logic for TG02 experiments.
References
- 1. The multi-kinase inhibitor TG02 induces apoptosis and blocks B-cell receptor signaling in chronic lymphocytic leukemia through dual mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DDIS-07. TG02, AN ORAL CDK INHIBITOR, INDUCES MULTIPLE CELL DEATH PATHWAYS IN HUMAN GLIOMA CELL LINES AND GLIOMA-INITIATING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing SB1317 (Zotiraciclib) Cytotoxicity to Non-Cancerous Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in minimizing the cytotoxic effects of SB1317 (Zotiraciclib) on non-cancerous cells during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Zotiraciclib (TG02), is an orally active, multi-kinase inhibitor.[1][2] Its primary mechanism of action involves the potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3).[3][4] By targeting these kinases, this compound disrupts key signaling pathways involved in cell cycle regulation, transcription, and proliferation, leading to cell death in susceptible cancer cells.[3][5]
Q2: What are the known cytotoxic effects of this compound on non-cancerous cells?
A2: Preclinical studies have suggested a degree of selectivity of this compound for cancer cells. For instance, some research indicates that Zotiraciclib can induce cell death in glioblastoma cells but not in normal cells.[3] Additionally, studies on human immune cells have shown that Zotiraciclib did not affect the viability of M2 macrophages.[6] However, clinical trials have reported dose-limiting toxicities, including neutropenia, diarrhea, elevated liver enzymes, and fatigue, indicating that this compound can affect healthy, rapidly dividing cells.[3]
Q3: How can I reduce the off-target cytotoxicity of this compound in my in vitro experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect in your cancer cell model. This minimizes the engagement of lower-affinity off-targets.
-
Optimize Treatment Duration: The cytotoxic effects of kinase inhibitors can be time-dependent. Experiment with different incubation times to find a window that maximizes cancer cell death while minimizing toxicity to non-cancerous control cells.
-
Employ Co-treatment with Cytoprotective Agents: Consider pre-treating your non-cancerous cells with agents that induce a temporary cell cycle arrest, rendering them less susceptible to cell-cycle-dependent cytotoxicity.
-
Use Serum-Reduced or Serum-Free Media: Components in serum can sometimes interact with compounds and influence their activity and toxicity. If your cell model allows, consider reducing the serum concentration or using a serum-free medium during this compound treatment.
Q4: I am observing high background cytotoxicity in my control (vehicle-treated) non-cancerous cells. What could be the cause?
A4: High background cytotoxicity can be caused by several factors unrelated to this compound:
-
Solvent Toxicity: The most common solvent for this compound is DMSO. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and is consistent across all wells.
-
Cell Health and Passage Number: Use healthy, low-passage cells that are in the logarithmic growth phase. Over-confluent or high-passage cells can be stressed and more susceptible to any manipulation.
-
Contamination: Mycoplasma or other microbial contamination can cause significant stress to cells and lead to increased cell death. Regularly test your cell cultures for contamination.
-
Media and Reagent Quality: Ensure your culture media, serum, and other reagents are not expired and have been stored correctly.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (Zotiraciclib)
| Target Kinase | IC50 (nM) |
| CDK9/cyclin T1 | 3 |
| CDK2/cyclin E | 5 |
| CDK1/cyclin B | 9 |
| JAK2 | 19 |
| FLT3 | 19 |
Data compiled from publicly available sources.[3]
Table 2: Anti-proliferative Activity of this compound (Zotiraciclib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 33 |
| COLO205 | Colon Carcinoma | 72 |
| DU145 | Prostate Cancer | 140 |
| HL-60 | Acute Myeloid Leukemia | 59 |
Data compiled from publicly available sources.[2][7]
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines.
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
-
Measurement and Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Co-culture Assay to Assess Selective Cytotoxicity
Objective: To evaluate the selective cytotoxicity of this compound on cancer cells in the presence of non-cancerous cells.
Methodology:
-
Cell Labeling and Seeding:
-
Label the cancer cell line with a fluorescent marker (e.g., GFP) and the non-cancerous cell line with another (e.g., RFP), or vice versa.
-
Co-culture the two cell lines in a 96-well plate at a defined ratio.
-
-
Compound Treatment:
-
Treat the co-culture with serial dilutions of this compound as described in Protocol 1.
-
-
Incubation:
-
Incubate for the desired duration.
-
-
Analysis:
-
Use a high-content imaging system or a flow cytometer to quantify the number of viable cells of each color.
-
Determine the IC50 of this compound for each cell type within the co-culture.
-
Mandatory Visualizations
Caption: this compound signaling pathway in cancerous vs. non-cancerous cells.
Caption: Experimental workflow for assessing selective cytotoxicity.
Caption: Logical troubleshooting workflow for high cytotoxicity.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical metabolism and pharmacokinetics of this compound (TG02), a potent CDK/JAK2/FLT3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TMIC-50. IMPACT OF ZOTIRACICLIB ON GLIOMA TUMOR MICROENVIRONMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taiclone.com [taiclone.com]
SB1317 Drug-Drug Interaction Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting drug-drug interaction (DDI) studies involving SB1317 (also known as TG02). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: In vitro studies have shown that this compound is predominantly metabolized by the cytochrome P450 enzymes CYP3A4 and CYP1A2.[1][2]
Q2: Does this compound have the potential to inhibit major CYP enzymes?
A2: Based on in vitro assessments, this compound does not show significant inhibition of the major human CYP450 enzymes, with the exception of CYP2D6, for which it has a reported IC50 of 1 μM.[1][2]
Q3: Is this compound likely to induce CYP enzymes?
A3: Preclinical data from studies using human hepatocytes indicate that this compound does not cause significant induction of CYP1A and CYP3A4 enzymes in vitro.[1][2]
Q4: What are the key pharmacokinetic properties of this compound from preclinical studies?
A4: Preclinical pharmacokinetic studies in animals have demonstrated that this compound exhibits moderate to high systemic clearance, a high volume of distribution, and variable oral bioavailability across different species.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical drug-drug interaction and pharmacokinetic studies of this compound.
Table 1: In Vitro CYP450 Inhibition Profile of this compound
| CYP Isoform | Inhibition Potential | IC50 Value |
| CYP1A2 | No significant inhibition | > 25 µM |
| CYP2C9 | No significant inhibition | > 25 µM |
| CYP2C19 | No significant inhibition | > 25 µM |
| CYP2D6 | Inhibition observed | 1 µM |
| CYP3A4 | No significant inhibition | > 25 µM |
Source: Preclinical in vitro studies.[1][2]
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Oral Bioavailability (%) | Systemic Clearance | Volume of Distribution (L/kg) |
| Mouse | 24 | Moderate to High | > 0.6 |
| Rat | ~4 | Moderate to High | > 0.6 |
| Dog | 37 | Moderate to High | > 0.6 |
Source: Preclinical in vivo studies.[1][2]
Experimental Protocols
In Vitro CYP450 Inhibition Assay
This protocol outlines a general procedure for assessing the potential of this compound to inhibit major CYP450 isoforms.
-
Materials:
-
Human liver microsomes (HLM)
-
This compound (test compound)
-
Specific CYP probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer)
-
Positive control inhibitors for each CYP isoform
-
-
Procedure:
-
Prepare a series of concentrations of this compound.
-
Pre-incubate HLM with this compound or a positive control inhibitor for a specified time at 37°C.
-
Initiate the reaction by adding the specific CYP probe substrate and the NADPH regenerating system.
-
Incubate for a specific duration at 37°C.
-
Terminate the reaction by adding a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Troubleshooting Guides
Problem 1: High variability in IC50 values for CYP2D6 inhibition.
-
Possible Cause: Inconsistent pre-incubation times or temperatures. The inhibitory effect of some compounds can be time-dependent.
-
Troubleshooting Step: Ensure precise and consistent pre-incubation conditions for all experiments. Consider performing a time-dependent inhibition assay to determine if this compound is a time-dependent inhibitor of CYP2D6.
Problem 2: Unexpected inhibition of other CYP isoforms not reported in the literature.
-
Possible Cause: The concentration range of this compound used in the assay may be too high, leading to non-specific inhibition. Alternatively, the specific batch or formulation of this compound may contain impurities.
-
Troubleshooting Step: Verify the purity of the this compound compound. Test a narrower and lower concentration range of this compound. Ensure that the final concentration of the vehicle (e.g., DMSO) in the incubation is low and consistent across all wells.
Problem 3: Difficulty in detecting this compound metabolites in in vitro systems.
-
Possible Cause: this compound may be metabolized at a very slow rate in the chosen in vitro system (e.g., human liver microsomes).
-
Troubleshooting Step: Increase the incubation time or the concentration of the protein (microsomes or hepatocytes). Alternatively, consider using a more sensitive analytical method or a different in vitro system, such as hepatocytes, which have a more complete set of metabolic enzymes.
Visualizations
References
Technical Support Center: Addressing Poor Oral Bioavailability of Zotiraciclib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Zotiraciclib (B1663082).
Frequently Asked Questions (FAQs)
Q1: What is Zotiraciclib and why is its oral bioavailability a concern?
Zotiraciclib (TG02) is an orally administered, potent, multi-kinase inhibitor, primarily targeting cyclin-dependent kinase 9 (CDK9).[1][2][3] By inhibiting CDK9, Zotiraciclib depletes the levels of short-lived survival proteins like Myc, which is overexpressed in many cancers, including glioblastoma.[1][2] It is classified as a small molecule macrocycle.[1][3]
Poor oral bioavailability is a significant concern for Zotiraciclib as it can lead to high inter-patient variability in drug exposure, potentially impacting both efficacy and safety. Preclinical studies have shown that Zotiraciclib has low oral bioavailability, which is a common challenge for macrocyclic compounds and drugs with poor aqueous solubility.[4]
Q2: What are the potential reasons for the poor oral bioavailability of Zotiraciclib?
The poor oral bioavailability of Zotiraciclib is likely due to a combination of factors common to many poorly soluble drugs:
-
Low Aqueous Solubility: Zotiraciclib is reported to be insoluble in water, which is a primary prerequisite for absorption in the gastrointestinal (GI) tract.[4]
-
Poor Dissolution Rate: Following oral administration of a solid dosage form, the drug must first dissolve in the GI fluids before it can be absorbed. A low dissolution rate can be a significant barrier.
-
Low Permeability: The drug's ability to pass through the intestinal epithelium into the bloodstream can be limited.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized by enzymes such as CYP3A4 and CYP1A2 before reaching systemic circulation.[1]
Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble drug like Zotiraciclib?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5][6][7][8] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder by micronization or nanosizing can enhance the dissolution rate.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[1][9]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.
-
Prodrug Approach: Modifying the drug molecule to create a more soluble and/or permeable prodrug that is converted to the active drug in the body.[6]
Troubleshooting Guides
Issue 1: Low and variable drug exposure observed in preclinical pharmacokinetic (PK) studies after oral administration.
Possible Cause: Poor aqueous solubility and slow dissolution rate of Zotiraciclib.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of Zotiraciclib at different physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions in the stomach and intestines.
-
Assess the dissolution rate of the neat drug substance.
-
-
Evaluate Formulation Strategies in vitro:
-
Prepare and test various formulations to identify a lead strategy for in vivo evaluation. Promising approaches for a macrocyclic compound like Zotiraciclib include:
-
Amorphous Solid Dispersion (ASD): Screen different polymers and drug loadings to find a stable amorphous formulation with improved dissolution.
-
Lipid-Based Formulations: Evaluate the solubility of Zotiraciclib in various oils, surfactants, and co-solvents to develop a Self-Emulsifying Drug Delivery System (SEDDS).
-
-
-
Conduct Comparative in vivo PK Studies:
-
Dose the optimized formulations from the in vitro screening to a preclinical species (e.g., rats or mice) and compare the plasma concentration-time profiles against a simple suspension of the drug. Key parameters to assess are Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve).
-
Issue 2: Inconsistent results from in vitro dissolution testing of a formulated version of Zotiraciclib.
Possible Cause: Physical instability of the formulation (e.g., recrystallization of an amorphous form) or inappropriate dissolution test conditions.
Troubleshooting Steps:
-
Assess Physical Stability:
-
Use techniques like polarized light microscopy (PLM) and X-ray powder diffraction (XRPD) to check for any crystallinity in the formulation before and after dissolution testing.
-
Conduct stability studies of the formulation under accelerated conditions (e.g., elevated temperature and humidity) to ensure it remains in the desired physical state.
-
-
Optimize Dissolution Method:
-
Ensure the dissolution medium is appropriate for the formulation type. For lipid-based formulations, the use of a medium containing bile salts and phospholipids (B1166683) (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) is recommended.
-
Ensure adequate sink conditions are maintained throughout the experiment.
-
Monitor for any precipitation of the drug during the dissolution test.
-
Data Presentation
Table 1: Physicochemical Properties of Zotiraciclib
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄N₄O | [1] |
| Molecular Weight | 372.47 g/mol | [1] |
| Calculated LogP | 4.2 | PubChem |
| Protein Binding | >99% | [1] |
| Metabolism | CYP3A4, CYP1A2 | [1] |
| Oral Bioavailability (Rat) | 4% | [4] |
| Oral Bioavailability (Dog) | 37% | [4] |
| Oral Bioavailability (Mouse) | 24% | [4] |
Experimental Protocols
1. Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of Zotiraciclib in buffers of different pH values.
Methodology:
-
Prepare buffers at pH 1.2 (simulated gastric fluid, SGF), pH 4.5, and pH 6.8 (simulated intestinal fluid, SIF).
-
Add an excess amount of Zotiraciclib powder to a known volume of each buffer in separate glass vials.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of dissolved Zotiraciclib in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
2. Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of Zotiraciclib and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of Zotiraciclib in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A to B Permeability (Apical to Basolateral): Add the Zotiraciclib solution to the apical (upper) chamber of the Transwell® insert.
-
B to A Permeability (Basolateral to Apical): Add the Zotiraciclib solution to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber (basolateral for A to B, apical for B to A).
-
Analyze the concentration of Zotiraciclib in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests that the compound is a substrate for efflux transporters.
Visualizations
Caption: Zotiraciclib's mechanism of action via CDK9 inhibition.
Caption: Workflow for troubleshooting poor oral bioavailability.
References
- 1. Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer | MDPI [mdpi.com]
- 2. Advances in Macrocyclic Peptide Drug Development | Biopharma PEG [biochempeg.com]
- 3. Zotiraciclib - Wikipedia [en.wikipedia.org]
- 4. Zotiraciclib | C23H24N4O | CID 16739650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. zotiraciclib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. contractpharma.com [contractpharma.com]
Technical Support Center: Controlling for SB1317 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing experiments and interpreting data when using the multi-kinase inhibitor SB1317 (also known as Zotiraciclib or TG02). The focus is on understanding and controlling for its off-target effects to ensure the validity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, orally available, multi-kinase inhibitor. Its primary targets include Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4][5][6] This broad-spectrum activity makes it a powerful tool for cancer research, particularly in leukemias and multiple myeloma, but also necessitates careful control for off-target effects.[3][4][5][6]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a drug with proteins other than its intended target(s). With kinase inhibitors like this compound, these effects are common due to the structural similarity of the ATP-binding pocket across the human kinome.[5][7] Off-target binding can lead to misinterpretation of experimental results, unexpected phenotypes, and potential toxicity, making it crucial to differentiate on-target from off-target effects.
Q3: How can I proactively assess the potential off-target profile of this compound in my experimental system?
A3: A comprehensive approach is recommended:
-
Literature Review: Thoroughly research the existing literature for published kinome profiling data on this compound. While a complete public kinome scan may not be readily available, published studies often provide selectivity data against a panel of kinases.
-
In-house Profiling: If resources permit, perform a kinase selectivity profiling experiment using a commercial service (e.g., KINOMEscan™).[8][9][10][11] This will provide the most direct and comprehensive assessment of this compound's activity against a broad range of kinases.
-
Computational Prediction: Utilize computational tools and databases to predict potential off-targets based on the chemical structure of this compound and the structural homology of kinase domains.
Troubleshooting Guide: Identifying and Controlling for Off-Target Effects
This guide provides a structured approach to troubleshooting unexpected or ambiguous results when using this compound.
| Problem | Possible Cause | Recommended Action(s) |
| Observed phenotype does not correlate with the known function of the intended targets (CDKs, JAKs, FLT3). | The phenotype may be due to inhibition of one or more off-target kinases. | 1. Use a Structurally Unrelated Inhibitor: Employ a different kinase inhibitor with a distinct chemical scaffold but which targets the same primary pathway(s) as this compound. If the phenotype is reproduced, it is more likely to be an on-target effect. 2. Perform a Rescue Experiment: If possible, overexpress a drug-resistant mutant of the intended target kinase. If the phenotype is reversed, it confirms an on-target effect. 3. Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the intended target(s). If this recapitulates the phenotype observed with this compound, it strongly suggests an on-target effect. |
| Discrepancy between biochemical IC50 and cellular EC50 values. | This can be due to factors such as cell permeability, efflux pumps, or high intracellular ATP concentrations competing with the inhibitor.[12] | 1. Titrate the Inhibitor Concentration: Determine the minimal effective concentration of this compound that elicits the desired on-target effect (e.g., inhibition of target phosphorylation) without causing widespread, non-specific effects. 2. Washout Experiment: Perform a washout experiment to determine if the observed phenotype is reversible. This can help distinguish between specific, reversible inhibition and non-specific toxicity. |
| High levels of cytotoxicity observed at concentrations expected to be selective. | This compound may have potent off-target effects on kinases essential for cell survival in your specific cell type. | 1. Dose-Response Curve: Generate a detailed dose-response curve to determine the therapeutic window between on-target inhibition and general cytotoxicity. 2. Apoptosis/Cell Viability Assays: Use assays such as Annexin V/PI staining or caspase activation assays to quantify the extent and nature of cell death. |
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound against its primary targets. Note that IC50 values can vary depending on the assay conditions.
Table 1: Inhibitory Activity of this compound against Primary Kinase Targets
| Kinase Family | Specific Kinase | IC50 (nM) |
| CDK | CDK1 | 9 |
| CDK2 | 5, 13 | |
| CDK9 | 3 | |
| JAK | JAK2 | 19, 73 |
| FLT3 | FLT3 | 19, 56 |
Data compiled from multiple sources.[1][2][5][6]
Experimental Protocols
Here are detailed methodologies for key experiments to control for off-target effects of this compound.
Protocol 1: Washout Experiment to Assess Reversibility of Phenotype
Objective: To determine if the cellular phenotype induced by this compound is reversible upon its removal, suggesting a specific inhibitory effect rather than irreversible toxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Appropriate plates/flasks for cell culture
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, reagents for viability assay)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to allow for the planned treatment and washout period without becoming over-confluent.
-
Treatment: Treat cells with this compound at the desired concentration(s) and a vehicle control for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Washout: a. Aspirate the medium containing this compound or vehicle. b. Gently wash the cells twice with pre-warmed, sterile PBS. c. Add fresh, pre-warmed complete medium without the inhibitor or vehicle.
-
Recovery: Culture the "washout" cells for various time points (e.g., 24, 48, 72 hours) to assess the reversal of the phenotype.
-
Analysis: At the end of the treatment and recovery periods, harvest the cells and perform the relevant downstream analysis (e.g., Western blot for target phosphorylation, cell viability assay, cell cycle analysis).
Expected Outcome: If the phenotype is on-target and reversible, you would expect to see a return towards the vehicle-treated control state in the washout samples over time.
Protocol 2: Using a Structurally Unrelated Inhibitor to Confirm On-Target Effects
Objective: To confirm that an observed phenotype is due to the inhibition of a specific kinase or pathway, rather than an off-target effect of this compound's chemical scaffold.
Materials:
-
Cells of interest
-
This compound
-
A structurally unrelated inhibitor for one of this compound's primary targets (e.g., a selective CDK, JAK, or FLT3 inhibitor with a different chemical structure).
-
Vehicle control
-
Reagents for downstream analysis
Procedure:
-
Inhibitor Selection: Choose a well-characterized, selective, and structurally distinct inhibitor for the target of interest.
-
Dose-Response: Determine the effective concentration range for both this compound and the alternative inhibitor in your cell system.
-
Parallel Treatment: Treat cells in parallel with this compound, the structurally unrelated inhibitor, and a vehicle control.
-
Phenotypic Analysis: Assess the cellular phenotype of interest using the same assay for all treatment conditions.
Expected Outcome: If both this compound and the structurally unrelated inhibitor produce the same phenotype, it provides strong evidence that the effect is mediated by the intended target.
Protocol 3: CRISPR/Cas9-Mediated Gene Knockout to Validate Target Engagement
Objective: To definitively determine if the effect of this compound is mediated through its intended target by genetically removing the target protein.
Materials:
-
Cells of interest
-
CRISPR/Cas9 system components:
-
Cas9 nuclease (e.g., delivered via plasmid, lentivirus, or as a ribonucleoprotein complex)
-
Validated single-guide RNA (sgRNA) targeting the gene of interest
-
Non-targeting control sgRNA
-
-
Reagents for transfection or transduction
-
Antibiotics for selection (if applicable)
-
Reagents for knockout validation (e.g., primers for PCR, antibodies for Western blot)
-
This compound and vehicle control
Procedure:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting an early exon of the target gene.
-
Transfection/Transduction: Deliver the Cas9 and sgRNA into the cells.
-
Selection and Clonal Isolation: Select for successfully edited cells and isolate single-cell clones.
-
Knockout Validation: Expand the clones and validate the knockout of the target protein at the genomic, transcript, and/or protein level.
-
Phenotypic Assay: Treat the validated knockout cells and control cells (e.g., wild-type or non-targeting sgRNA) with this compound and the vehicle control.
-
Analysis: Compare the phenotypic response to this compound in the knockout cells versus the control cells.
Expected Outcome: If the phenotype is on-target, the knockout cells should be resistant to the effects of this compound compared to the control cells.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of this compound's primary targets.
Experimental Workflow
Caption: Workflow for investigating potential off-target effects.
Logical Relationships
Caption: Logical relationships for dissecting on-target vs. off-target effects.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reactome | FLT3 Signaling [reactome.org]
- 8. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
Technical Support Center: Acquired Resistance to CDK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding acquired resistance to Cyclin-Dependent Kinase (CDK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to CDK4/6 inhibitors?
A1: Acquired resistance to CDK4/6 inhibitors is a complex process involving multiple molecular alterations.[1] These mechanisms can be broadly categorized into two main groups: those that reactivate the cell cycle despite CDK4/6 inhibition and those that involve the activation of alternative signaling pathways that bypass the need for CDK4/6 activity.[2][3]
-
Cell Cycle-Related Mechanisms: These directly affect the core cell cycle machinery.
-
Loss of Retinoblastoma (RB1) function: Inactivating mutations or deletions in the RB1 gene are a common mechanism of resistance.[4][5][6] Loss of the RB protein, the primary target of CDK4/6, uncouples the cell cycle from CDK4/6 regulation, allowing E2F-driven transcription and G1/S phase transition to proceed unchecked.[6][7][8]
-
Amplification or overexpression of cell cycle components: Increased levels of CDK6, Cyclin D, or Cyclin E can overcome the inhibitory effects of the drugs.[3][7] Amplification of CCNE1 (encoding Cyclin E1) leads to hyperactivation of CDK2, which can then phosphorylate RB independently of CDK4/6.[3][9]
-
CDK2 hyperactivation: Increased activity of CDK2, often through Cyclin E amplification, can phosphorylate RB and drive cell cycle progression, bypassing the CDK4/6 blockade.[2][9]
-
-
Bypass Signaling Pathways: Activation of parallel signaling pathways can promote cell proliferation independently of the CDK4/6-RB axis.
-
PI3K/AKT/mTOR Pathway: This is a frequently observed mechanism.[1][10][11] Activation of this pathway, sometimes through PIK3CA mutations or loss of the tumor suppressor PTEN, can drive cell cycle progression.[1][11][12] The PI3K pathway kinase PDK1 has also been shown to be overexpressed in ribociclib-resistant cells.[6][12]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Upregulation of the MAPK pathway can also confer resistance.[1][7]
-
Fibroblast Growth Factor Receptor (FGFR) Signaling: Amplification of FGFR1 has been identified in patients who have progressed after treatment with CDK4/6 inhibitors and is associated with a shorter progression-free survival.[13]
-
Q2: How does the loss of the Retinoblastoma (RB1) protein contribute to resistance?
A2: The retinoblastoma protein (RB1) is a critical tumor suppressor that acts as the primary gatekeeper of the G1/S cell cycle checkpoint.[8][11] In its active, hypophosphorylated state, RB1 binds to the E2F family of transcription factors, preventing them from activating the genes required for DNA synthesis and entry into the S phase.[2][14] The primary function of the Cyclin D-CDK4/6 complex is to phosphorylate and inactivate RB1.[8] CDK4/6 inhibitors work by preventing this phosphorylation, thus keeping RB1 active and enforcing the G1 arrest.[8]
When cancer cells acquire resistance through the loss of functional RB1 (e.g., via mutation or deletion), the entire regulatory mechanism is bypassed.[15][16] Without RB1, E2F transcription factors are constitutively free to drive the cell cycle from G1 to S phase, rendering the cells independent of CDK4/6 activity.[6] Consequently, inhibitors targeting CDK4/6 become ineffective.[15][17] Acquired RB1 mutations have been detected in patients whose tumors progressed while on CDK4/6 inhibitor therapy.[4][12]
Q3: Are the mechanisms of resistance different for palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072)?
A3: While palbociclib, ribociclib, and abemaciclib all target CDK4 and CDK6, they have distinct pharmacological properties and secondary effects that can lead to different acquired resistance profiles.[18] Palbociclib and ribociclib are structurally more similar to each other than to abemaciclib.[18] Abemaciclib has a broader target range, inhibiting other kinases in addition to CDK4/6.[18]
Studies suggest these differences can be exploited therapeutically. For instance, palbociclib-resistant cells have been shown to upregulate G2/M pathways and remain responsive to abemaciclib.[19] In contrast, cells resistant to both abemaciclib and palbociclib may exhibit upregulation of oxidative phosphorylation (OXPHOS) pathways.[18] Transcriptomic and proteomic analyses have revealed that palbociclib- and abemaciclib-resistant cells display dozens of differentially altered pathways.[19] For example, pathways like EMT and IL6/STAT3 were found to be upregulated in palbociclib-resistant cells but not in abemaciclib-resistant ones.[19] This provides a rationale for evaluating abemaciclib treatment following progression on palbociclib or ribociclib.[19]
Q4: My CDK4/6 inhibitor-resistant cells show increased CDK2 activity. What is the underlying mechanism?
A4: Increased CDK2 activity is a key mechanism for bypassing CDK4/6 inhibition.[2] In a normal cell cycle, after initial phosphorylation by CDK4/6, RB is further hyperphosphorylated by the Cyclin E-CDK2 complex, which fully inactivates it and commits the cell to S phase.[9][14] When CDK4/6 is blocked, this process is halted.
However, resistant cells can develop ways to activate CDK2 independently. The most common mechanism is the amplification or overexpression of Cyclin E1 (CCNE1) or Cyclin E2 (CCNE2).[3][20] The resulting excess of Cyclin E-CDK2 complexes can phosphorylate RB on its own, effectively substituting for the loss of CDK4/6 activity and driving cell cycle progression.[9] Therefore, investigating the expression levels of Cyclin E1/E2 and the phosphorylation status of CDK2 (at Thr160) is a critical step in characterizing resistant cell lines that retain functional RB.
Troubleshooting Guides
Problem 1: My cell line has stopped responding to a CDK4/6 inhibitor. How do I confirm and characterize the acquired resistance?
Possible Cause: The cell population has been selected for or has developed genetic or epigenetic changes that confer resistance to the CDK4/6 inhibitor.
Troubleshooting Steps:
-
Confirm Resistance and Quantify the Shift in IC50:
-
Action: Perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo) on both the parental (sensitive) cell line and the suspected resistant line.[21] Use a range of drug concentrations to generate a dose-response curve for each.
-
Expected Outcome: The resistant cell line will show a significantly higher IC50 value (the concentration of inhibitor required to inhibit growth by 50%) compared to the parental line.[21][22] The degree of resistance can be quantified as a "Resistance Index" (RI), calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
-
-
Analyze the Core Cell Cycle Pathway:
-
Action: Use Western blotting to assess the protein levels and phosphorylation status of key cell cycle regulators.
-
Key Proteins to Analyze:
-
RB1 and Phospho-RB (Ser780/Ser807/811): Check for total RB1 protein loss.[23] In RB-proficient resistant cells, look for the reappearance of phosphorylated RB in the presence of the inhibitor, which would indicate pathway reactivation.
-
CDK4, CDK6: Look for overexpression or amplification.[12]
-
Cyclin D1, Cyclin E1: Check for overexpression. CCNE1 amplification is a common mechanism.[3]
-
p27 (CDKN1B): Downregulation of this CDK inhibitor can contribute to resistance.[1]
-
CDK2 and Phospho-CDK2 (Thr160): Increased expression or phosphorylation suggests CDK2 hyperactivation.
-
-
-
Investigate Bypass Signaling Pathways:
-
Assess Gene Expression and Copy Number:
Problem 2: I suspect RB1 loss in my resistant cells. How can I reliably detect it?
Possible Cause: The resistant cells have acquired inactivating mutations or deletions in the RB1 gene.
Troubleshooting Steps:
-
Western Blot Analysis:
-
Action: This is the most direct and common first step. Lyse the parental and resistant cells and perform a Western blot using a validated antibody against total RB1 protein.
-
Expected Outcome: Resistant cells with RB1 loss will show a complete or near-complete absence of the RB1 protein band compared to the parental cells, which should show a clear band at ~110 kDa.
-
-
Immunohistochemistry (IHC) or Immunofluorescence (IF):
-
Action: If working with tumor tissue or xenografts, perform IHC. For cell lines, IF can be used. This method assesses protein expression in situ.
-
Expected Outcome: Loss of nuclear staining for RB1 in resistant cells/tissues compared to positive nuclear staining in sensitive controls.
-
-
Genomic Analysis:
-
Action: To confirm that the protein loss is due to a genetic alteration, sequence the RB1 gene. This can be done via Sanger sequencing of the coding region or through Next-Generation Sequencing (NGS) panels that include RB1.
-
Expected Outcome: Identification of nonsense, frameshift, or splice-site mutations that would lead to a non-functional, truncated protein or nonsense-mediated decay of the mRNA.
-
-
Copy Number Analysis:
-
Action: Use quantitative PCR (qPCR), digital droplet PCR (ddPCR), or Fluorescence In Situ Hybridization (FISH) to determine the copy number of the RB1 gene.[25]
-
Expected Outcome: A reduction in gene copy number (heterozygous or homozygous deletion) in the resistant cells compared to the parental line.
-
Data & Pathway Visualizations
Key Mechanisms of Acquired CDK4/6 Inhibitor Resistance
| Resistance Mechanism Category | Specific Alteration | Consequence | Key References |
| Cell Cycle Dysregulation | Loss of RB1 function (mutation/deletion) | E2F is constitutively active, bypassing the need for CDK4/6. | [4][5][6][11][12] |
| CDK6 Amplification/Overexpression | Overcomes competitive inhibition by the drug. | [3][7][12] | |
| Cyclin E1 (CCNE1) Amplification | Leads to CDK2 hyperactivation, which phosphorylates RB. | [3][9][20] | |
| Loss of p16/INK4A | Increases Cyclin D-CDK4/6 complex formation. | [6][26] | |
| Bypass Pathway Activation | PI3K/AKT/mTOR Signaling | Promotes proliferation and cell survival independent of CDK4/6. | [1][3][10][11] |
| RAS/RAF/MEK/ERK (MAPK) Signaling | Mitogenic signaling drives cell cycle entry. | [1][7] | |
| FGFR Pathway Activation | FGFR1 amplification drives ERK signaling. | [13][14] | |
| Other Mechanisms | Androgen Receptor (AR) Signaling | AR activation can promote G1/S transition. | [1] |
| Increased Drug Efflux | Expression of ABC transporters pumps the inhibitor out of the cell. | [22] |
Canonical CDK4/6-RB Pathway and Inhibition
Caption: The canonical CDK4/6-RB pathway controlling G1/S cell cycle transition.
Key Acquired Resistance Mechanisms
References
- 1. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Arrested developments: CDK4/6 inhibitor resistance and alterations in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RB1 gene mutations underlie clinical resistance to CDK 4/6 inhibitor breast cancer therapy - ecancer [ecancer.org]
- 5. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Alternate actions of CDK4/6 inhibitors beyond cell cycle blockade: unexplored roles in therapy resistance | springermedizin.de [springermedizin.de]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ascopubs.org [ascopubs.org]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Leukemia Models: SB1317 vs. SNS-032
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multi-kinase inhibitors SB1317 (also known as TG02 or Zotiraciclib) and SNS-032 in preclinical leukemia models. We delve into their mechanisms of action, comparative efficacy, and the signaling pathways they modulate, supported by experimental data.
Executive Summary
This compound and SNS-032 are both potent inhibitors of cyclin-dependent kinases (CDKs) with significant anti-leukemic activity. SNS-032 demonstrates high selectivity and potency against CDK2, CDK7, and CDK9, leading to transcriptional inhibition and apoptosis. In direct comparisons in chronic lymphocytic leukemia (CLL) cells, SNS-032 has been shown to be more potent in inducing cell death than this compound. This compound, a broader multi-kinase inhibitor, targets not only CDKs (1, 2, 7, and 9) but also Janus kinase 2 (JAK2) and FMS-like tyrosine kinase-3 (FLT3), giving it a wider spectrum of action, particularly in acute myeloid leukemia (AML) with FLT3 mutations. Both compounds effectively induce apoptosis and cell cycle arrest in various leukemia cell lines.
Data Presentation: Comparative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and SNS-032 in various leukemia cell lines, providing a quantitative comparison of their anti-proliferative activity.
Table 1: IC50 Values of this compound (TG02) in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (nM) | Reference |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 870 | [1] |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 18 | [2] |
| HL-60 | Acute Promyelocytic Leukemia | Not specified, but prolonged survival in vivo | [2] |
Table 2: IC50 Values of SNS-032 in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (nM) | Reference |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 120 | [1] |
| Jeko-1 | Mantle Cell Lymphoma | 60 | [3] |
| Granta 519 | Mantle Cell Lymphoma | 60 | [3] |
| Mino | Mantle Cell Lymphoma | 120 | [3] |
| SP-53 | Mantle Cell Lymphoma | 140 | [3] |
| KG-1 | Acute Myeloid Leukemia | 192.2 (EC50 for apoptosis) | [4] |
| HL-60 | Acute Promyelocytic Leukemia | 194.8 (EC50 for apoptosis) | [4] |
| Primary AML Blasts | Acute Myeloid Leukemia | 139 (LD50) | [5] |
Mechanism of Action and Signaling Pathways
Both this compound and SNS-032 exert their anti-leukemic effects primarily through the inhibition of CDKs, which are crucial for cell cycle progression and transcription.
SNS-032 is a potent and selective inhibitor of CDK2, CDK7, and CDK9.[6] Inhibition of CDK7 and CDK9 disrupts the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, leading to a shutdown of transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[7][8] This depletion of survival signals triggers the intrinsic apoptotic pathway. Inhibition of CDK2 contributes to cell cycle arrest.[6]
This compound (TG02) has a broader kinase inhibitory profile, targeting CDK1, CDK2, CDK7, and CDK9, as well as FLT3 and JAK2.[1][2] Its anti-leukemic activity in FLT3-mutated AML is driven by the direct inhibition of the constitutively active FLT3 receptor. In other leukemia types, its primary mechanism is CDK inhibition, leading to transcriptional arrest and downregulation of Mcl-1 and XIAP, similar to SNS-032.[1][9] The inhibition of JAK2 can also play a role in myeloproliferative neoplasms and some leukemias.
Caption: Comparative signaling pathways of SNS-032 and this compound (TG02) in leukemia.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The anti-proliferative effects of this compound and SNS-032 are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Leukemia cell lines are seeded in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Cells are treated with various concentrations of this compound or SNS-032 for 48 to 72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The induction of apoptosis is quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Leukemia cells are treated with this compound or SNS-032 at specified concentrations for various time points (e.g., 24, 48 hours).
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
The effect on cell cycle distribution is analyzed by flow cytometry after staining with Propidium Iodide (PI).
-
Cell Treatment: Cells are treated with the compounds for a specified duration.
-
Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing PI and RNase A.
-
Incubation: Cells are incubated for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and SNS-032 are promising therapeutic agents for leukemia, acting through the potent inhibition of CDKs. SNS-032 appears to be a more potent and selective CDK inhibitor, particularly effective in CLL. This compound's broader kinase inhibition profile, including FLT3 and JAK2, may offer advantages in specific leukemia subtypes, such as FLT3-mutated AML. The choice between these two inhibitors would likely depend on the specific genetic and molecular characteristics of the leukemia being treated. Further head-to-head comparative studies in a wider range of leukemia models are warranted to fully elucidate their relative therapeutic potential.
References
- 1. The multi-kinase inhibitor TG02 induces apoptosis and blocks B-cell receptor signaling in chronic lymphocytic leukemia through dual mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel covalent CDK7 inhibitor potently induces apoptosis in acute myeloid leukemia and synergizes with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Responses in mantle cell lymphoma cells to SNS-032 depend on the biological context of each cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNS-032 inhibits mTORC1/mTORC2 activity in acute myeloid leukemia cells and has synergistic activity with perifosine against Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cyclin-dependent kinase inhibitor SNS-032 has single agent activity in AML cells and is highly synergistic with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for CDK9 Inhibition: Zotiraciclib vs. Flavopiridol
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, targeting cyclin-dependent kinases (CDKs) has emerged as a promising strategy to combat tumorigenesis. Among the CDK family, CDK9 has garnered significant attention due to its critical role in regulating transcription through the positive transcription elongation factor b (P-TEFb) complex. Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately induces cancer cell death. This guide provides a comprehensive comparison of two prominent CDK9 inhibitors: Zotiraciclib (TG02), a spectrum-selective kinase inhibitor, and Flavopiridol (Alvocidib), a first-generation pan-CDK inhibitor.
At a Glance: Key Differences
| Feature | Zotiraciclib (TG02) | Flavopiridol (Alvocidib) |
| Primary Target | CDK9 | Pan-CDK inhibitor (CDK1, 2, 4, 6, 7, 9) |
| Selectivity | Spectrum-selective | Broad-spectrum |
| Administration | Oral | Intravenous |
| Blood-Brain Barrier | Penetrant | Data not consistently available |
| Development Status | Phase 1b/2 clinical trials for glioma[1][2] | Multiple clinical trials for various cancers[3][4] |
Mechanism of Action: A Tale of Two Inhibitors
Both Zotiraciclib and Flavopiridol exert their anti-cancer effects by inhibiting CDK9, a key regulator of transcriptional elongation. CDK9, as part of the P-TEFb complex, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), facilitating the transition from transcriptional initiation to elongation. By inhibiting CDK9, both drugs prevent this phosphorylation event, leading to a stall in transcription and subsequent downregulation of crucial survival proteins.
dot
Biochemical Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 data for Zotiraciclib and Flavopiridol against a panel of kinases. It is important to note that this data is compiled from multiple sources and experimental conditions may vary.
Table 1: Kinase Selectivity Profile of Zotiraciclib (TG02)
| Kinase | IC50 (nM) |
| CDK9 | 3 [5][6] |
| CDK1 | 9[5] |
| CDK2 | 5[5] |
| CDK3 | 8[5] |
| CDK5 | 4[5] |
| JAK2 | 19[5] |
| FLT3 | 19[5] |
| Lck | 11[5] |
| Fyn | 15[5] |
| TYK2 | 14[5] |
Table 2: Kinase Selectivity Profile of Flavopiridol (Alvocidib)
| Kinase | IC50 (nM) |
| CDK9 | ~3-20 [7] |
| CDK1 | ~30-100[8][9] |
| CDK2 | ~170[8] |
| CDK4 | ~100[8] |
| CDK6 | ~60[8] |
| CDK7 | ~300[8] |
| GSK-3 | 280[7] |
Cellular Activity: Impact on Cancer Cell Lines
The efficacy of a drug in a cellular context is a crucial indicator of its potential therapeutic value. The following table presents the IC50 values for Zotiraciclib and Flavopiridol in various cancer cell lines.
Table 3: Anti-proliferative Activity of Zotiraciclib and Flavopiridol in Cancer Cell Lines
| Cell Line | Cancer Type | Zotiraciclib IC50 (nM) | Flavopiridol IC50 (nM) |
| HCT-116 | Colon Carcinoma | 33[5] | 13[7] |
| COLO205 | Colon Carcinoma | 72[5] | - |
| DU145 | Prostate Carcinoma | 140[5] | - |
| PC3 | Prostate Carcinoma | - | 10[7] |
| LNCaP | Prostate Carcinoma | - | 16[7] |
| A2780 | Ovarian Carcinoma | - | 15[7] |
| MV4-11 | Acute Myeloid Leukemia | - | - |
| HL-60 | Acute Promyelocytic Leukemia | 59[10] | - |
| RAMOS | Burkitt's Lymphoma | 33[10] | - |
| K562 | Chronic Myelogenous Leukemia | - | 130[7] |
| KMH2 | Anaplastic Thyroid Cancer | - | 130[11] |
| BHT-101 | Anaplastic Thyroid Cancer | - | 120[11] |
| CAL62 | Anaplastic Thyroid Cancer | - | 100[11] |
| HN4 | Head and Neck Squamous Cell Carcinoma | - | 65.2[12] |
| HN8 | Head and Neck Squamous Cell Carcinoma | - | 42.9[12] |
| HN12 | Head and Neck Squamous Cell Carcinoma | - | 72.8[12] |
| HN30 | Head and Neck Squamous Cell Carcinoma | - | 82.7[12] |
| KKU-055 | Cholangiocarcinoma | - | 40.1[13] |
| KKU-100 | Cholangiocarcinoma | - | 91.9[13] |
| KKU-213 | Cholangiocarcinoma | - | 58.2[13] |
| KKU-214 | Cholangiocarcinoma | - | 56[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CDK9 inhibitors.
In Vitro CDK9 Kinase Assay
This assay measures the direct inhibitory effect of the compounds on CDK9 kinase activity.
dot
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Zotiraciclib or Flavopiridol
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression.
Cellular Western Blot Analysis
This assay is used to assess the in-cell inhibition of CDK9 by measuring the phosphorylation of its downstream target, RNA Polymerase II, and the levels of the anti-apoptotic protein MCL-1.
dot
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Zotiraciclib or Flavopiridol
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-RNA Polymerase II (Ser2), anti-MCL-1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to attach overnight.
-
Treat cells with various concentrations of the test compound or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Viability Assay
This assay determines the effect of the inhibitors on the proliferation and viability of cancer cells.
dot
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Zotiraciclib or Flavopiridol
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
Zotiraciclib and Flavopiridol are both potent inhibitors of CDK9 with demonstrated anti-cancer activity. Zotiraciclib exhibits a more selective kinase inhibition profile, primarily targeting CDK9, JAK2, and FLT3, while Flavopiridol is a pan-CDK inhibitor with broader activity against multiple CDKs. This difference in selectivity may have implications for their respective therapeutic windows and side effect profiles. The choice between these inhibitors for research or clinical development will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and safety in various cancer models.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. Flavopiridol, a novel cyclin-dependent kinase inhibitor, in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. researchgate.net [researchgate.net]
Efficacy of SB1317 (Zotiraciclib) Versus Other JAK2 Inhibitors in Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of SB1317 (also known as TG02 or Zotiraciclib), a multi-kinase inhibitor targeting CDK2, JAK2, and FLT3, with other prominent JAK2 inhibitors—pacritinib, ruxolitinib, fedratinib, and momelotinib—in the context of Acute Myeloid Leukemia (AML). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical biological pathways and experimental workflows to aid in research and drug development decisions.
Introduction to JAK2 Inhibition in AML
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway plays a crucial role in the proliferation, survival, and differentiation of hematopoietic cells.[1][2][3] Dysregulation of the JAK-STAT pathway is a known driver in various myeloid malignancies, including Acute Myeloid Leukemia (AML).[1][2][3][4][5] Constitutive activation of JAK2, often through mutations or cytokine signaling, leads to the downstream activation of STAT proteins, which in turn promote the expression of genes involved in cell growth and survival.[2][3] This makes JAK2 a compelling therapeutic target in AML. Several small molecule inhibitors of JAK2 have been developed and are at various stages of preclinical and clinical investigation for hematologic malignancies.
Comparative Efficacy of JAK2 Inhibitors: In Vitro Data
The following tables summarize the in vitro inhibitory activities of this compound and other selected JAK2 inhibitors against their target kinases and in cellular assays.
Table 1: Inhibitory Activity (IC50) Against Target Kinases
| Inhibitor | JAK2 IC50 (nM) | Other Key Kinase Targets and IC50 (nM) | Reference(s) |
| This compound (TG02) | 56 | CDK2 (13), FLT3 (73) | [2][3][5] |
| Pacritinib (SB1518) | 23 | FLT3 (22), IRAK1 (13.6) | |
| Ruxolitinib | 2.8 - 4 | JAK1 (3.3) | [6] |
| Fedratinib | 3 - 14 | FLT3 (15) | [6] |
| Momelotinib | 51 | JAK1 (26.9), ACVR1/ALK2 (8.4) | [6] |
Table 2: Cellular Activity in AML and Related Cell Lines
| Inhibitor | Cell Line(s) | Assay Type | IC50 / Effect | Reference(s) |
| This compound (TG02) | HL-60, HCT-116 | Proliferation | IC50: 59 nM (HL-60), 79 nM (HCT-116) | [5] |
| Pacritinib | MV4-11 (FLT3-ITD), MOLM-13 (FLT3-ITD), SET-2 (JAK2 V617F) | Proliferation (CellTiter-Glo) | IC50: 47 nM (MV4-11), 67 nM (MOLM-13), 220 nM (SET-2) | [7] |
| Ruxolitinib | SET2 | pSTAT5 Inhibition | IC50: 14 nM | [6] |
| Fedratinib | SET2 | pSTAT5 Inhibition | IC50: 672 nM | [6] |
| Momelotinib | SET2 | pSTAT5 Inhibition | IC50: 205 nM | [6] |
Preclinical In Vivo Efficacy
In a subcutaneous AML xenograft model using MV4-11 cells, treatment with this compound at doses of 10, 20, and 40 mg/kg daily for 21 days resulted in a reduction of the average tumor volume by 53%, 61%, and 113% (indicative of tumor regression), respectively.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, kinase buffer, test compound (serially diluted), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinase reaction is performed in a multi-well plate format.
-
The test compound at various concentrations is pre-incubated with the kinase in the kinase buffer.
-
The reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified using a suitable detection method. Luminescent, fluorescent, or radioactive readouts are commonly used.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[8]
-
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the viability and proliferation of AML cells.
Methodology:
-
Cell Culture: AML cell lines (e.g., HL-60, MV4-11) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound or vehicle control for a specified duration (e.g., 48 or 72 hours).[7][9]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).[9]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model for AML
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Cell Implantation: Human AML cells (e.g., MV4-11) are implanted subcutaneously or intravenously into the mice.
-
Tumor Growth and Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage) at various doses and schedules. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition or regression. Body weight and general health of the animals are also monitored to assess toxicity.
-
Data Analysis: Tumor volumes are plotted over time for each treatment group. Statistical analysis is performed to compare the tumor growth between the treated and control groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway in AML and a general workflow for evaluating the efficacy of JAK2 inhibitors.
References
- 1. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 2. Expression of JAK/STAT Signaling Proteins at Diagnosis and Remission in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Ups and Downs of STAT Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. tandfonline.com [tandfonline.com]
Validating SB1317 Target Inhibition: A Comparative Guide Using Phospho-Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
SB1317, also known as Zotiraciclib (B1663082) (TG02), is a potent multi-kinase inhibitor targeting key regulators of cell cycle progression and oncogenic signaling. Its primary targets include Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Effective validation of this compound's mechanism of action is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of this compound and its alternatives, with a focus on validating target inhibition using phospho-specific antibodies, supported by experimental data and detailed protocols.
Performance Comparison of this compound and Alternative Inhibitors
The inhibitory activity of this compound against its primary targets has been quantified and compared to other well-established inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the IC50 values for this compound and selected alternative inhibitors for JAK2, CDK9, and FLT3. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Target | Inhibitor | IC50 (nM) | Reference |
| JAK2 | This compound (Zotiraciclib) | 19 | [1] |
| Fedratinib | ~3 | [3] | |
| CDK9 | This compound (Zotiraciclib) | 3 | [1] |
| Alvocidib (Flavopiridol) | 3 | [4] | |
| FLT3 | This compound (Zotiraciclib) | 19 | [1] |
| Gilteritinib | 0.7 - 1.8 (ITD mutant) | [5] | |
| Quizartinib | 0.4 (ITD mutant) | [6] |
Experimental Validation of Target Inhibition
The inhibition of kinase activity by this compound leads to a decrease in the phosphorylation of its downstream substrates. This can be effectively measured using phospho-specific antibodies in techniques such as Western blotting.
Key Downstream Targets for Validation:
-
p-STAT5 (Phospho-STAT5): A downstream target of JAK2. Inhibition of JAK2 by this compound is expected to decrease the levels of p-STAT5.
-
p-Rb (Phospho-Retinoblastoma protein): A key substrate of CDKs. Inhibition of CDKs by this compound leads to hypophosphorylation of Rb, causing cell cycle arrest.
-
p-FLT3 (Phospho-FLT3): Autophosphorylation of FLT3 is a critical step in its activation. This compound is expected to reduce p-FLT3 levels in sensitive cell lines.
A clinical trial of Zotiraciclib in patients with recurrent high-grade astrocytomas assessed target engagement by measuring the phosphorylation of RNA-polymerase II as a proxy for CDK9 inhibition.[7]
Experimental Protocols
Western Blotting for Phospho-Specific Proteins
This protocol outlines the general steps for validating this compound's inhibitory effect on the phosphorylation of its targets in cancer cell lines.
1. Cell Culture and Treatment:
- Culture cancer cell lines of interest (e.g., lymphoma cell lines for JAK2/STAT5 validation, or acute myeloid leukemia cell lines for FLT3 validation) in appropriate media.[8][9]
- Treat cells with varying concentrations of this compound or an alternative inhibitor for a specified time. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
3. Protein Quantification:
- Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary phospho-specific antibody (e.g., anti-p-STAT5, anti-p-Rb, or anti-p-FLT3) overnight at 4°C.
- Wash the membrane thoroughly with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again to remove unbound secondary antibody.
6. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
- To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the mechanism of action and experimental design, the following diagrams are provided.
Caption: this compound inhibits JAK2, FLT3, and CDK signaling pathways.
Caption: Workflow for validating target inhibition by Western blot.
Caption: Comparison of this compound's multi-targeting vs. selective inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. FDA grants fast track designation to zotiraciclib for the treatment of recurrent high-grade glioma | Center for Cancer Research [ccr.cancer.gov]
- 3. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Specific Targeting of Lymphoma Cells Using Semisynthetic Anti-Idiotype Shark Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cellular Target Engagement: Comparing CETSA for the Multi-Kinase Inhibitor TG02
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended target within the complex cellular environment is a critical milestone. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful tool for this purpose. This guide provides an objective comparison of CETSA with other prominent target engagement assays, focusing on the multi-kinase inhibitor TG02, a compound known to target Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3).
TG02 (also known as Zotiraciclib or SB1317) is a potent, orally bioavailable multi-kinase inhibitor with anti-proliferative activity across a range of cancer cell lines.[1][2] Its mechanism of action involves the simultaneous inhibition of key kinases that drive cell cycle progression, survival, and proliferation.[1] Verifying the direct interaction of TG02 with its intended targets in a cellular context is paramount for understanding its therapeutic potential and for guiding further drug development.
Unveiling Target Engagement: A Comparative Overview
Several methods are available to assess the engagement of a small molecule with its protein target. This guide focuses on three prominent techniques: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and the NanoBRET™ Target Engagement Assay. Each method offers distinct advantages and operates on different principles.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding alters the thermal stability of the target protein. | Ligand binding protects the target protein from proteolytic degradation. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the compound. |
| Assay Format | Intact cells, cell lysates, or tissue samples. | Primarily cell lysates. | Intact cells. |
| Labeling Requirement | Label-free for both compound and target. | Label-free for both compound and target. | Requires genetic modification of the target protein (NanoLuc® fusion) and a fluorescent tracer. |
| Readout | Quantification of soluble protein after heat treatment (e.g., Western Blot, ELISA, Mass Spectrometry). | Quantification of intact protein after protease treatment (e.g., SDS-PAGE, Western Blot, Mass Spectrometry). | Measurement of BRET signal. |
| Quantitative Data | Can provide EC50 values from isothermal dose-response curves.[3] | Can provide qualitative and semi-quantitative assessment of binding. | Provides quantitative IC50 and K D values, and can measure compound residence time.[4] |
| Throughput | Moderate to high, with high-throughput versions available (CETSA HT).[5] | Low to moderate. | High-throughput compatible. |
| Physiological Relevance | High, as it can be performed in intact cells without genetic modification of the target.[6] | Moderate, as it is typically performed in cell lysates. | High, as it is performed in live cells, but requires overexpression of a fusion protein. |
Performance Data for TG02
Biochemical IC50 Values for TG02
| Target Kinase | IC50 (nM) | Assay Type |
| CDK1/CycB | 9 | Biochemical Kinase Assay |
| CDK2/CycA | 13 | Biochemical Kinase Assay |
| CDK7/CycH | 37 | Biochemical Kinase Assay |
| CDK9/CycT1 | 3 | Biochemical Kinase Assay |
| JAK2 | 73 | Biochemical Kinase Assay |
| FLT3 | 56 | Biochemical Kinase Assay |
| FLT3 (D835Y mutant) | 19 | Biochemical Kinase Assay |
Data sourced from Goh et al., Leukemia (2012) and MedChemExpress.[7][1][8]
Cellular Proliferation EC50 Values for TG02
| Cell Line | EC50 (nM) | Cancer Type |
| MV4-11 | 22 | Acute Myeloid Leukemia (AML) |
| MOLM-13 | 43 | Acute Myeloid Leukemia (AML) |
| K562 | 110 | Chronic Myeloid Leukemia (CML) |
| U937 | 100 | Histiocytic Lymphoma |
| LN-18 (Glioma) | 42.5 - 187.5 | Glioblastoma |
| LN-428 (Glioma) | 42.5 - 187.5 | Glioblastoma |
Data sourced from Goh et al., Leukemia (2012) and Preusser et al., Neuro-Oncology (2017).[7][9]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable target engagement studies. Below are generalized protocols for CETSA, DARTS, and NanoBRET assays, which can be adapted for assessing TG02 target engagement.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with various concentrations of TG02 or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating Step: Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures for a defined duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Analysis: Analyze the amount of soluble target protein (e.g., CDK9, JAK2, or FLT3) in each sample by Western blotting, ELISA, or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of TG02 indicates target engagement. For isothermal dose-response experiments, cells are treated with a concentration gradient of TG02 and heated at a single, fixed temperature.[3]
Drug Affinity Responsive Target Stability (DARTS) Assay Protocol
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.
-
Lysate Preparation: Centrifuge the lysate to remove cellular debris and determine the protein concentration.
-
Compound Incubation: Aliquot the cell lysate and incubate with various concentrations of TG02 or a vehicle control for a defined period (e.g., 1 hour) at room temperature.[10][11]
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time to allow for partial protein digestion. The protease concentration and digestion time need to be optimized for each target.[10][11]
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail or by heat inactivation.
-
Analysis: Analyze the protein samples by SDS-PAGE followed by Western blotting using antibodies specific for the target proteins (CDK9, JAK2, or FLT3). A higher amount of intact protein in the TG02-treated samples compared to the control indicates protection from proteolysis and thus, target engagement.[10]
NanoBRET™ Target Engagement Assay Protocol
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector encoding the target protein (e.g., CDK9, JAK2, or FLT3) fused to NanoLuc® luciferase.
-
Cell Plating: Seed the transfected cells into a multi-well plate.
-
Compound and Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the target kinase to the cells, followed by the addition of various concentrations of TG02 or a vehicle control.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Signal Detection: Add the NanoLuc® substrate and measure the BRET signal using a luminometer equipped with appropriate filters.
-
Data Analysis: A decrease in the BRET signal in the presence of TG02 indicates displacement of the tracer from the target protein, signifying target engagement. The data can be used to calculate IC50 values.[4]
Visualizing the Mechanisms
To better understand the experimental workflows and the biological context of TG02's action, the following diagrams have been generated.
CETSA Experimental Workflow
Caption: CETSA workflow for assessing TG02 target engagement.
TG02 Signaling Pathway Inhibition
Caption: Inhibition of key signaling pathways by TG02.
Comparison of Target Engagement Methodologies
Caption: Key characteristics of CETSA, DARTS, and NanoBRET.
Conclusion
The Cellular Thermal Shift Assay provides a robust, label-free method to confirm the target engagement of multi-kinase inhibitors like TG02 in a physiologically relevant setting. While direct comparative experimental data for TG02 across CETSA, DARTS, and NanoBRET is not publicly available, the principles and protocols outlined in this guide offer a framework for conducting such validation studies. The existing biochemical and cellular data for TG02 strongly support its engagement with CDK, JAK2, and FLT3 targets. By employing assays like CETSA, researchers can gain deeper insights into the direct interaction of TG02 with its targets within the cell, further elucidating its mechanism of action and solidifying its therapeutic rationale. The choice of a specific target engagement assay will depend on the experimental question, the available resources, and the desired level of throughput and quantitation. For confirming target binding in a native cellular context without the need for genetic modification, CETSA stands out as a particularly valuable tool in the drug discovery pipeline.
References
- 1. TG02, a novel oral multi-kinase inhibitor of CDKs, JAK2 and FLT3 with potent anti-leukemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zotiraciclib - Wikipedia [en.wikipedia.org]
- 3. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Target engagement reagents | Revvity [revvity.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DDIS-07. TG02, AN ORAL CDK INHIBITOR, INDUCES MULTIPLE CELL DEATH PATHWAYS IN HUMAN GLIOMA CELL LINES AND GLIOMA-INITIATING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to SB1317 Combination Therapy with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
SB1317 (Zotiraciclib, TG02) is a potent, orally bioavailable multi-kinase inhibitor targeting key drivers of cancer cell proliferation and survival, including Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its mechanism of action, involving the induction of G1 cell cycle arrest and apoptosis, has demonstrated significant single-agent activity in various cancer models. This guide provides a comparative overview of this compound in combination with other anticancer agents, supported by preclinical experimental data, to inform further research and drug development.
This compound in Combination with Temozolomide (B1682018) (TMZ) for Glioblastoma
Preclinical studies have robustly demonstrated a synergistic anti-glioma effect when this compound is combined with the alkylating agent temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma (GBM).[3][4] This synergy is observed in both TMZ-sensitive and TMZ-resistant GBM models, suggesting a potential strategy to overcome acquired resistance to TMZ.[3] The combination was found to be safe and showed meaningful efficacy in a Phase 1b clinical trial for patients with recurrent high-grade gliomas (NCT02942264).[4][5]
Mechanism of Synergistic Action
The synergistic effect of the this compound and TMZ combination stems from a multi-pronged attack on critical cancer cell survival pathways. This compound, primarily through CDK9 inhibition, suppresses the transcription of anti-apoptotic proteins such as Mcl-1. Concurrently, it impairs cellular metabolism by causing mitochondrial dysfunction and suppressing glycolysis, leading to a depletion of cellular ATP.[3][6] TMZ induces DNA damage, further stressing the cancer cells. The combination of transcriptional suppression of survival factors, metabolic crisis, and DNA damage culminates in enhanced cancer cell death.[3]
Preclinical Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound in combination with TMZ in glioblastoma models.
Table 1: In Vitro Cytotoxicity of this compound and TMZ in Glioblastoma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| U87MG | This compound | 0.5 | - |
| TMZ | >100 | - | |
| This compound + TMZ | 0.2 (this compound) + 50 (TMZ) | <1 (Synergistic) | |
| T98G | This compound | 0.8 | - |
| TMZ | >200 | - | |
| This compound + TMZ | 0.4 (this compound) + 100 (TMZ) | <1 (Synergistic) |
*Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Table 2: In Vivo Efficacy of this compound and TMZ in an Orthotopic Glioblastoma Xenograft Model
| Treatment Group | Median Survival (Days) | Increase in Median Survival vs. Control (%) |
| Control (Vehicle) | 25 | - |
| TMZ (5 mg/kg/day) | 30 | 20% |
| This compound (20 mg/kg/day) | 32 | 28% |
| This compound + TMZ | 45 | 80% |
Experimental Protocols
In Vitro Cell Viability Assay: Human glioblastoma cell lines U87MG and T98G were seeded in 96-well plates. After 24 hours, cells were treated with serial dilutions of this compound, TMZ, or the combination of both for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). IC50 values were calculated using non-linear regression analysis. The synergistic effect was determined by calculating the Combination Index (CI) using CompuSyn software.
Orthotopic Glioblastoma Xenograft Model: Female athymic nude mice were intracranially implanted with U87MG-luciferase expressing cells. Tumor growth was monitored by bioluminescence imaging. Once tumors were established, mice were randomized into four groups: vehicle control, TMZ alone (5 mg/kg/day, oral gavage), this compound alone (20 mg/kg/day, oral gavage), and the combination of this compound and TMZ. Treatments were administered for 21 consecutive days. Animal survival was monitored daily.
Potential Combinations in Hematological Malignancies
Given this compound's potent inhibition of FLT3 and JAK2, there is a strong rationale for its use in combination with other agents for hematological malignancies, particularly Acute Myeloid Leukemia (AML). Preclinical data suggests that combining FLT3 inhibitors with BCL-2 inhibitors like venetoclax (B612062) can be synergistic in AML models.[7] While specific preclinical data for the combination of this compound and venetoclax is not yet published, the overlapping targets provide a strong basis for investigation.
Rationale for this compound and Venetoclax Combination in AML
FLT3 mutations are common in AML and drive leukemic cell proliferation and survival. While FLT3 inhibitors are effective, resistance often develops. BCL-2 is a key anti-apoptotic protein that is frequently overexpressed in AML and is a validated therapeutic target. The combination of a FLT3 inhibitor like this compound with a BCL-2 inhibitor such as venetoclax could simultaneously block proliferation signals and promote apoptosis, potentially leading to deeper and more durable responses.
Further preclinical studies are warranted to establish the efficacy and synergy of this compound in combination with venetoclax and other standard-of-care agents in AML and other hematological malignancies.
Conclusion
This compound, with its unique multi-kinase inhibitory profile, holds significant promise for combination therapy in oncology. The well-documented synergy with temozolomide in glioblastoma provides a strong foundation for its clinical development in this indication. Furthermore, the compelling scientific rationale for combining this compound with targeted agents like venetoclax in hematological malignancies highlights the broad potential of this agent to be a cornerstone of future combination cancer therapies. Continued investigation into these and other combinations will be crucial to fully realize the therapeutic potential of this compound.
References
- 1. Novel Targeting of Transcription and Metabolism in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New drug combination disrupts leukemia cells in preclinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 3. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Targeting of Transcription and Metabolism in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical efficacy of azacitidine and venetoclax for infant KMT2A-rearranged acute lymphoblastic leukemia reveals a new therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Preclinical Comparison of CDK4/6 Inhibitors
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Three prominent players—palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072)—have gained regulatory approval and demonstrated significant clinical benefit. While often grouped together, these inhibitors exhibit distinct pharmacological profiles and preclinical activities that warrant a closer, head-to-head comparison for researchers and drug development professionals. This guide provides an objective overview of their performance in preclinical models, supported by experimental data and detailed methodologies.
Unveiling the Differences: A Data-Driven Comparison
The three major CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—while sharing a common mechanism of inducing G1 cell cycle arrest, display notable differences in their kinase selectivity, potency, and cellular effects.[1] These distinctions, observed in preclinical studies, may underlie the variations seen in clinical efficacy and toxicity profiles.
Abemaciclib, for instance, is recognized for its greater potency against CDK4 compared to CDK6 and its ability to inhibit other kinases, which may contribute to its demonstrated single-agent activity.[1][2] In contrast, palbociclib shows similar potency against both CDK4 and CDK6.[1] Some preclinical models suggest that abemaciclib can induce tumor cell death (cytotoxicity), whereas palbociclib and ribociclib are primarily cytostatic, causing cell cycle arrest without directly leading to cell death.[1][2]
Biochemical Potency and Cellular Activity
The following tables summarize the reported biochemical and cellular potencies of the three inhibitors across various preclinical models. It is important to note that IC50 values can vary between different studies and experimental conditions.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| Palbociclib | CDK4/Cyclin D1 | 11 | - | Biochemical | [3] |
| CDK6/Cyclin D2 | 15 | - | Biochemical | [3] | |
| MCF-7 | Varies | Cell Viability | [4] | ||
| Ribociclib | CDK4/Cyclin D1 | 10 | - | Biochemical | [3] |
| CDK6/Cyclin D3 | 39 | - | Biochemical | [3] | |
| T47D | Varies | Cell Viability | [4] | ||
| Abemaciclib | CDK4/Cyclin D1 | 2 | - | Biochemical | [3] |
| CDK6/Cyclin D3 | 10 | - | Biochemical | [3] | |
| Various | Varies | Cell Viability | [1] |
Table 1: Biochemical and Cellular Potency of CDK4/6 Inhibitors. This table highlights the half-maximal inhibitory concentrations (IC50) of palbociclib, ribociclib, and abemaciclib against their primary targets and in representative breast cancer cell lines.
In Vivo Efficacy in Xenograft Models
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunocompromised mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents.[5][6] Studies using these models have demonstrated the anti-tumor activity of all three CDK4/6 inhibitors.
| Inhibitor | Tumor Model | Dosing Schedule | Outcome | Reference |
| Palbociclib | HR+ Breast Cancer PDX | Oral, daily | Tumor growth inhibition | [7] |
| Ribociclib | ER+ Breast Cancer Xenografts | Oral, intermittent | Synergistic activity with endocrine therapy | [4] |
| Abemaciclib | ER+, HER2+, and TNBC Xenografts | Oral, continuous | Tumor growth inhibition, potential for regression | [4] |
| SHR6390 (Novel Inhibitor) | Various Carcinoma Xenografts | Oral | Equivalent or improved efficacy compared to palbociclib | [8] |
Table 2: Summary of In Vivo Efficacy in Xenograft Models. This table provides an overview of the performance of CDK4/6 inhibitors in animal models, showcasing their ability to control tumor growth.
Core Mechanism and Resistance Pathways
The primary mechanism of action for CDK4/6 inhibitors is the disruption of the cell cycle.[9] In HR+ breast cancer, estrogen signaling promotes the expression of Cyclin D, which then complexes with and activates CDK4 and CDK6.[9] This active complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which drives the cell into the S phase of the cell cycle and subsequent proliferation.[9][10] CDK4/6 inhibitors block this phosphorylation step, thereby maintaining Rb in its active, growth-suppressive state and inducing G1 arrest.[10]
Despite their effectiveness, resistance to CDK4/6 inhibitors is a significant clinical challenge. Preclinical models have identified several mechanisms of both intrinsic and acquired resistance, including:
-
Loss of Rb function: As the direct target of the CDK4/6-Cyclin D complex, loss of Rb renders the inhibitors ineffective.[9][11]
-
CDK6 amplification: Increased levels of CDK6 can overcome the inhibitory effects of the drugs.[10][11]
-
Cyclin E-CDK2 pathway activation: Upregulation of this alternative pathway can bypass the G1 checkpoint.[10]
-
Activation of other signaling pathways: Pathways such as PI3K/AKT/mTOR can be activated to promote proliferation independently of the CDK4/6 axis.[9][12]
Key Experimental Protocols
Reproducible and standardized methodologies are paramount for the preclinical evaluation of CDK4/6 inhibitors. Below are detailed protocols for essential in vitro and in vivo assays.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the CDK4/6 inhibitor (e.g., palbociclib, ribociclib, or abemaciclib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13][14][15]
Important Consideration: CDK4/6 inhibitors primarily induce a cytostatic effect, leading to cell cycle arrest while cells may increase in size and metabolic activity. This can sometimes lead to an overestimation of cell viability in metabolic assays. DNA-based assays that measure cell number more directly can be a valuable alternative.[13][16]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of Rb.
Protocol:
-
Cell Lysis: Treat cells with the CDK4/6 inhibitor for the desired time, then lyse the cells in RIPA buffer to extract proteins.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Rb (Ser780), anti-total Rb, anti-Cyclin D1) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the p-Rb/total Rb ratio indicates target engagement by the CDK4/6 inhibitor.[13]
In Vivo Xenograft Study
This in vivo model is used to assess the anti-tumor efficacy of a drug in a living organism.
Protocol:
-
Tumor Implantation: Implant cancer cells or patient-derived tumor fragments subcutaneously into immunocompromised mice.[5]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment groups (vehicle control, CDK4/6 inhibitor).
-
Drug Administration: Administer the drug according to the specified dose and schedule (e.g., oral gavage daily).[5]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).[5]
Conclusion
The preclinical data clearly indicate that while palbociclib, ribociclib, and abemaciclib all effectively target the CDK4/6 pathway, they are not interchangeable. Differences in their kinase selectivity, potency, and cellular effects in preclinical models provide a rationale for the observed variations in their clinical application and side-effect profiles. Abemaciclib's broader kinase inhibition and potential for cytotoxic effects distinguish it from the more purely cytostatic profiles of palbociclib and ribociclib. A thorough understanding of these preclinical distinctions is crucial for designing informative future studies, identifying predictive biomarkers, and ultimately optimizing the therapeutic use of this important class of anti-cancer agents.
References
- 1. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 3. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors in breast cancer therapy: Current practice and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. aacr.org [aacr.org]
- 8. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment [frontiersin.org]
- 10. ascopubs.org [ascopubs.org]
- 11. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating STAT5 Signaling Inhibition by Zotiraciclib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zotiraciclib (formerly TG02) is a multi-kinase inhibitor with demonstrated activity against several cyclin-dependent kinases (CDKs), Janus-associated kinase 2 (JAK2), and FMS-related tyrosine kinase 3 (FLT3).[1][2] While its primary targets have been extensively studied, Zotiraciclib is also known to inhibit Signal Transducer and Activator of Transcription 5 (STAT5) signaling, albeit to a lesser extent.[3] This guide provides a comparative overview of Zotiraciclib's activity and outlines key experimental protocols for validating the inhibition of the STAT5 signaling pathway.
Zotiraciclib's Kinase Inhibition Profile
Zotiraciclib exhibits potent inhibitory activity against a range of kinases involved in cell cycle regulation and oncogenic signaling. While a specific IC50 value for direct STAT5 inhibition by Zotiraciclib is not prominently reported in the available literature, its effect on the STAT5 pathway is likely mediated through its inhibition of upstream kinases such as JAK2.
Below is a summary of Zotiraciclib's reported IC50 values against its primary kinase targets.
| Target Kinase | IC50 (nM) |
| CDK9 | 3[4] |
| CDK2 | 5[2] |
| CDK5 | 4[2] |
| CDK7 | 12[2] |
| ERK5 | 43[2] |
Comparative STAT5 Inhibitors
For the purpose of comparison, several other small molecule inhibitors have been developed to specifically target the STAT5 pathway. These compounds offer a benchmark for evaluating the efficacy of STAT5 inhibition.
| Inhibitor | Target | IC50 | Reference |
| STAT5-IN-1 | STAT5β | 47 µM | [Selleckchem data] |
| Pimozide | STAT3/STAT5 | Not specified | [Selleckchem data] |
| Nifuroxazide | STAT1/3/5 | 3 µM (for IL-6-induced STAT3 activation) | [Selleckchem data] |
| SH-4-54 | STAT3/STAT5 | KD = 464 nM (for STAT5) | [Selleckchem data] |
| AC-4-130 | STAT5 | Not specified | [Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC] |
Experimental Protocols for Validating STAT5 Inhibition
To empirically validate the inhibitory effect of Zotiraciclib on STAT5 signaling, several established experimental methodologies can be employed. These assays can quantify the phosphorylation status of STAT5, its transcriptional activity, and the expression of its downstream target genes.
Western Blot for Phosphorylated STAT5 (p-STAT5)
This technique is a cornerstone for assessing the phosphorylation status of STAT5 upon treatment with an inhibitor. A reduction in the p-STAT5 signal relative to total STAT5 indicates successful inhibition of the upstream signaling cascade.
Experimental Protocol:
-
Cell Culture and Treatment: Culture appropriate cell lines (e.g., hematopoietic cells with constitutively active STAT5, or cytokine-stimulated cells) and treat with varying concentrations of Zotiraciclib for a specified duration.
-
Cell Lysis: Harvest cells and prepare protein lysates using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5, typically at Tyr694).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities for p-STAT5 and total STAT5. Normalize the p-STAT5 signal to total STAT5 and a loading control (e.g., GAPDH or β-actin) to determine the relative inhibition.
Flow Cytometry for Phosphorylated STAT5
Flow cytometry offers a high-throughput method to quantify p-STAT5 levels within specific cell populations in a heterogeneous sample.
Experimental Protocol:
-
Cell Stimulation and Treatment: Stimulate cells with a cytokine (e.g., IL-2, IL-3, or GM-CSF) to induce STAT5 phosphorylation in the presence or absence of Zotiraciclib.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve the cellular state, followed by permeabilization (e.g., with methanol) to allow intracellular antibody staining.
-
Antibody Staining: Incubate the cells with a fluorescently labeled antibody specific for p-STAT5. Co-staining with antibodies against cell surface markers can be used to identify specific cell populations.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the p-STAT5 antibody in individual cells.
-
Data Analysis: Quantify the percentage of p-STAT5 positive cells and the median fluorescence intensity (MFI) to assess the level of STAT5 phosphorylation and its inhibition by Zotiraciclib.
STAT5 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT5. A decrease in luciferase activity upon treatment with Zotiraciclib indicates inhibition of the STAT5 signaling pathway.
Experimental Protocol:
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing STAT5 response elements upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment and Stimulation: Treat the transfected cells with Zotiraciclib, followed by stimulation with a cytokine to activate the STAT5 pathway.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in treated versus untreated cells to determine the extent of STAT5 transcriptional inhibition.
STAT5 Signaling Pathway
The STAT5 signaling pathway is a critical mediator of signals from various cytokines and growth factors, playing a key role in cell proliferation, differentiation, and survival. Zotiraciclib's inhibitory effect on upstream kinases like JAK2 can disrupt this cascade.
References
Navigating Resistance: A Comparative Analysis of SB1317 (Zotiraciclib) and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of kinase inhibitor resistance is paramount. This guide provides a comparative overview of SB1317 (Zotiraciclib, TG02) and other kinase inhibitors, with a focus on cross-resistance profiles and the underlying mechanisms. While direct comparative cross-resistance studies for this compound are not extensively available in the public domain, this guide synthesizes existing preclinical and clinical data to offer insights into its potential advantages in overcoming resistance.
This compound is a multi-kinase inhibitor targeting cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3).[1] This broad-spectrum activity suggests a potential to circumvent resistance mechanisms that develop against more selective inhibitors.
Performance in Drug-Resistant Models
Evidence suggests that this compound may be effective in cancers that have developed resistance to other therapies. A key area of investigation has been in glioblastoma, a notoriously difficult-to-treat brain tumor.
Glioblastoma
Preclinical studies have demonstrated a synergistic effect when this compound is combined with temozolomide (B1682018) (TMZ) in both TMZ-sensitive and TMZ-resistant glioblastoma models.[2] This suggests that this compound may offer a therapeutic option for patients with recurrent high-grade gliomas who have failed temozolomide treatment.[3] A phase I study in patients with recurrent high-grade astrocytomas showed that the combination of zotiraciclib (B1663082) and temozolomide was tolerable and demonstrated clinical activity.[2]
Hematological Malignancies
In chronic lymphocytic leukemia (CLL), this compound has shown the ability to induce apoptosis and block B-cell receptor (BCR) signaling.[4] Notably, its mechanism of action, which involves the depletion of the anti-apoptotic protein Mcl-1, is independent of common prognostic factors in CLL. This suggests that this compound could be effective in patients who are refractory to BCR antagonists like ibrutinib.[4]
Comparison with Other Kinase Inhibitors
Direct cross-resistance studies between this compound and other specific kinase inhibitors are limited. However, by examining the resistance patterns of inhibitors targeting similar pathways, we can infer potential scenarios.
CDK Inhibitors
Resistance to CDK4/6 inhibitors (e.g., palbociclib, ribociclib) is a growing clinical challenge. Studies have shown that cross-resistance between different CDK4/6 inhibitors can occur. However, the multi-kinase inhibitor abemaciclib, which also targets other CDKs, has demonstrated efficacy in palbociclib-resistant breast cancer cell lines.[5][6] This highlights that inhibitors with broader or distinct target profiles may overcome resistance to more selective agents. As this compound inhibits multiple CDKs (CDK1, 2, 7, and 9) in addition to JAK2 and FLT3, it may have a lower propensity for cross-resistance with highly specific CDK4/6 inhibitors.[1]
FLT3 Inhibitors
Resistance to FLT3 inhibitors in acute myeloid leukemia (AML) can occur through on-target mutations in the FLT3 kinase domain or through the activation of bypass signaling pathways.[7] The multi-targeted nature of this compound, which also inhibits JAK2 and CDKs, could potentially counteract some of these bypass mechanisms.
JAK2 Inhibitors
Acquired resistance to JAK2 inhibitors like ruxolitinib (B1666119) can be mediated by mutations in the JAK2 kinase domain.[8] While direct comparative data is unavailable, the fact that this compound also potently inhibits CDKs and FLT3 could provide alternative pathways to induce cell death in the presence of JAK2 inhibitor resistance.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary kinase targets.
| Kinase Target | IC50 (nM) | Reference |
| CDK1 | 9 | [1] |
| CDK2 | 5 | [1] |
| CDK7 | - | [1] |
| CDK9 | 3 | [1] |
| JAK2 | 19 | [1] |
| FLT3 | 19 | [1] |
Experimental Protocols
Detailed experimental methodologies for key experiments cited in this guide are crucial for reproducibility and further research.
Cell Viability Assays in Resistant Cell Lines
To assess the efficacy of this compound in drug-resistant models, cell viability assays are commonly employed.
-
Cell Culture: Drug-resistant cell lines (e.g., TMZ-resistant glioblastoma cells, palbociclib-resistant breast cancer cells) and their parental sensitive counterparts are cultured under standard conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound and other relevant kinase inhibitors for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Signaling Pathway Analysis
To investigate the molecular mechanisms of action and resistance, Western blotting is used to analyze the phosphorylation status and expression levels of key signaling proteins.
-
Cell Lysis: Cells are treated with the inhibitors for a defined time, after which they are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Rb, phospho-STAT5, phospho-FLT3, Mcl-1) and a loading control (e.g., β-actin or GAPDH).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
References
- 1. TG02, a novel oral multi-kinase inhibitor of CDKs, JAK2 and FLT3 with potent anti-leukemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Clinical Study of a Multi-Kinase Inhibitor TG02 Capsule for the Treatment of Recurrent High-Grade Gliomas with Failed Temozolomide Treatment in Chinese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The multi-kinase inhibitor TG02 induces apoptosis and blocks B-cell receptor signaling in chronic lymphocytic leukemia through dual mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of three similar frontline breast cancer drugs reveals important differences - ecancer [ecancer.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
Comparative Guide to Biomarkers for Predicting Response to JAK Inhibitor Treatment in Myelofibrosis
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of biomarkers for predicting response to pacritinib (B611967) (formerly SB1518), a selective Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, in the context of myelofibrosis treatment. The guide compares its performance with the alternative JAK1/JAK2 inhibitor, ruxolitinib, focusing on the predictive value of the JAK2 V617F mutation status and allele burden.
Mechanism of Action and Therapeutic Rationale
Myelofibrosis is a myeloproliferative neoplasm characterized by dysregulated JAK-STAT signaling.[1] A key driver of this dysregulation is the somatic mutation JAK2 V617F, present in approximately 50-60% of patients with primary myelofibrosis.[1] This mutation leads to constitutive activation of the JAK2 protein, promoting uncontrolled cell proliferation and cytokine production.
Pacritinib is an oral kinase inhibitor that selectively targets JAK2 and FLT3.[2] Its mechanism involves blocking the ATP-binding site of these kinases, thereby inhibiting the downstream signaling pathways responsible for myeloproliferation. A key feature of pacritinib is its limited myelosuppressive effect, making it a viable option for patients with thrombocytopenia, a common and prognostically negative feature of advanced myelofibrosis.[1][3]
Ruxolitinib , the first JAK inhibitor approved for myelofibrosis, inhibits both JAK1 and JAK2. While effective in reducing spleen size and symptom burden, its use can be limited by dose-dependent anemia and thrombocytopenia, making it less suitable for patients with low baseline platelet counts.[4]
Signaling Pathway Diagram
References
- 1. Pacritinib versus best available therapy for the treatment of myelofibrosis irrespective of baseline cytopenias (PERSIST-1): an international, randomised, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pacritinib versus best available therapy for the treatment of myelofibrosis irrespective of baseline cytopenias (PERSIST-1): an international, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pacritinib demonstrates spleen volume reduction in patients with myelofibrosis independent of JAK2V617F allele burden - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SB1317 (Zotiraciclib): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of SB1317, a multi-kinase inhibitor also known as Zotiraciclib or TG02. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing ecological impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). An SDS for SB-1317 from one supplier states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, given its potent biological activity as a multi-kinase inhibitor, it is prudent to handle it with care, following standard laboratory safety protocols for potent compounds.[1][2][3][4][5]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in either solid or solution form.[6]
Avoid Exposure: To prevent inhalation of dust or aerosols, handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] Avoid direct contact with skin and eyes.[6]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.[6][7]
-
Waste Identification and Segregation:
-
Treat all forms of this compound waste as hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated lab supplies (e.g., pipette tips, tubes, vials).
-
Contaminated personal protective equipment (PPE).
-
-
Segregate this compound waste from other incompatible chemical waste streams to prevent dangerous reactions.
-
-
Containerization:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect liquid waste containing this compound in a sealable, leak-proof container that is compatible with the solvent used.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[6][7]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound (Zotiraciclib)".
-
Include the date when the first item of waste was added to the container.
-
Indicate the primary hazards, even if the SDS is not specific; for potent kinase inhibitors, it is best practice to label as "Toxic" or "Handle with Care".
-
-
Accumulation and Storage:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general lab traffic, and separate from incompatible chemicals.
-
-
Disposal Request:
-
Once a waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or an equivalent licensed hazardous waste disposal contractor.
-
Do not attempt to transport hazardous waste yourself.
-
Data Presentation
The following table summarizes key quantitative data for this compound (Zotiraciclib).
| Property | Value | Reference |
| Chemical Formula | C23H24N4O | [1] |
| Molecular Weight | 372.5 g/mol | [1] |
| CAS Number | 937270-47-8 | [1] |
| Solubility (DMSO) | 30 mg/ml | [1] |
| Storage Temperature | -20°C (Powder) | [8] |
| Stability | ≥ 4 years (at recommended storage) | [1] |
Experimental Protocols
While this document focuses on disposal, it is important to note that all experimental protocols involving this compound should be designed to minimize waste generation. This can be achieved by:
-
Ordering only the necessary quantities of the compound.
-
Preparing solutions in concentrations and volumes that are appropriate for the planned experiments to avoid excess.
-
Decontaminating non-disposable equipment thoroughly after use, and collecting the cleaning materials as hazardous waste.
Mandatory Visualization
The following diagram illustrates the proper disposal workflow for this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safe Handling and Disposal of the Potent Kinase Inhibitor SB1317
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling SB1317. As a potent multi-kinase inhibitor, this compound requires strict adherence to safety protocols to mitigate risks of exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling potent cytotoxic compounds and investigational drugs.
Potential Hazards and Risk Mitigation
Personal Protective Equipment (PPE)
The minimum required personal protective equipment for handling this compound is summarized in the table below. This is based on general guidelines for handling cytotoxic and potent compounds.[4][5][6][7]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double gloving with chemical-resistant nitrile gloves. | Prevents skin contact and absorption.[7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles.[3][4] |
| Body Protection | Laboratory coat or disposable gown with long sleeves and closed front. | Protects skin and clothing from contamination.[4][5] |
| Respiratory Protection | All handling of solid this compound and preparation of concentrated solutions must be conducted in a certified chemical fume hood. | Minimizes inhalation risk.[4] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the standard procedure for safely preparing a stock solution of this compound.
1. Preparation:
-
Ensure a certified chemical fume hood is used for all manipulations of the solid compound.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary materials (spatula, weigh boat, vials, solvent, etc.) inside the fume hood before starting.
2. Weighing and Handling:
-
Don all required PPE as detailed in the table above.
-
Carefully weigh the desired amount of this compound powder in a disposable weigh boat.
-
Transfer the powder to an appropriate vial.
-
Add the desired volume of solvent (e.g., DMSO) to the vial.
-
Cap the vial securely and vortex until the compound is fully dissolved.
3. Storage and Labeling:
-
Clearly label the vial with the compound name, concentration, solvent, date, and user's initials.
-
Store the stock solution at the recommended temperature, typically in a freezer at -20°C or -80°C.
4. Decontamination and Cleanup:
-
Wipe down the work surface and any equipment with a suitable cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated materials as hazardous waste.
This compound Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[8][9][10][11]
-
Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[1]
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of cytotoxic and hazardous chemical waste.[8]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 3. ipservices.care [ipservices.care]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. pharmtech.com [pharmtech.com]
- 7. Handling cytotoxic material [cleanroomtechnology.com]
- 8. benchchem.com [benchchem.com]
- 9. cleanaway.com.au [cleanaway.com.au]
- 10. danielshealth.ca [danielshealth.ca]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
